Technical Documentation Center

1-Bromo-3-methylundecane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Bromo-3-methylundecane
  • CAS: 65781-39-7

Core Science & Biosynthesis

Foundational

Molecular structure and conformational analysis of 1-Bromo-3-methylundecane

An In-depth Technical Guide to the Molecular Structure and Conformational Analysis of 1-Bromo-3-methylundecane Abstract This technical guide provides a comprehensive examination of the molecular structure and conformatio...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Structure and Conformational Analysis of 1-Bromo-3-methylundecane

Abstract

This technical guide provides a comprehensive examination of the molecular structure and conformational landscape of 1-Bromo-3-methylundecane (C₁₂H₂₅Br). As a chiral, long-chain alkyl halide, its three-dimensional structure is governed by a complex interplay of steric and electronic effects, which dictates its physicochemical properties and reactivity. This document outlines the theoretical underpinnings of its conformational preferences and details a synergistic approach that combines computational modeling with experimental spectroscopic validation. Detailed protocols for molecular mechanics and quantum mechanics calculations, alongside Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, are provided for researchers, scientists, and drug development professionals seeking to elucidate the structural dynamics of this and similar flexible molecules.

Introduction: The Significance of Molecular Shape

In molecular sciences, the adage "structure dictates function" is paramount. For a molecule like 1-Bromo-3-methylundecane, a long-chain aliphatic compound featuring a stereocenter and a terminal halogen, its precise three-dimensional arrangement—or conformation—is not a static feature but a dynamic equilibrium of interconverting spatial arrangements. Understanding this conformational equilibrium is critical, as the dominant shapes of a molecule influence its interactions, biological activity, and material properties. This guide presents the foundational principles and a validated workflow for the complete conformational characterization of 1-Bromo-3-methylundecane, serving as a model for the analysis of other complex, flexible molecules.

Molecular Structure and Physicochemical Properties

1-Bromo-3-methylundecane is a saturated haloalkane. The presence of a methyl group at the C3 position introduces a chiral center, meaning the molecule exists as two non-superimposable stereoisomers, (3S)-1-bromo-3-methylundecane and (3R)-1-bromo-3-methylundecane. Its flexible eleven-carbon backbone allows for a vast number of potential conformations arising from rotation around the carbon-carbon single bonds.

PropertyValueSource
IUPAC Name (3S)-1-bromo-3-methylundecanePubChem
Molecular Formula C₁₂H₂₅BrPubChem
Molecular Weight 249.23 g/mol PubChem
Canonical SMILES CCCCCCCCCCBrPubChem
InChI Key MQXSAFCRTCCMSS-LBPRGKRZSA-NPubChem

Theoretical Foundations of Conformational Analysis

The conformational landscape of 1-Bromo-3-methylundecane is governed by the molecule's drive to achieve the lowest possible potential energy. This is achieved by minimizing two primary sources of strain:

  • Torsional Strain: This arises from the repulsion between electron clouds in adjacent bonds. It is minimized in a staggered conformation, where substituents on adjacent carbons are as far apart as possible, and maximized in an eclipsed conformation.

  • Steric Strain: This is the repulsive interaction that occurs when bulky groups are forced into close proximity. For a long-chain alkane, the most stable arrangement is the all-anti (or zig-zag) conformation, where all carbon-carbon bonds have a dihedral angle of 180°.

For 1-Bromo-3-methylundecane, the ideal zig-zag structure is disrupted by the substituents. The key areas of conformational complexity are the rotations around the C1-C2, C2-C3, and C3-C4 bonds, where steric interactions between the bromine atom, the methyl group, and the rest of the alkyl chain must be balanced. The lowest energy conformers will represent the optimal compromise between minimizing these strains.

Computational Methodologies for Conformational Profiling

Due to the rapid interconversion of conformers at room temperature, isolating a single conformation experimentally is infeasible. Therefore, computational chemistry is an essential tool for exploring the potential energy surface and identifying stable conformers.

G cluster_workflow Computational Conformational Analysis Workflow A 1. 2D Structure Input B 2. Conformer Generation & Search (Molecular Mechanics - MM) A->B Fast, broad search C 3. Geometry Optimization (MM) B->C D 4. Clustering & Redundancy Removal C->D E 5. High-Accuracy Optimization & Frequency (Quantum Mechanics - QM/DFT) D->E Refinement F 6. Boltzmann Population Analysis E->F Calculate Gibbs Free Energy G 7. Predicted Spectroscopic Properties F->G Predict NMR, IR

Caption: Workflow for computational conformational analysis.

Experimental Protocol: In Silico Conformational Search

Causality: The protocol employs a hierarchical approach. A computationally inexpensive Molecular Mechanics (MM) method is used first to rapidly explore the vast conformational space. The unique, low-energy conformers identified are then subjected to more accurate, but computationally expensive, Quantum Mechanics (QM) calculations for energy refinement and property prediction.

  • Initial Structure Generation:

    • Draw the 2D structure of 1-Bromo-3-methylundecane in a molecular editor.

    • Convert the 2D structure to an initial 3D model using standard bond lengths and angles.

  • Molecular Mechanics (MM) Conformational Search:

    • Objective: To identify a comprehensive set of low-energy conformers.

    • Method: Employ a stochastic or systematic search algorithm (e.g., Monte Carlo, Molecular Dynamics).

    • Force Field Selection: Choose a force field parameterized for organic molecules containing halogens, such as MMFF94 or GAFF (General AMBER Force Field). This is a critical choice, as some force fields poorly represent halogen electrostatics.

    • Execution: Run the search to generate thousands of potential conformations. Each conformation is minimized to the nearest local energy minimum on the potential energy surface.

  • Clustering and Selection:

    • Group the resulting conformers by structural similarity (e.g., RMSD cutoff) and energy.

    • Select all unique conformers within a defined energy window (e.g., 10-15 kJ/mol) of the global minimum for further analysis.

  • Quantum Mechanics (QM) Refinement:

    • Objective: To obtain highly accurate energies and geometries for the selected conformers.

    • Method: Use Density Functional Theory (DFT), which provides a good balance of accuracy and computational cost. A functional that accounts for dispersion forces, such as B3LYP-D3 or ωB97X-D, is recommended for long alkyl chains.

    • Basis Set: A triple-zeta basis set like def2-TZVPD is appropriate.

    • Execution: Perform a full geometry optimization followed by a frequency calculation for each selected conformer. The absence of imaginary frequencies confirms a true energy minimum.

  • Data Analysis:

    • From the frequency calculations, obtain the Gibbs free energies for each conformer.

    • Calculate the Boltzmann population distribution at a standard temperature (e.g., 298.15 K) to determine the equilibrium percentage of each conformer. The conformers with the lowest free energy will be the most populated.

Experimental Validation Techniques

Experimental data provides an averaged snapshot of the molecular ensemble, which is essential for validating and refining the computational model.

G cluster_validation Experimental Validation Loop Comp Computational Model (Predicted Properties) Compare Comparison & Analysis Comp->Compare Exp Experimental Data (NMR, FTIR) Exp->Compare Refine Model Refinement Compare->Refine Discrepancy? Refine->Comp Adjust parameters

Caption: Synergistic loop of computational and experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is a powerful tool for conformational analysis. While individual conformers cannot be resolved due to rapid interconversion, the observed chemical shifts (δ) and spin-spin coupling constants (J) are the Boltzmann-weighted average of the values for each individual conformer. By comparing these experimental averages to the predicted averages from the computational model, the model's accuracy can be assessed.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of purified 1-Bromo-3-methylundecane in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire standard 1D ¹H and ¹³C{¹H} spectra on a high-field NMR spectrometer (≥400 MHz).

    • Acquire 2D correlation spectra (e.g., COSY, HSQC) to aid in the unambiguous assignment of all proton and carbon signals.

  • Data Analysis:

    • Measure the chemical shifts and key ³JHH coupling constants from the ¹H spectrum.

    • For each conformer from the QM calculations, predict the NMR shielding tensors.

    • Calculate the Boltzmann-averaged chemical shifts and coupling constants from the computational data.

    • Compare the calculated average spectrum with the experimental spectrum. A good correlation validates the computed conformational distribution.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy probes the vibrational modes of a molecule. The frequency of certain vibrations, particularly stretching and bending modes, can be sensitive to the local conformational environment. For 1-Bromo-3-methylundecane, the C-Br stretching vibration is a key diagnostic band.

Experimental Protocol: FTIR Analysis

  • Sample Preparation: Prepare the sample as a neat thin film between two salt plates (e.g., KBr or NaCl) or as a dilute solution in a non-polar solvent (e.g., CCl₄) in an IR-transparent cell.

  • Data Acquisition: Record the infrared spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis:

    • Identify the key vibrational bands. The C-Br stretch is expected in the 690-515 cm⁻¹ region. A C-H wag for the -CH₂Br group may appear around 1300-1150 cm⁻¹.

    • Compare the experimental spectrum to the Boltzmann-averaged theoretical spectrum generated from the QM frequency calculations. The position and shape of the C-Br stretch can provide strong evidence for the predicted conformational populations.

Integrated Conformational Profile of 1-Bromo-3-methylundecane

The final, validated conformational profile emerges from the synthesis of computational and experimental results. The long undecane chain will predominantly favor extended, anti-periplanar arrangements to minimize energy. However, the steric bulk of the C3-methyl group and the C1-bromo group will force specific gauche interactions around the C1-C2, C2-C3, and C3-C4 bonds. The lowest energy conformers will be those that orient the bulky substituents into the least sterically hindered positions, likely involving a localized "kink" or fold in the chain near the substituted end, while the remainder of the C4-C11 chain remains in a low-energy zig-zag conformation. The population of these conformers will be dictated by their relative Gibbs free energies, and the final experimental spectra will reflect the weighted average of these dominant structures.

Conclusion

The conformational analysis of a flexible molecule like 1-Bromo-3-methylundecane requires a multi-faceted approach that is both predictive and empirical. By leveraging the exploratory power of computational chemistry and grounding the results in experimental spectroscopic data, a robust and self-validating model of its three-dimensional structure and dynamics can be achieved. This integrated workflow not only provides a detailed understanding of the target molecule but also establishes a reliable framework for investigating the structure-function relationships of other complex chemical entities in research and development.

References

  • Conformations of Other Alkanes - Organic Chemistry. (2026, March 2). Fiveable. [Link]

  • GC-MS Molar Responses of n-Alkanes. Scribd. [Link]

  • Undecane, 1-bromo-3-methyl-, (S)-. PubChem. [Link]

  • Conformational Sampling. Computational Chemistry Online. [Link]

  • Conformational Analysis of Alkanes. Maricopa Open Digital Press. [Link]

  • Computational techniques for efficient conformational sampling of proteins. National Institutes of Health (NIH). [Link]

  • The Computational Investigation Of Conformational Change. University of Southampton. [Link]

  • CHAPTER 3: CONFORMATIONS OF ALKANES AND CYCLOALKANES. iqm.unicamp.br. [Link]

  • Determination of GC–MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. Oxford Academic. [Link]

  • Computational Analysis and Conformational Modeling for Protein Structure and Interaction. MDPI. [Link]

  • Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Publishing. [Link]

  • The determination of GC-MS relative molar responses of some n-alkanes and their halogenated analogs. PubMed. [Link]

  • Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry. [Link]

  • The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. ResearchGate. [Link]

  • Phase-Transferable Force Field for Alkali Halides. ChemRxiv. [Link]

  • Molecular Mechanics & Force Fields. (2022, May 23). Avogadro. [Link]

  • High-resolution FTIR spectrum of CH2D79Br: the ground, v 5=1 and v 9=1 state constants. Taylor & Francis Online. [Link]

  • Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. [Link]

  • 1-Bromo-3-methylbutane. PubChem. [Link]

  • Fourier-Transform Infrared Spectra of Alkyl Halide-HF Hydrogen-Bonded Complexes in Solid Argon. ACS Publications. [Link]

  • Fourier Transform Infrared (FTIR) Reference Spectra. (2016, February 23). epa.gov. [Link]

  • Evaluation of forcefields for molecular mechanics/dynamics calculations involving halogenated anesthetics. PubMed. [Link]

  • Gas chromatography–mass spectrometry. Wikipedia. [Link]

  • Alkali halide force fields: A search for an acceptable compromise. ResearchGate. [Link]

  • 1-Bromo-3,3-bis(2-bromoethyl)alkanes: Precursors to 4-Substituted Quinuclidines and 1-Phosphabicyclo[2. Vanderbilt University. [Link]

  • Force field (chemistry). Wikipedia. [Link]

  • Spectroscopic Methods. saylor.org. [Link]

  • Synthesis of 1-bromo-3,7,11-trimethyl-2-dodecene. PrepChem.com. [Link]

  • FTIR spectra of 1m Bromides. ResearchGate. [Link]

  • Chemical Properties of Butane, 1-bromo-3-methyl- (CAS 107-82-4). Cheméo. [Link]

  • 1-Bromo-3-methylcyclohexane - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

  • Cyclohexane, 1-bromo-3-methyl-. NIST WebBook. [Link]

  • Conformational Analysis of Molecules: Combined Vibrational Spectroscopy and Density Functional Theory Study. (2016, October 5). IntechOpen. [Link]

  • NMR Spectroscopy: a Tool for Conformational Analysis. auremn. [Link]

  • 1-Bromo-3-methylhexane. PubChem. [Link]

  • Spectroscopic Analytical Methods. uqu.edu.sa. [Link]

  • Spectroscopic Properties of Alkyl Halides. (2021, March 3). Chemistry LibreTexts. [Link]

  • Exploring 1-Bromo-3-Methylbenzene: Properties, Applications, and Safety. (2026, January 8). Oreate AI Blog. [Link]

  • Proton NMR spectrum of 1-bromo-2-methylbutane: Simulated and Real Spectra Analysis. (2023, February 2). YouTube. [Link]

  • 1H NMR spectrum of 1-bromo-2-methylpropane. Advanced Organic Chemistry. [Link]

Exploratory

1-Bromo-3-methylundecane CAS number and chemical identifiers

This guide provides a comprehensive technical overview of (S)-1-Bromo-3-methylundecane, a chiral alkyl halide of significant interest in the field of chemical synthesis, particularly for the development of bioactive mole...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of (S)-1-Bromo-3-methylundecane, a chiral alkyl halide of significant interest in the field of chemical synthesis, particularly for the development of bioactive molecules. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical identity, synthesis, properties, reactivity, and applications, grounded in established scientific principles and supported by authoritative references.

Core Chemical Identity

(S)-1-Bromo-3-methylundecane is a long-chain, chiral bromoalkane. The stereochemistry at the C-3 position is crucial for its specific applications, particularly in the synthesis of stereochemically defined natural products.

Table 1: Chemical Identifiers for (S)-1-Bromo-3-methylundecane

IdentifierValueSource
CAS Number 84567-97-5
IUPAC Name (3S)-1-bromo-3-methylundecane
Molecular Formula C₁₂H₂₅Br
Molecular Weight 249.23 g/mol
InChI Key MQXSAFCRTCCMSS-LBPRGKRZSA-N
SMILES CCCCCCCCCCBr

Stereoselective Synthesis: A Key to Functionality

The biological activity of many complex molecules is intrinsically linked to their stereochemistry. Consequently, the stereoselective synthesis of chiral building blocks like (S)-1-Bromo-3-methylundecane is of paramount importance. A notable application of this compound is as a key synthon in the synthesis of (S,S,S)-diprionylacetate, a sex pheromone of pine sawflies.[1]

Synthetic Strategy from a Chiral Pool Precursor

A well-established approach to synthesizing (S)-1-Bromo-3-methylundecane involves the use of a readily available chiral starting material, L-(-)-menthol. This method leverages the inherent chirality of the natural product to introduce the desired stereocenter in the target molecule. The synthesis involves a series of chemo- and stereoselective transformations.[1] While the full detailed protocol is proprietary to the original research, the general workflow can be conceptualized as follows:

G cluster_0 Synthesis of (S)-1-Bromo-3-methylundecane L_Menthol L-(-)-Menthol (Chiral Pool) Intermediate_1 Series of Chemo- and Stereoselective Transformations L_Menthol->Intermediate_1 Multiple Steps Target_Molecule (S)-1-Bromo-3-methylundecane Intermediate_1->Target_Molecule Final Bromination

Caption: Synthetic workflow from L-(-)-menthol.

The causality behind choosing L-(-)-menthol lies in its well-defined stereochemistry and its commercial availability, making it an economical and efficient starting point for introducing the (S)-configuration at the C-3 position of the undecane backbone.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of (S)-1-Bromo-3-methylundecane are not extensively reported in publicly available literature. However, based on the properties of similar long-chain alkyl bromides, such as 1-bromododecane, we can infer its general characteristics.[2][3][4][5]

Table 2: Predicted and Inferred Physicochemical Properties of (S)-1-Bromo-3-methylundecane

PropertyPredicted/Inferred ValueJustification/Source
Appearance Colorless to pale yellow liquidGeneral property of alkyl halides.[3]
Boiling Point > 250 °C at 760 mmHgSimilar to 1-bromododecane (approx. 276 °C).[3][4]
Density ~1.03 g/mL at 25 °CSimilar to 1-bromododecane (1.038 g/mL).[4]
Solubility Insoluble in water; soluble in organic solvents (e.g., ether, ethanol)Typical for long-chain alkyl halides.[3]
Refractive Index ~1.458 at 20 °CBased on data for 1-bromododecane.[4]

These properties are crucial for designing reaction conditions, such as solvent selection and purification methods (e.g., distillation). The long alkyl chain imparts significant lipophilicity to the molecule.

Chemical Reactivity and Synthetic Applications

As a primary alkyl bromide, the reactivity of (S)-1-Bromo-3-methylundecane is dominated by nucleophilic substitution and organometallic reactions. The presence of a chiral center adds a layer of complexity and opportunity in synthetic design.

Nucleophilic Substitution Reactions

The carbon atom bonded to the bromine is electrophilic and susceptible to attack by nucleophiles. These reactions typically proceed via an Sₙ2 mechanism, which involves a backside attack by the nucleophile, leading to an inversion of configuration at the electrophilic carbon. However, as the bromine is at the C-1 position, the chiral center at C-3 is not directly involved in the substitution and its configuration is retained.

G cluster_1 SN2 Reaction at C-1 Reactant (S)-1-Bromo-3-methylundecane Product (S)-1-Nu-3-methylundecane Reactant->Product Leaving_Group Bromide (Br⁻) Reactant->Leaving_Group Leaving Group Departure Nucleophile Nucleophile (Nu⁻) Nucleophile->Reactant Backside Attack

Caption: General Sₙ2 reaction pathway.

The stereocenter at C-3 can, however, influence the reaction rate and selectivity through steric hindrance, especially with bulky nucleophiles.

Formation of Grignard Reagents

(S)-1-Bromo-3-methylundecane can be converted into a Grignard reagent by reacting it with magnesium metal in an anhydrous ether solvent. This transformation inverts the polarity of the C-1 carbon, turning it into a potent nucleophile.

Experimental Protocol: Grignard Reagent Formation (Generalized)

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: Magnesium turnings are placed in the flask under a nitrogen atmosphere.

  • Initiation: A small amount of a solution of (S)-1-Bromo-3-methylundecane in anhydrous diethyl ether is added to the magnesium. The reaction is often initiated by gentle heating or the addition of a small crystal of iodine.

  • Addition: The remaining solution of the alkyl bromide is added dropwise at a rate that maintains a gentle reflux.

  • Completion: The reaction mixture is typically stirred for an additional 1-2 hours after the addition is complete to ensure full conversion to the Grignard reagent.

The resulting Grignard reagent, (S)-(3-methylundecyl)magnesium bromide, is a powerful tool for forming new carbon-carbon bonds, for instance, in the synthesis of complex natural products and pharmaceuticals.[6]

Role in Drug Discovery and Development

Chiral molecules are fundamental in modern drug discovery, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[7][8][9][10] Chiral synthons like (S)-1-Bromo-3-methylundecane are invaluable for the construction of enantiomerically pure drug candidates. The long alkyl chain can contribute to the lipophilicity of a molecule, which is a critical parameter for its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The introduction of a specific stereocenter can lead to enhanced binding affinity and selectivity for a biological target.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum would be complex due to the long alkyl chain. Key signals would include a triplet in the region of 3.3-3.5 ppm corresponding to the two protons on the carbon bearing the bromine (-CH₂Br). The protons of the methyl group at the C-3 position would appear as a doublet around 0.8-1.0 ppm. The numerous methylene groups of the undecane chain would produce a broad multiplet in the 1.2-1.6 ppm region.

  • ¹³C NMR: The carbon attached to the bromine would resonate around 33-35 ppm. The chiral carbon (C-3) would appear in the aliphatic region, and its chemical shift would be influenced by the methyl substituent. The remaining carbons of the alkyl chain would produce a series of signals between approximately 14 and 32 ppm.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺, separated by two mass units. Fragmentation would likely involve the loss of the bromine atom and cleavage of the alkyl chain.

Safety and Handling

As with all bromoalkanes, (S)-1-Bromo-3-methylundecane should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.[11]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. It is a combustible liquid and should be kept away from heat, sparks, and open flames.[12]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

  • Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

(S)-1-Bromo-3-methylundecane is a valuable chiral building block with demonstrated utility in the stereoselective synthesis of natural products. Its chemical properties as a primary alkyl bromide allow for a range of synthetic transformations, most notably nucleophilic substitutions and the formation of Grignard reagents. The presence of a chiral center and a long alkyl chain makes it a potentially useful synthon in drug discovery for modulating the stereochemistry and lipophilicity of lead compounds. Further research into its physicochemical properties and broader synthetic applications is warranted to fully exploit its potential in organic synthesis and medicinal chemistry.

References

  • Biscoe, M. R., et al. (2013). Stereoretentive Cross-Coupling of Secondary Alkyl Azastannatrane Nucleophiles with Aryl Halides. Journal of the American Chemical Society, 135(34), 12496-12499.
  • Bromine Safety & Standard Operating Procedures. (n.d.).
  • Chiral drugs. (n.d.). LabMed Discovery.
  • Ishmuratov, G. Y., et al. (2006). Synthesis of 3S-methylundec-1-ylbromide, a key synthon in the synthesis of (S,S,S)-diprionylacetate, from L-(-)-menthol.
  • The significance of chirality in contemporary drug discovery-a mini review. (2024). Journal of Chemical and Pharmaceutical Research, 16(3).
  • The Significance of Chirality in Drug Design and Development. (2015). Expert Opinion on Drug Discovery, 10(12), 1-13.
  • Advancing Chiral Chemistry in Pharmaceutical Synthesis. (2025). Pharmaceutical Technology, 49(3).
  • Chemical Properties of Dodecane, 1-bromo- (CAS 143-15-7). (n.d.). Cheméo.
  • 1-Bromododecane 143-15-7. (n.d.). MilliporeSigma.
  • Bromine Handling. (n.d.). Scribd.
  • Synthesis of the aggregation pheromone of Tribolium castaneum. (2014). Beilstein Journal of Organic Chemistry, 10, 2405-2411.
  • 1-Bromododecane. (n.d.). PubChem.
  • 1-Bromododecane 97. (n.d.). MilliporeSigma.
  • 1-Bromododecane. (n.d.). PubChem.

Sources

Foundational

A Comprehensive Technical Guide to 1-Bromo-3-methylundecane and Its Derivatives for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of 1-Bromo-3-methylundecane, a versatile bromoalkane, and its derivatives. We will delve into its synthesis, key chemical reactions, and potential applications, with a particul...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of 1-Bromo-3-methylundecane, a versatile bromoalkane, and its derivatives. We will delve into its synthesis, key chemical reactions, and potential applications, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of Branched Bromoalkanes

Long-chain branched bromoalkanes, such as 1-Bromo-3-methylundecane, are valuable intermediates in organic synthesis. The presence of a bromine atom provides a reactive handle for a variety of chemical transformations, including nucleophilic substitutions and coupling reactions. The branched methyl group, in this case at the 3-position, introduces chirality and can influence the molecule's physical and biological properties. This combination of features makes these compounds attractive building blocks for the synthesis of complex organic molecules, including natural products and pharmaceutically active compounds. The strategic introduction of bromine into a molecular structure can enhance therapeutic activity and favorably affect a drug's metabolism and duration of action.[1]

Synthesis of 1-Bromo-3-methylundecane

The synthesis of 1-Bromo-3-methylundecane can be approached through several methodologies, with the choice of route often depending on the desired stereochemistry and the availability of starting materials.

Chiral Synthesis: A Key Intermediate for Pheromones

The enantiomerically pure form, specifically (3S)-1-bromo-3-methylundecane, is a crucial intermediate in the synthesis of certain insect pheromones. This highlights the importance of stereoselective synthesis in obtaining biologically active molecules. One reported approach to synthesizing the chiral form involves multiple steps, likely starting from a chiral precursor.[2] While the specific details of this synthesis are proprietary, the general strategy for such syntheses often involves the use of chiral pools or asymmetric catalysis to establish the stereocenter.

General Synthetic Approach: Bromination of 3-Methylundecan-1-ol

A more general and accessible route to 1-Bromo-3-methylundecane involves the bromination of the corresponding alcohol, 3-methylundecan-1-ol. This transformation can be achieved using various brominating agents.

Protocol: Bromination of 3-Methylundecan-1-ol using Phosphorus Tribromide (PBr₃)

This protocol is a standard method for converting primary alcohols to alkyl bromides.

Materials:

  • 3-Methylundecan-1-ol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Ice bath

  • Stirring apparatus

  • Separatory funnel

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methylundecan-1-ol in anhydrous diethyl ether.

  • Cool the flask to 0°C in an ice bath.

  • Slowly add phosphorus tribromide (approximately 0.33-0.40 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the starting material is consumed, carefully quench the reaction by slowly adding water or ice.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude 1-Bromo-3-methylundecane.

  • The crude product can be purified by vacuum distillation.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous diethyl ether is crucial as phosphorus tribromide reacts violently with water.

  • Cooling: The initial cooling to 0°C helps to control the exothermic reaction between the alcohol and PBr₃.

  • Slow Addition: Dropwise addition of PBr₃ prevents a rapid temperature increase and potential side reactions.

  • Washing Steps: The aqueous workup removes unreacted PBr₃ and other water-soluble byproducts. The sodium bicarbonate wash neutralizes any acidic species.

  • Drying: Removal of residual water is essential before distillation to prevent hydrolysis of the product.

Diagram: Synthesis of 1-Bromo-3-methylundecane

G 3-Methylundecan-1-ol 3-Methylundecan-1-ol 1-Bromo-3-methylundecane 1-Bromo-3-methylundecane 3-Methylundecan-1-ol->1-Bromo-3-methylundecane PBr₃, Et₂O

Caption: Synthesis of 1-Bromo-3-methylundecane from 3-methylundecan-1-ol.

Physical and Chemical Properties

Predicted Physical Properties of 1-Bromo-3-methylundecane:

PropertyPredicted Value
Molecular Formula C₁₂H₂₅Br
Molecular Weight 249.23 g/mol
Appearance Colorless liquid
Boiling Point Higher than smaller analogues like 1-bromo-3-methylbutane (120-121°C)[4][5]
Density Likely slightly denser than water
Solubility Insoluble in water, soluble in organic solvents

Chemical Reactivity: 1-Bromo-3-methylundecane is a primary alkyl halide, making it susceptible to nucleophilic substitution reactions, primarily through an Sₙ2 mechanism. It is also a versatile substrate for the formation of organometallic reagents and participation in various coupling reactions.

Key Reactions of 1-Bromo-3-methylundecane and Its Derivatives

The reactivity of the carbon-bromine bond allows for the synthesis of a wide array of derivatives.

Nucleophilic Substitution Reactions

This is a fundamental reaction class for alkyl halides. Various nucleophiles can be employed to displace the bromide ion, leading to the formation of new functional groups.

General Reaction: R-Br + Nu⁻ → R-Nu + Br⁻ (where R = 3-methylundecyl and Nu⁻ = Nucleophile)

Examples of Nucleophilic Substitution:

Nucleophile (Nu⁻)Product Functional Group
Hydroxide (OH⁻)Alcohol
Cyanide (CN⁻)Nitrile
Azide (N₃⁻)Azide
Alkoxide (RO⁻)Ether
Carboxylate (R'COO⁻)Ester
Amine (R'NH₂)Amine

Experimental Protocol: Synthesis of 3-Methylundecyl Cyanide

Materials:

  • 1-Bromo-3-methylundecane

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO)

  • Stirring apparatus

  • Heating mantle

  • Separatory funnel

  • Drying agent

Procedure:

  • In a round-bottom flask, dissolve 1-Bromo-3-methylundecane in DMSO.

  • Add sodium cyanide to the solution.

  • Heat the reaction mixture with stirring.

  • Monitor the reaction by TLC or GC.

  • After completion, cool the mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine.

  • Dry the organic layer and concentrate to obtain the crude nitrile.

  • Purify by vacuum distillation or column chromatography.

Causality Behind Experimental Choices:

  • Solvent: DMSO is a polar aprotic solvent that enhances the nucleophilicity of the cyanide ion and facilitates the Sₙ2 reaction.

  • Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Diagram: Nucleophilic Substitution Reactions

G cluster_0 Nucleophilic Substitution 1-Bromo-3-methylundecane 1-Bromo-3-methylundecane 3-Methylundecan-1-ol 3-Methylundecan-1-ol 1-Bromo-3-methylundecane->3-Methylundecan-1-ol OH⁻ 3-Methylundecyl Cyanide 3-Methylundecyl Cyanide 1-Bromo-3-methylundecane->3-Methylundecyl Cyanide CN⁻ N-(3-Methylundecyl)amine N-(3-Methylundecyl)amine 1-Bromo-3-methylundecane->N-(3-Methylundecyl)amine NH₃

Caption: Examples of nucleophilic substitution reactions of 1-Bromo-3-methylundecane.

Formation of Grignard Reagents and Subsequent Reactions

1-Bromo-3-methylundecane can be converted into a Grignard reagent by reacting with magnesium metal in an anhydrous ether solvent. This organometallic reagent is a powerful nucleophile and a strong base, enabling the formation of new carbon-carbon bonds.

Protocol: Preparation of (3-Methylundecyl)magnesium Bromide

Materials:

  • 1-Bromo-3-methylundecane

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as an initiator)

  • Reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Set up a flame-dried flask with a reflux condenser under an inert atmosphere.

  • Add magnesium turnings to the flask.

  • Add a small crystal of iodine.

  • Add a small amount of a solution of 1-Bromo-3-methylundecane in anhydrous ether to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).

  • Once the reaction has started, add the remaining solution of 1-Bromo-3-methylundecane dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

  • The resulting Grignard reagent is typically used immediately in subsequent reactions.

Reactions of the Grignard Reagent:

  • With Aldehydes and Ketones: To form secondary and tertiary alcohols, respectively.

  • With Esters: To form tertiary alcohols.

  • With Carbon Dioxide: To form a carboxylic acid (4-methyl-dodecanoic acid).

Diagram: Grignard Reagent Formation and Reaction

G 1-Bromo-3-methylundecane 1-Bromo-3-methylundecane (3-Methylundecyl)magnesium Bromide (3-Methylundecyl)magnesium Bromide 1-Bromo-3-methylundecane->(3-Methylundecyl)magnesium Bromide Mg, Et₂O 4-Methyl-dodecanoic acid 4-Methyl-dodecanoic acid (3-Methylundecyl)magnesium Bromide->4-Methyl-dodecanoic acid 1. CO₂ 2. H₃O⁺

Caption: Formation of a Grignard reagent and its carboxylation.

Coupling Reactions

1-Bromo-3-methylundecane can participate in various coupling reactions to form larger molecules. These reactions are of great importance in the synthesis of complex natural products and novel organic materials.

Examples of Coupling Reactions:

  • Wurtz Reaction: Coupling of two molecules of 1-Bromo-3-methylundecane in the presence of sodium metal to form 2,13-dimethyltetracosane.

  • Suzuki Coupling: Palladium-catalyzed cross-coupling with an organoboron compound.

  • Sonogashira Coupling: Palladium-catalyzed cross-coupling with a terminal alkyne.

Derivatives of 1-Bromo-3-methylundecane and Their Potential Applications

The derivatives of 1-Bromo-3-methylundecane are diverse and hold potential in various fields, particularly in drug discovery and materials science.

Carboxylic Acid Derivatives

As shown above, 1-Bromo-3-methylundecane can be converted to 4-methyl-dodecanoic acid. This carboxylic acid can then be transformed into a variety of derivatives, such as esters, amides, and acid chlorides.[7][8][9][10] These derivatives are common motifs in biologically active molecules. The long, branched alkyl chain can impart lipophilicity, which is a crucial parameter for drug absorption and distribution.

Amine Derivatives

The synthesis of amines from 1-Bromo-3-methylundecane opens up possibilities for creating novel compounds with potential biological activity. Amines are a fundamental functional group in many pharmaceuticals.

Potential in Drug Development

While there is limited direct literature on the pharmaceutical applications of 1-Bromo-3-methylundecane derivatives, the structural motifs that can be generated are relevant to drug design. The introduction of the 3-methylundecyl group can be explored as a strategy to modulate the pharmacokinetic and pharmacodynamic properties of known drug scaffolds. For instance, the lipophilic side chain could enhance membrane permeability or binding to hydrophobic pockets in target proteins. The incorporation of bromine itself can sometimes lead to enhanced biological activity.[1]

Conclusion and Future Perspectives

1-Bromo-3-methylundecane is a versatile chemical intermediate with significant potential for the synthesis of a wide range of organic molecules. Its ability to undergo nucleophilic substitution, form organometallic reagents, and participate in coupling reactions makes it a valuable tool for synthetic chemists. While its direct applications are still emerging, its role as a precursor to complex molecules, including pheromones, underscores its importance. For researchers in drug development, the derivatives of 1-Bromo-3-methylundecane offer a platform for creating novel compounds with tailored properties. Future research in this area could focus on the development of more efficient and stereoselective synthetic routes to its derivatives and a systematic exploration of their biological activities.

References

  • Introducing bromine to the molecular structure as a strategy for drug design. (2024, October 15). [Source name not available]. [Link]

  • Synthesis of 3 S -methylundec-1-ylbromide, a key synthon in the synthesis of ( S,S,S )-diprionylacetate, from L-(-)-menthol. (2025, August 7). ResearchGate. [Link]

  • 1-Bromo-3-methylbutane | C5H11Br | CID 7891. (n.d.). PubChem. [Link]

  • Carboxylic Acid Derivatives and their Reactions. (2023, September 11). ChemTalk. [Link]

  • Carboxylic Acid Derivatives. (n.d.). MSU chemistry. [Link]

  • Other Reactions of Carboxylic Acid Derivatives. (n.d.). KPU Pressbooks. [Link]

  • Carboxylic Acid Derivatives- Nucleophilic Acyl Substitution Reactions. (2024, May 9). [Source name not available]. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Protocol for the Synthesis of 3-Methylundecylmagnesium Bromide

Abstract Grignard reagents are indispensable tools in organic synthesis, serving as potent nucleophiles for the formation of carbon-carbon bonds.[1][2][3] This application note provides a detailed, field-proven protocol...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Grignard reagents are indispensable tools in organic synthesis, serving as potent nucleophiles for the formation of carbon-carbon bonds.[1][2][3] This application note provides a detailed, field-proven protocol for the preparation of a Grignard reagent from the long-chain alkyl halide, 1-bromo-3-methylundecane. The guide is structured for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying scientific rationale, critical safety considerations, and methods for quantification. By explaining the causality behind each experimental choice, this document aims to empower researchers to successfully synthesize and utilize this valuable organometallic compound.

Scientific Rationale and Mechanistic Overview

The formation of a Grignard reagent involves the insertion of a magnesium atom into a carbon-halogen bond.[4][5] This transformation inverts the polarity of the carbon atom from electrophilic in the alkyl halide to strongly nucleophilic and basic in the organomagnesium compound.[2][6] The reaction occurs on the surface of the magnesium metal, which is typically coated with a passivating layer of magnesium oxide (MgO).[7][8][9] This oxide layer must be disrupted for the reaction to commence.

The mechanism is believed to proceed through a single-electron transfer (SET) from the magnesium metal to the alkyl halide, generating an alkyl radical and a magnesium radical cation.[4][6] These species then rapidly combine at the metal surface to form the final Grignard reagent, RMgX.

Ethereal solvents, such as diethyl ether (Et₂O) or tetrahydrofuran (THF), are essential for the reaction. They do not merely act as a medium but actively participate by solvating and stabilizing the nascent Grignard reagent through coordination of their lone-pair electrons with the magnesium atom's empty orbitals.[1][7] This stabilization is crucial for the reagent's formation and persistence in solution.

Materials and Reagents

Successful Grignard synthesis is contingent on the quality and purity of the reagents and the absolute exclusion of atmospheric moisture.

Reagent/MaterialGradeSupplier ExampleCAS NumberKey Specifications
1-Bromo-3-methylundecane≥98%Sigma-Aldrich84567-97-5Store under inert atmosphere.[10]
Magnesium (Mg) Turnings≥99.9%Carl ROTH7439-95-4Specifically for Grignard synthesis.[11][12]
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich109-99-9Inhibitor-free, packaged under N₂.
Iodine (I₂)ACS Reagent, ≥99.8%Sigma-Aldrich7553-56-2Used as an activator.
Nitrogen (N₂) or Argon (Ar)High Purity, ≥99.998%Airgas7727-37-9For maintaining an inert atmosphere.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the Grignard reagent preparation, from initial setup to the final product.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_post Phase 3: Post-Reaction glassware Flame-Dry All Glassware (3-Neck Flask, Condenser, Funnel) assembly Assemble Apparatus Under Inert Gas Flow glassware->assembly add_mg Add Mg Turnings & I₂ Crystal to Flask assembly->add_mg add_thf Add Anhydrous THF add_mg->add_thf initiation Initiate Reaction with ~10% Alkyl Bromide Solution add_thf->initiation addition Slow, Dropwise Addition of Remaining Alkyl Bromide initiation->addition reflux Maintain Gentle Reflux (30-60 min post-addition) addition->reflux cooling Cool to Room Temperature reflux->cooling titration Quantify Concentration (Titration) cooling->titration storage Store Under Inert Atmosphere titration->storage

Caption: Workflow for the synthesis of 3-methylundecylmagnesium bromide.

Detailed Synthesis Protocol (50 mmol Scale)

4.1 Glassware and Apparatus Setup

  • Drying Glassware: Rigorously dry all glassware (a 250 mL three-necked round-bottom flask, reflux condenser, and a 100 mL pressure-equalizing dropping funnel) in an oven at >140 °C for at least 4 hours or by flame-drying under vacuum.[13][14] Allow to cool to room temperature under a steady stream of dry nitrogen or argon.

  • Assembly: Assemble the apparatus promptly. Equip the central neck of the flask with the dropping funnel, one side neck with the reflux condenser, and the other with a rubber septum for inert gas inlet/outlet. Ensure all joints are well-sealed. A magnetic stir bar is placed in the flask.

  • Inert Atmosphere: Establish and maintain a positive pressure of inert gas throughout the entire procedure to prevent ingress of air and moisture.[15][16]

4.2 Magnesium Activation and Reaction Initiation

  • Remove the dropping funnel and add magnesium turnings (1.34 g, 55 mmol, 1.1 eq) to the flask. Briefly replace the funnel and flush with inert gas.

  • Add one small crystal of iodine (I₂).[17] The iodine serves to chemically etch the magnesium surface, removing the passivating oxide layer.[14][18]

  • Add 20 mL of anhydrous THF to the flask via cannula or syringe.

  • In a separate dry flask, prepare a solution of 1-bromo-3-methylundecane (12.46 g, 50 mmol) in 60 mL of anhydrous THF.

  • Transfer this solution to the dropping funnel. Add ~8 mL (10% of the total volume) of the alkyl bromide solution from the dropping funnel to the stirred magnesium suspension.

  • Initiation: The reaction has initiated when the brown color of the iodine fades, gentle bubbling is observed from the magnesium surface, and a slight exotherm is detected.[8][19] The solution may also become cloudy. If the reaction does not start within 5-10 minutes, gently warm the flask with a heat gun or crush some of the magnesium turnings against the glass with a dry glass rod.[20]

4.3 Reagent Formation

  • Once initiation is confirmed, add the remaining 1-bromo-3-methylundecane solution dropwise from the funnel at a rate sufficient to maintain a gentle, steady reflux. The exothermic nature of the reaction typically sustains the reflux.[13] An ice-water bath should be kept on hand to control the reaction rate if it becomes too vigorous.[21]

  • The addition period should take approximately 45-60 minutes. A rapid addition can lead to an uncontrolled reaction and promote the formation of Wurtz coupling byproducts.[19]

  • After the addition is complete, continue stirring the mixture. If reflux subsides, use a heating mantle to maintain a gentle reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.

  • Allow the reaction mixture to cool to room temperature. The final product should be a cloudy, grey-to-brown solution of 3-methylundecylmagnesium bromide.

Quantification by Titration

The yield of a Grignard reaction is never quantitative. Therefore, accurate determination of the reagent's molarity is crucial for its use in subsequent reactions. Several methods exist, with the iodine-based titration being robust and reliable.[22][23][24]

5.1 Iodometric Titration Protocol

  • Prepare Titration Solution: In a flame-dried 25 mL vial under an inert atmosphere, dissolve accurately weighed iodine (~254 mg, 1.0 mmol) in 4 mL of a 0.5 M solution of anhydrous LiCl in dry THF. The LiCl is essential to keep the magnesium salts soluble during the titration.[23][24]

  • Cooling: Cool the brown iodine solution to 0 °C in an ice bath.

  • Titration: Slowly add the prepared Grignard reagent solution dropwise via a 1.00 mL syringe with vigorous stirring. The Grignard reagent will react with the iodine (I₂).

  • Endpoint: The endpoint is reached upon the sharp disappearance of the brown iodine color, resulting in a colorless or pale yellow solution.[22][24] Record the volume of Grignard reagent added.

  • Calculation: Molarity (mol/L) = (moles of I₂) / (Volume of Grignard reagent in L)

Troubleshooting and Safety

Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution
Reaction Fails to Initiate 1. Wet glassware or solvent.[15] 2. Passivated magnesium surface.[7] 3. Unreactive alkyl halide.1. Ensure all components are scrupulously dried. 2. Add another small crystal of I₂. Gently warm the flask or crush the Mg turnings.[20] Add a few drops of 1,2-dibromoethane as an alternative activator.[7]
Reaction Becomes Uncontrollably Vigorous Addition of alkyl halide is too fast.[21]Immediately remove the heat source (if any) and cool the flask with an ice-water bath. Stop the addition until the reaction subsides.
Formation of a White Precipitate Formation of magnesium oxides/hydroxides from exposure to air/moisture.While not ideal, the reaction can often proceed. Ensure the inert atmosphere is maintained. The concentration will be lower than expected.
Low Yield (Determined by Titration) 1. Incomplete reaction. 2. Wurtz coupling side reaction. 3. Quenching by moisture.1. Increase reflux time after addition. 2. Ensure slow, controlled addition of the alkyl halide. 3. Re-verify anhydrous conditions.
Safety Imperatives
  • Pyrophoric and Corrosive Hazards: Grignard reagents are highly reactive, can be pyrophoric (ignite spontaneously in air), and are corrosive.[17][21] All handling must be performed under an inert atmosphere in a chemical fume hood.[16]

  • Flammable Solvents: Diethyl ether and THF are extremely flammable.[13] Ensure no ignition sources are present. Use a heating mantle, not an open flame.

  • Exothermic Reaction: The formation is highly exothermic and can lead to a runaway reaction if not controlled.[21] Always have an ice bath ready.

  • Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., Nomex or heavy-duty nitrile) at all times.[16][21]

  • Quenching: Never quench Grignard reagents with water directly. For cleanup, slowly add the reagent to a stirred, cooled solution of a less reactive protic solvent like isopropanol, followed by a saturated aqueous solution of ammonium chloride.[17]

Chemical Structures and Reaction

G cluster_reactants Reactants cluster_products Product RBr 1-Bromo-3-methylundecane (R-Br) RMgBr_struct R-Mg-Br RBr->RMgBr_struct Anhydrous THF (Solvent/Stabilizer) Mg Magnesium (Mg) Mg->RMgBr_struct Anhydrous THF (Solvent/Stabilizer) RBr_img RBr_img Mg_img Mg RMgBr 3-Methylundecylmagnesium Bromide (R-MgBr)

Caption: Overall reaction for the formation of 3-methylundecylmagnesium bromide.

References

  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293. [Link]

  • University of California, Davis. (n.d.). Formation of Grignard Reagents from Organic Halides. Chem 124. [Link]

  • Wikipedia. (2024). Grignard reagent. [Link]

  • Pentaphos Industries. (2025). Why Magnesium Turnings are Crucial in Grignard Reactions. [Link]

  • Chemistry Stack Exchange. (2019). Grignard Reagent in THF vs in Diethyl ether. [Link]

  • Reich, H. J. (n.d.). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Master Organic Chemistry. [Link]

  • University of Wisconsin-Madison. (n.d.). Grignard Reaction. Chemistry 344. [Link]

  • Chemtips. (2015). Titrating Organometallic Reagents is Easier Than You Think. [Link]

  • American Chemical Society. (n.d.). Grignard Reaction. ACS Chemical Health & Safety. [Link]

  • Carl ROTH. (n.d.). Magnesium turnings, 250 g. [Link]

  • ResearchGate. (2012). How to measure the concentration of any grignard reagent (RMgX) in situ?. [Link]

  • Brainly. (2023). Give two reasons why THF is a better solvent than diethyl ether for the formation of the Grignard reagent. [Link]

  • Quora. (2022). What are Grignard reagent preparation precautions during preparation?. [Link]

  • ResearchGate. (2013). Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics. [Link]

  • Chemistry Steps. (2025). The Grignard Reaction Mechanism. [Link]

  • Chemistry Stack Exchange. (2021). Activation of Grignard reagent. [Link]

  • ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent?. [Link]

  • Organic Chemistry Academy. (2025). Grignard Reagents: Powerful Tools for Synthesis. [Link]

  • Organic Syntheses. (n.d.). Procedure for titration of Grignard reagent. Org. Synth. 2016, 93, 319. [Link]

  • Begtrup, M. (2010). Titration of a Grignard Reagent Solution. Technical University of Denmark. [Link]

  • Ashenhurst, J. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2021). Synthesis and Preparation of Grignard Reagent. [Link]

  • LibreTexts Chemistry. (n.d.). Reactions of Alkyl Halides: Grignard Reagents. [Link]

  • PubChem. (n.d.). Undecane, 1-bromo-3-methyl-, (S)-. [Link]

  • Allen. (n.d.). Grignard Reagents : Definition, Preparation, Chemical Properties. [Link]

Sources

Application

Application Note: A Chiral Pool Approach to the Stereoselective Synthesis of (R)-1-Bromo-3-methylundecane

Abstract This application note provides a detailed protocol for the stereoselective synthesis of (R)-1-Bromo-3-methylundecane, a valuable chiral building block in organic synthesis and drug development. The presented met...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed protocol for the stereoselective synthesis of (R)-1-Bromo-3-methylundecane, a valuable chiral building block in organic synthesis and drug development. The presented methodology utilizes a chiral pool approach, commencing from the readily available and enantiomerically pure starting material, (R)-citronellal. This strategy ensures the transfer of chirality throughout the synthetic sequence, culminating in the target molecule with high enantiopurity. The protocol is designed for researchers, scientists, and professionals in drug development, offering a robust and reproducible procedure.

Introduction

Chiral alkyl halides are crucial intermediates in the synthesis of a wide array of pharmaceuticals and biologically active molecules. The stereochemical configuration of these building blocks can profoundly influence the efficacy and safety of the final drug substance. (R)-1-Bromo-3-methylundecane, with its defined stereocenter at the C3 position, serves as a key fragment for the introduction of a chiral 3-methylundecyl moiety. Its synthesis, therefore, demands a high degree of stereocontrol.

Several strategies can be envisioned for the synthesis of such chiral molecules, including asymmetric catalysis, enzymatic resolution[1][2][3], and the use of chiral auxiliaries[4]. However, a chiral pool synthesis, which utilizes a naturally occurring enantiopure starting material, offers an efficient and often more economical route to the desired product. (R)-citronellal is an inexpensive and readily available monoterpene that possesses the required (R)-configuration at the C3 position, making it an ideal starting point for this synthesis[5][6].

This application note details a multi-step synthesis beginning with the olefination of (R)-citronellal to extend the carbon chain, followed by a series of functional group transformations to arrive at the target (R)-1-Bromo-3-methylundecane. Each step is described in detail, with explanations for the choice of reagents and conditions to ensure high yield and stereochemical fidelity.

Synthetic Strategy

The overall synthetic strategy is depicted below. The key transformations include a Wittig reaction to form the C8-C9 double bond, followed by hydrogenation to the saturated carbon skeleton. The terminal alcohol is then selectively introduced via hydroboration-oxidation of a terminal alkene, and finally converted to the desired bromide.

G A (R)-Citronellal B Wittig Reaction A->B Ph3P=CH(CH2)6CH3 C (R,E)-3,7-Dimethylundeca-1,6-diene B->C D Hydrogenation C->D H2, Pd/C E (R)-3-Methylundecane D->E F Hydroboration-Oxidation E->F 1. BH3-THF 2. H2O2, NaOH G (R)-3-Methylundecan-1-ol F->G H Bromination G->H PBr3 I (R)-1-Bromo-3-methylundecane H->I G cluster_0 Synthesis of (R)-1-Bromo-3-methylundecane start Start (R)-Citronellal step1 Step 1 Wittig Reaction Ph3P=CH(CH2)6CH3, n-BuLi, THF start->step1 int1 Intermediate 1 (R,E)-3,7-Dimethylundeca-1,6-diene step1->int1 step2 Step 2 Hydrogenation H2, Pd/C, EtOH int1->step2 int2 Intermediate 2 (R)-3-Methylundecane step2->int2 step3 Step 3 Hydroboration-Oxidation 1. BH3-THF 2. H2O2, NaOH int2->step3 int3 Intermediate 3 (R)-3-Methylundecan-1-ol step3->int3 step4 Step 4 Bromination PBr3, Et2O int3->step4 end Final Product (R)-1-Bromo-3-methylundecane step4->end

Sources

Method

Application Notes and Protocols for Cross-Coupling Reactions Involving 1-Bromo-3-methylundecane

Introduction: Unlocking the Potential of a Versatile Alkyl Halide 1-Bromo-3-methylundecane, a chiral secondary alkyl bromide, represents a valuable building block in the synthesis of complex organic molecules, particular...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Versatile Alkyl Halide

1-Bromo-3-methylundecane, a chiral secondary alkyl bromide, represents a valuable building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals, agrochemicals, and materials science. Its long, branched alkyl chain can impart desirable lipophilic properties and influence the three-dimensional structure of target compounds. However, the functionalization of such secondary alkyl halides via traditional cross-coupling methods presents a significant challenge due to the propensity for competing β-hydride elimination, which leads to the formation of undesired olefin byproducts.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of robust and field-proven cross-coupling protocols applicable to 1-bromo-3-methylundecane. We will delve into the mechanistic rationale behind the chosen methodologies, offering detailed, step-by-step protocols for successful implementation. The focus will be on techniques that effectively suppress side reactions and deliver high yields of the desired C(sp³)–C(sp²) and C(sp³)–C(sp) coupled products.

I. Iron-Catalyzed Kumada-Type Coupling: An Economical and Efficient Approach for C(sp³)–C(sp²) Bond Formation

The use of earth-abundant and low-toxicity iron catalysts offers a cost-effective and environmentally benign alternative to traditional palladium- or nickel-based systems for Kumada-type couplings. The key to successfully coupling secondary alkyl bromides like 1-bromo-3-methylundecane lies in the careful selection of ligands and additives that modulate the reactivity of the iron center and disfavor β-hydride elimination. Work by Nakamura and colleagues has demonstrated that the addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) is crucial for achieving high yields by suppressing the formation of unwanted alkenes.[1][2]

Mechanistic Rationale

The prevailing mechanism is believed to involve the formation of a low-valent iron species that undergoes oxidative addition to the C-Br bond of 1-bromo-3-methylundecane. This is followed by transmetalation with an aryl Grignard reagent. The final reductive elimination step forms the new carbon-carbon bond and regenerates the active iron catalyst. TMEDA, a strong Lewis basic additive, is thought to stabilize the organoiron intermediates, thereby favoring the desired reductive elimination pathway over β-hydride elimination.[1][2]

Iron_Catalyzed_Kumada_Coupling Fe(acac)₃ Fe(acac)₃ Active_Fe_Catalyst Active Fe(0/I) Species Fe(acac)₃->Active_Fe_Catalyst Reduction by Aryl-MgBr Aryl-MgBr Aryl-MgBr Transmetalation Transmetalation Aryl-MgBr->Transmetalation 1-Bromo-3-methylundecane 1-Bromo-3-methylundecane Oxidative_Addition Oxidative Addition 1-Bromo-3-methylundecane->Oxidative_Addition Coupled_Product Coupled_Product Active_Fe_Catalyst->Oxidative_Addition Oxidative_Addition->Transmetalation R-Fe(II)-Br Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination R-Fe(II)-Aryl Reductive_Elimination->Coupled_Product Reductive_Elimination->Active_Fe_Catalyst Catalyst Regeneration

Caption: Catalytic cycle for the iron-catalyzed Kumada-type coupling.

Detailed Experimental Protocol: Iron-Catalyzed Arylation of 1-Bromo-3-methylundecane

Materials:

Reagent/MaterialGradeSupplier
1-Bromo-3-methylundecane≥98%Commercially Available
Arylmagnesium bromide (e.g., Phenylmagnesium bromide)1.0 M in THFCommercially Available
Iron(III) acetylacetonate (Fe(acac)₃)≥99%Commercially Available
N,N,N',N'-Tetramethylethylenediamine (TMEDA)≥99.5%, anhydrousCommercially Available
Tetrahydrofuran (THF)Anhydrous, ≥99.9%, inhibitor-freeCommercially Available
Diethyl etherAnhydrousCommercially Available
Saturated aqueous NH₄ClPrepared in-house
Anhydrous MgSO₄ or Na₂SO₄Commercially Available
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add iron(III) acetylacetonate (5 mol%). The flask is then evacuated and backfilled with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of argon, add anhydrous tetrahydrofuran (THF). To this suspension, add N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.3 equivalents based on the alkyl bromide). Add 1-bromo-3-methylundecane (1.0 equivalent) to the reaction mixture via syringe.

  • Grignard Reagent Addition: The arylmagnesium bromide solution (2.0 equivalents) is added dropwise to the stirred reaction mixture at 0 °C over a period of 30-60 minutes using a syringe pump. Slow addition is critical to suppress side reactions.[3]

  • Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. The mixture is then transferred to a separatory funnel and extracted with diethyl ether (3 x 50 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired arylated product.

ParameterValueRationale
Catalyst Loading 5 mol% Fe(acac)₃Provides efficient catalysis while remaining cost-effective.
Ligand/Additive 1.3 eq. TMEDACrucial for suppressing β-hydride elimination and enhancing yield.[2]
Solvent Anhydrous THFCommon solvent for Grignard reactions, though diethyl ether can also be effective.[4]
Temperature 0 °C to room temp.Initial low temperature controls the exothermic reaction, followed by room temperature for completion.
Reaction Time 12-24 hoursTypical duration for complete conversion.

II. Negishi Coupling: A High-Yielding Protocol for Challenging C(sp³)–C(sp²) Couplings

The Negishi coupling, which pairs an organozinc reagent with an organic halide, is a powerful tool for carbon-carbon bond formation.[5] For secondary alkyl halides like 1-bromo-3-methylundecane, the primary challenge remains the suppression of β-hydride elimination from the organopalladium intermediate. The development of specialized bulky, electron-rich phosphine ligands has been instrumental in overcoming this hurdle by promoting the desired reductive elimination step.[6]

Mechanistic Considerations

The catalytic cycle begins with the oxidative addition of 1-bromo-3-methylundecane to a Pd(0) complex. The resulting Pd(II) intermediate then undergoes transmetalation with the organozinc reagent. The choice of ligand is critical at this stage; bulky ligands can accelerate the subsequent reductive elimination, which outcompetes the undesired β-hydride elimination pathway, leading to the formation of the C(sp³)–C(sp²) bond and regeneration of the Pd(0) catalyst.[6]

Negishi_Coupling Pd(0)L₂ Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L₂->Oxidative_Addition Aryl-ZnX Aryl-ZnX Transmetalation Transmetalation Aryl-ZnX->Transmetalation 1-Bromo-3-methylundecane 1-Bromo-3-methylundecane 1-Bromo-3-methylundecane->Oxidative_Addition Coupled_Product Coupled_Product Oxidative_Addition->Transmetalation R-Pd(II)L₂-Br Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination R-Pd(II)L₂-Aryl Reductive_Elimination->Pd(0)L₂ Catalyst Regeneration Reductive_Elimination->Coupled_Product

Caption: Catalytic cycle for the Negishi coupling of a secondary alkyl bromide.

Detailed Experimental Protocol: Negishi Coupling of 1-Bromo-3-methylundecane

Materials:

Reagent/MaterialGradeSupplier
1-Bromo-3-methylundecane≥98%Commercially Available
Arylzinc halide (e.g., Phenylzinc chloride)0.5 M in THFCommercially Available or Prepared in situ
Palladium(II) acetate (Pd(OAc)₂)≥99.9%Commercially Available
XPhos or similar biaryl phosphine ligand≥98%Commercially Available
Tetrahydrofuran (THF)Anhydrous, ≥99.9%, inhibitor-freeCommercially Available
Saturated aqueous NH₄ClPrepared in-house
Anhydrous MgSO₄ or Na₂SO₄Commercially Available
Standard glassware for inert atmosphere reactions

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox, to a vial containing a stir bar, add palladium(II) acetate (2 mol%) and the biaryl phosphine ligand (e.g., XPhos, 4 mol%). Add anhydrous THF and stir at room temperature for 15-20 minutes to form the active Pd(0) catalyst.

  • Reaction Setup: To the vial containing the pre-formed catalyst, add a solution of 1-bromo-3-methylundecane (1.0 equivalent) in anhydrous THF.

  • Organozinc Addition: Add the arylzinc halide solution (1.5 equivalents) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate or diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

ParameterValueRationale
Catalyst System Pd(OAc)₂ / XPhosA robust catalyst system for coupling secondary alkyl halides.[7]
Catalyst Loading 2 mol% Pd(OAc)₂, 4 mol% LigandEffective for achieving high conversion.
Organometallic Reagent 1.5 eq. Arylzinc halideA slight excess ensures complete consumption of the alkyl bromide.
Solvent Anhydrous THFStandard solvent for Negishi couplings.
Temperature Room TemperatureMild conditions are often sufficient with an active catalyst system.
Reaction Time 12-24 hoursAllows for complete reaction at room temperature.

III. Sonogashira Coupling: Forging C(sp³)–C(sp) Bonds

The Sonogashira coupling is a cornerstone reaction for the formation of carbon-carbon bonds between a terminal alkyne and an organic halide.[6] While traditionally applied to sp²-hybridized halides, recent advancements have extended its utility to sp³-hybridized electrophiles, including secondary alkyl bromides. This transformation is typically catalyzed by a palladium complex, often with a copper(I) co-catalyst.[1] The key to success with substrates like 1-bromo-3-methylundecane is the use of specific ligand systems, such as N-heterocyclic carbenes (NHCs), which can promote the challenging oxidative addition step and facilitate the overall catalytic cycle.[1]

Mechanistic Insights

The generally accepted mechanism involves two interconnected catalytic cycles. In the palladium cycle, the active Pd(0) species undergoes oxidative addition with 1-bromo-3-methylundecane. In the copper cycle, the terminal alkyne reacts with a Cu(I) salt to form a copper acetylide. This copper acetylide then undergoes transmetalation with the organopalladium(II) intermediate. The subsequent reductive elimination yields the alkynylated product and regenerates the Pd(0) catalyst.[6]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L₂ Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L₂->Oxidative_Addition Transmetalation_Pd Transmetalation Oxidative_Addition->Transmetalation_Pd R-Pd(II)L₂-Br Reductive_Elimination Reductive Elimination Transmetalation_Pd->Reductive_Elimination R-Pd(II)L₂-C≡CR' Reductive_Elimination->Pd(0)L₂ Coupled_Product Coupled_Product Reductive_Elimination->Coupled_Product 1-Bromo-3-methylundecane 1-Bromo-3-methylundecane 1-Bromo-3-methylundecane->Oxidative_Addition Cu(I)X Cu(I)X Terminal_Alkyne R'C≡CH Copper_Acetylide R'C≡CCu Terminal_Alkyne->Copper_Acetylide + Cu(I)X, - HX Copper_Acetylide->Transmetalation_Pd Base Base Base->Terminal_Alkyne

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Detailed Experimental Protocol: Sonogashira Coupling of 1-Bromo-3-methylundecane

Materials:

Reagent/MaterialGradeSupplier
1-Bromo-3-methylundecane≥98%Commercially Available
Terminal Alkyne (e.g., Phenylacetylene)≥98%Commercially Available
Pd-NHC Catalyst (e.g., PEPPSI-IPr)Commercially Available
Copper(I) iodide (CuI)≥99.5%Commercially Available
Cesium carbonate (Cs₂CO₃) or other suitable base≥99%Commercially Available
Toluene or DMFAnhydrousCommercially Available
Saturated aqueous NH₄ClPrepared in-house
Anhydrous MgSO₄ or Na₂SO₄Commercially Available
Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the Pd-NHC catalyst (2-5 mol%), copper(I) iodide (5-10 mol%), and cesium carbonate (2.0 equivalents). The flask is then evacuated and backfilled with argon.

  • Reagent Addition: Add anhydrous toluene or DMF, followed by the terminal alkyne (1.2 equivalents) and 1-bromo-3-methylundecane (1.0 equivalent) via syringe.

  • Reaction Conditions: The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours. Progress is monitored by TLC or GC-MS.

  • Work-up: After cooling to room temperature, the reaction mixture is filtered through a pad of celite to remove insoluble salts, washing with ethyl acetate. The filtrate is then washed with saturated aqueous ammonium chloride and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

ParameterValueRationale
Catalyst System Pd-NHC / CuINHC ligands are effective for the coupling of secondary alkyl halides.[1]
Catalyst Loading 2-5 mol% Pd, 5-10 mol% CuIStandard loadings for Sonogashira couplings.
Base 2.0 eq. Cs₂CO₃An effective base for deprotonating the terminal alkyne.
Solvent Anhydrous Toluene or DMFCommon solvents for Sonogashira reactions.
Temperature 80-100 °CElevated temperatures are often required for the coupling of alkyl halides.
Reaction Time 12-24 hoursEnsures complete reaction.

IV. Emerging Methodologies: Photoredox Dual Catalysis

A frontier in cross-coupling chemistry is the use of photoredox dual catalysis to forge C(sp³)–C(sp²) bonds under exceptionally mild conditions.[8] This approach combines a visible-light-absorbing photocatalyst with a transition metal catalyst (often nickel or copper). The photocatalyst, upon irradiation, can generate a radical from the alkyl halide, which then enters the catalytic cycle of the transition metal. This strategy avoids the often harsh conditions required for the formation of organometallic reagents and can exhibit excellent functional group tolerance. While a specific protocol for 1-bromo-3-methylundecane is not established, this approach holds significant promise for future applications.[9]

Conclusion

The cross-coupling of 1-bromo-3-methylundecane, a representative secondary alkyl bromide, is achievable with high efficiency through the selection of appropriate catalytic systems and reaction conditions. Iron-catalyzed Kumada-type couplings offer an economical and sustainable option, while Negishi couplings with specialized ligands provide a high-yielding route. For the synthesis of alkynylated derivatives, the Sonogashira coupling, particularly with NHC ligands, is a viable strategy. As the field of cross-coupling continues to evolve, methodologies such as photoredox dual catalysis are poised to offer even milder and more versatile solutions for the functionalization of such challenging substrates. The protocols detailed herein provide a solid foundation for researchers to successfully incorporate 1-bromo-3-methylundecane into their synthetic endeavors.

References

  • Iron-Catalyzed Cross Coupling of Alkyl Electrophiles. (n.d.). Science of Synthesis. Retrieved March 7, 2026, from [Link]

  • McLean, E. B., Gauchot, V., Brunen, S., Burns, D. J., & Lee, A.-L. (2019). Dual copper- and photoredox-catalysed C(sp2)–C(sp3) coupling. Chemical Communications, 55(65), 9591–9594. [Link]

  • Shaw, M. H., Shurtleff, V. W., Crick, D. C., & Campeau, L.-C. (2016). C(sp3)–C(sp2) cross-coupling of alkylsilicates with borylated aryl bromides. Chemical Science, 7(12), 6818–6822. [Link]

  • Fürstner, A., & Martin, R. (2005). Iron-Catalyzed Cross-Coupling of Alkyl Halides with Aryl Grignard Reagents.
  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. [Link]

  • Wikipedia. (2024). Negishi coupling. In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (2024). Sonogashira coupling. In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Khan, I., & Ali, S. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 467. [Link]

  • Zuo, Z., & MacMillan, D. W. C. (2014). Decarboxylative sp3 C–N coupling via dual copper and photoredox catalysis. Nature, 512(7513), 154–158. [Link]

  • Wang, Z., Wang, L., & Zhu, S. (2020). A general asymmetric copper-catalysed Sonogashira C(sp3)–C(sp) coupling. Nature Chemistry, 12(10), 957–964. [Link]

  • Nakamura, M., Matsuo, K., Ito, S., & Nakamura, E. (2004). Iron-Catalyzed Cross-Coupling of Primary and Secondary Alkyl Halides with Aryl Grignard Reagents. Journal of the American Chemical Society, 126(12), 3686–3687. [Link]

  • Bedford, R. B., Betham, M., Bruce, D. W., Davis, S. A., Frost, R. M., & Hird, M. (2006). The First Examples of Iron-Catalyzed Cross-Coupling between Aryl Grignard Reagents and Alkyl Halides with β-Hydrogens. Organic Letters, 8(20), 4359–4362. [Link]

  • Fischer, C., & Fu, G. C. (2005). Enantioselective, Stereoconvergent Negishi Cross-Couplings of α-Bromo Amides with Organozinc Reagents. Organic Syntheses, 82, 119. [Link]

  • Denmark, S. E. (2014). The Negishi Cross-Coupling Reaction. Denmark Group Meeting. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved March 7, 2026, from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. Angewandte Chemie International Edition, 46(29), 5563–5566. [Link]

Sources

Application

Application Notes and Protocols for the Alkylation of Enolates Using 1-Bromo-3-methylundecane

For Researchers, Scientists, and Drug Development Professionals Abstract The alkylation of enolates is a cornerstone of carbon-carbon bond formation in organic synthesis, pivotal for the construction of complex molecular...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The alkylation of enolates is a cornerstone of carbon-carbon bond formation in organic synthesis, pivotal for the construction of complex molecular frameworks. This guide provides a detailed technical overview and actionable protocols for the alkylation of ketone enolates using the long-chain, branched electrophile, 1-bromo-3-methylundecane. We will delve into the mechanistic rationale behind experimental choices, from the critical step of enolate generation to the nuances of the alkylation reaction and subsequent product purification. This document is designed to equip researchers with the foundational knowledge and practical insights necessary to successfully employ this versatile synthetic transformation.

Introduction: The Significance of Enolate Alkylation

The α-alkylation of carbonyl compounds is a powerful and widely utilized method for the synthesis of more complex organic molecules.[1] The process involves the deprotonation of an α-hydrogen to form a nucleophilic enolate, which then undergoes a nucleophilic substitution reaction with an electrophile, typically an alkyl halide.[2] This reaction is fundamental in the pharmaceutical and fine chemical industries for building carbon skeletons and introducing functional groups with precision.

1-Bromo-3-methylundecane represents a valuable lipophilic building block. Its incorporation into a molecular scaffold via enolate alkylation can significantly increase the non-polar character of a molecule, a property often sought in drug development to enhance membrane permeability and target engagement. The branched nature of this alkylating agent can also introduce steric bulk, which can be exploited to probe binding pockets of biological targets or to modulate the physical properties of the resulting compound.

Mechanistic Considerations: A Tale of Two Steps

The alkylation of an enolate is a two-step process, with the success of the overall transformation hinging on the careful control of each stage.

2.1. Enolate Formation: The Critical Deprotonation

The first and arguably most crucial step is the quantitative formation of the enolate.[3] The choice of base and reaction conditions dictates the regioselectivity of deprotonation in unsymmetrical ketones, leading to either the kinetic or thermodynamic enolate.

  • Kinetic Enolate: Formed by the removal of the less sterically hindered α-proton. This is favored by strong, bulky, non-nucleophilic bases at low temperatures.[4] Lithium diisopropylamide (LDA) is the archetypal base for generating kinetic enolates.[3]

  • Thermodynamic Enolate: The more substituted and thermodynamically more stable enolate. Its formation is favored by smaller, non-bulky bases at higher temperatures, which allow for equilibration to the more stable isomer.[4]

For the purposes of this guide, we will focus on the use of LDA to ensure rapid and complete deprotonation, thus minimizing side reactions such as self-condensation of the ketone.[3]

2.2. The Alkylation Step: An SN2 Reaction

The second step is the nucleophilic attack of the enolate on the alkyl halide. This proceeds via a classic SN2 mechanism.[5] Consequently, the reaction is most efficient with primary alkyl halides, such as 1-bromo-3-methylundecane. Secondary halides react more sluggishly, and tertiary halides are generally unsuitable due to competing elimination reactions.[6]

Experimental Protocols

3.1. General Considerations

  • All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the enolate by atmospheric moisture and oxygen.

  • Anhydrous solvents are essential for the successful generation and reaction of the enolate.

  • Glassware should be flame-dried or oven-dried before use.

3.2. Synthesis of 1-Bromo-3-methylundecane (Illustrative)

While commercially available, 1-bromo-3-methylundecane can be synthesized from the corresponding alcohol, 3-methyl-1-undecanol, using standard brominating agents. A common laboratory-scale method involves the use of phosphorus tribromide (PBr₃).

Protocol 3.2.1: Bromination of 3-Methyl-1-undecanol

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, add 3-methyl-1-undecanol (1.0 eq) dissolved in anhydrous diethyl ether.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.4 eq) dropwise via the dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the starting material is consumed, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield 1-bromo-3-methylundecane.

3.3. Alkylation of a Ketone Enolate with 1-Bromo-3-methylundecane

This protocol details the alkylation of cyclohexanone as a representative symmetrical ketone.

Protocol 3.3.1: Alkylation of Cyclohexanone

  • LDA Preparation (in situ):

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add anhydrous tetrahydrofuran (THF).

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Add diisopropylamine (1.1 eq) via syringe.

    • Slowly add n-butyllithium (1.05 eq, typically 1.6 M in hexanes) dropwise via syringe.

    • Stir the solution at -78 °C for 30 minutes.

  • Enolate Formation:

    • Slowly add a solution of cyclohexanone (1.0 eq) in anhydrous THF to the freshly prepared LDA solution at -78 °C.

    • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation:

    • Add a solution of 1-bromo-3-methylundecane (1.2 eq) in anhydrous THF to the enolate solution at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

    • Combine the organic layers and wash with water and brine.

    • Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • The crude product, a long-chain ketone, can be purified by column chromatography on silica gel.

Data Presentation and Expected Outcomes

ParameterConditionRationale
Base Lithium Diisopropylamide (LDA)Strong, sterically hindered base for quantitative formation of the kinetic enolate.[4]
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic solvent that solubilizes the reagents and does not interfere with the enolate.
Temperature -78 °C for enolate formationFavors the formation of the kinetic enolate and prevents side reactions.[7]
Alkylating Agent 1-Bromo-3-methylundecane (Primary Alkyl Bromide)Primary halides are optimal for SN2 reactions with enolates.[5]
Work-up Saturated aq. NH₄ClMildly acidic quench to neutralize any remaining base and enolate.
Purification Column ChromatographyEffective for separating the non-polar product from polar impurities.

Table 1: Key Parameters for the Alkylation of Ketone Enolates with 1-Bromo-3-methylundecane.

Visualizing the Process

Reaction Workflow

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification LDA_prep LDA Preparation (Diisopropylamine + n-BuLi in THF at -78°C) enolate_formation Enolate Formation (Ketone + LDA in THF at -78°C) LDA_prep->enolate_formation Freshly prepared LDA alkylation Alkylation (+ 1-Bromo-3-methylundecane, -78°C to RT) enolate_formation->alkylation Enolate solution quench Quench (aq. NH4Cl) alkylation->quench extraction Extraction (Et2O or EtOAc) quench->extraction purification Purification (Column Chromatography) extraction->purification product Final Product purification->product

Figure 1: General experimental workflow for the alkylation of a ketone enolate with 1-bromo-3-methylundecane.

Reaction Mechanism

mechanism ketone Ketone enolate Lithium Enolate ketone->enolate Deprotonation LDA LDA diisopropylamine Diisopropylamine LDA->diisopropylamine Protonated product Alkylated Ketone enolate->product SN2 Attack alkyl_bromide 1-Bromo-3-methylundecane LiBr LiBr alkyl_bromide->LiBr Leaving Group Departure

Figure 2: Simplified reaction mechanism for the two-step enolate alkylation process.

Troubleshooting and Key Considerations

  • Low Yield: Incomplete enolate formation is a common culprit. Ensure anhydrous conditions and the use of a strong, freshly prepared or titrated base. The alkylating agent should also be of high purity.

  • Side Reactions: Self-condensation (aldol reaction) can occur if the enolate is not formed quantitatively before the addition of the alkylating agent.[8] Using LDA at low temperatures minimizes this risk.

  • O- versus C-Alkylation: While C-alkylation is generally favored with carbon electrophiles, the choice of solvent and counter-ion can influence the ratio. For lithium enolates in THF, C-alkylation is the predominant pathway.

  • Purification Challenges: The non-polar nature of the product may require careful selection of the eluent system for column chromatography to achieve good separation from the starting materials and byproducts.

Conclusion

The alkylation of enolates with 1-bromo-3-methylundecane is a robust and versatile method for the introduction of a long, branched lipophilic chain onto a carbonyl-containing molecule. By understanding the underlying mechanistic principles and adhering to rigorous experimental techniques, researchers can effectively utilize this reaction to synthesize novel compounds for a wide range of applications, particularly in the fields of medicinal chemistry and materials science.

References

  • Organic Chemistry Tutor. (n.d.). Alkylation of Enolates. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • Vanderbilt University. (n.d.). Chapter 1: Enolate Alkylations. Retrieved from [Link]

  • Chemistry Steps. (n.d.). How to Alkylate a Ketone. Retrieved from [Link]

  • ChemistNate. (2015, March 25). Alkylation of Enolates - Ketone + Alkyl Halide [Video]. YouTube. Retrieved from [Link]

  • Science Trove. (2023, August 31). Alkylation of enolates. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Vanderbilt University. (1998). Synthetic Communications 1-Bromo-3,3-bis(2-bromoethyl)alkanes: Precursors to 4-Substituted Quinuclidines and 1-Phosphabicyclo[2.2.2]octanes. Retrieved from [Link]

  • MDPI. (n.d.). An Increased Understanding of Enolate Additions under Mechanochemical Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). US2826537A - Method for purification of ketones.
  • Mol-Instincts. (2025, May 20). 1-bromo-3-methylbutane. Retrieved from [Link]

  • University of Oxford. (n.d.). III Enolate Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 9). Enolate Reactions - Direct Alkylation of Ketones With LDA [Video]. YouTube. Retrieved from [Link]

  • Caltech Authors. (2015, January 26). Alkylations of Enols and Enolates. Retrieved from [Link]

  • Utah State University DigitalCommons@USU. (n.d.). Aldol Reactions: E-Enolates and Anti-Selectivity. Retrieved from [Link]

  • NPTEL-NOC IITM. (2022, October 11). mod07lec49 - Enol and Enolate alkylation [Video]. YouTube. Retrieved from [Link]

Sources

Method

Application Note: High-Yield Synthesis of 3-Methyl-1-undecanol via Two-Step Acetate-Mediated Substitution

Executive Summary & Process Rationale For pharmaceutical and material science researchers, the conversion of long-chain, highly lipophilic primary alkyl bromides into their corresponding primary alcohols is a fundamental...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Process Rationale

For pharmaceutical and material science researchers, the conversion of long-chain, highly lipophilic primary alkyl bromides into their corresponding primary alcohols is a fundamental yet deceptively complex transformation. The target transformation—converting 1-bromo-3-methylundecane to 3-methyl-1-undecanol—presents specific synthetic challenges.

Direct hydrolysis using strong aqueous bases (e.g.,


 or 

) typically results in poor yields. The starting material has a highly lipophilic 12-carbon backbone with an XLogP3 of 6.5[1], causing severe biphasic mass-transfer limitations in aqueous media. Forcing the reaction with prolonged heating and strong base predominantly triggers side reactions, most notably E2 dehydrohalogenation (forming 3-methyl-1-undecene) or etherification.

To guarantee synthetic integrity and maximize yield, a two-step Kornblum-style sequence is dictated:

  • 
     Acetylation:  Displacement of the primary bromide with an acetate ion in a polar aprotic solvent to form a stable ester intermediate[2].
    
  • Saponification: Base-induced ester cleavage (hydrolysis) in a semi-aqueous protic solvent system to yield the final primary alcohol[3].

This protocol provides an E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) validated methodology, ensuring high functional group tolerance, prevention of elimination, and easily scalable workflows.

Mechanistic Causality & Workflow Design

Understanding the physicochemical parameters drives reaction optimization. Potassium acetate (


) acts as a potent nucleophile but a relatively weak base, structurally discouraging competitive E2 elimination. When deployed in N,N-Dimethylformamide (

), a polar aprotic solvent, the acetate anion is poorly solvated (naked), radically accelerating the

nucleophilic attack on the terminal C1 carbon of 1-bromo-3-methylundecane[2].

In the second stage, base-induced saponification uses


 to attack the carbonyl carbon of the intermediate 3-methylundecyl acetate[3]. A miscible solvent bridge (Methanol/Water) is essential here to fully dissolve both the lipophilic ester intermediate and the hydrophilic hydroxide ions, ensuring complete conversion to 3-methyl-1-undecanol without localized phase-separation.

Workflow Substrate 1-Bromo-3-methylundecane (Lipophilic Substrate) Step1 Step 1: KOAc in DMF, 90°C (SN2 Substitution) Substrate->Step1 Acetate Attack Elimination Direct Aqueous Hydrolysis (Risk: E2 Elimination / Low Yield) Substrate->Elimination Avoid Intermediate 3-Methylundecyl Acetate (Stable Ester Intermediate) Step1->Intermediate -KBr Step2 Step 2: NaOH in MeOH/H2O, Reflux (Saponification) Intermediate->Step2 Hydroxide Attack Product 3-Methyl-1-undecanol (Target Primary Alcohol) Step2->Product -NaOAc

Caption: Reaction workflow: Two-step acetate-mediated conversion vs. direct hydrolysis risks.

Data Presentation & Analytical Metrics

The physicochemical tracking of the substrate through to the product is outlined below. The shift in molecular weight and hydrophobicity provides ideal handles for analytical monitoring via GC-FID or LC-MS.

Table 1. Physicochemical Substrate and Product Profiling

Parameter1-Bromo-3-methylundecane3-Methyl-1-undecanol
Molecular Formula


Molecular Weight 249.23 g/mol [1]186.33 g/mol [4]
Exact Mass 248.11 Da[1]186.19 Da[4]
Functional Group Primary Alkyl BromidePrimary Aliphatic Alcohol
XLogP3-AA 6.5[1]5.0[5]

Table 2. Stoichiometry & Reagent Roles

ReagentRoleEquivalentsTypical Conc. / Solvent
1-Bromo-3-methylundecane Electrophile1.0 eq0.5 M
Potassium Acetate (KOAc) Nucleophile1.5 - 2.0 eq

(Anhydrous)
Sodium Hydroxide (NaOH) Saponification Base2.0 - 3.0 eqMethanol/Water (4:1)

Step-by-Step Experimental Protocol

Stage A: Synthesis of 3-Methylundecyl Acetate
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush the system with an inert atmosphere (

    
     or Argon).
    
  • Charging: Add 1.0 equivalent of 1-bromo-3-methylundecane to the flask.

  • Nucleophile Addition: Add 1.5 equivalents of anhydrous Potassium Acetate (

    
    ). Note: Ensure KOAc is properly dried, as ambient moisture significantly degrades the nucleophilicity of the acetate anion in aprotic media.
    
  • Solvation & Heating: Suspend the mixture in anhydrous

    
     (target concentration ~0.5 M). Heat the reaction mixture to 90 °C using an oil bath[2].
    
  • Monitoring: Allow the reaction to proceed for 6–8 hours. Monitor conversion via GC-MS; the reaction is complete when the peak corresponding to

    
     248.11[1] disappears.
    
  • Workup: Cool to room temperature. Quench by adding 3 volumes of deionized water (this crashes out the lipophilic product and removes the

    
    ). Extract the aqueous layer three times with Hexanes or Diethyl Ether.
    
  • Washing: Wash the combined organic layers vigorously with water (

    
     mL) to remove residual 
    
    
    
    , followed by a single brine wash. Dry over anhydrous
    
    
    , filter, and concentrate in vacuo. The crude acetate can typically be used in the next step without further purification.
Stage B: Saponification to 3-Methyl-1-undecanol
  • Solvent Bridge: Dissolve the crude 3-methylundecyl acetate in a solvent mixture of Methanol and Water (4:1 v/v). Ensure the volume is sufficient to completely solubilize the ester.

  • Hydrolysis Initiation: Add 2.0 equivalents of Sodium Hydroxide (

    
    ) pellets directly to the stirring mixture.
    
  • Reflux: Equip a reflux condenser and heat the mixture to 70 °C (gentle reflux) for 3–4 hours. The hydroxide will execute a nucleophilic acyl substitution on the ester, releasing the alkoxide[3].

  • Acid-Base Workup: Cool the mixture to room temperature. Concentrate the solution under reduced pressure to remove the bulk of the Methanol. Dilute the remaining aqueous residue with water and extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash the organic extract with water, then brine. Dry over anhydrous

    
    , filter, and evaporate the solvent.
    
  • Final Validation: Verify the isolated 3-methyl-1-undecanol (SMILES: CCCCCCCCC(C)CCO[6]) via

    
     NMR. The distinct triplet of the terminal brominated carbon (~3.4 ppm) should be entirely replaced by an upfield shift of the hydroxymethyl protons (~3.6 ppm) along with a broad 
    
    
    
    stretch in the IR spectrum (~3300
    
    
    ).

Troubleshooting & Process Optimization

  • Incomplete Substitution in Stage A: Often a result of wet

    
     or wet 
    
    
    
    . Water strongly hydrogen-bonds to the acetate anion, blunting its nucleophilicity. If stalled, supplement with an additional 0.5 eq of
    
    
    and verify temperature remains at 90 °C.
  • Severe Emulsions in Stage B Workup: Traces of unreacted long-chain fatty acids or trace esterification side-products can act as surfactants, forming localized soapy emulsions during the

    
     quench. Resolve this by passing the emulsion through a thin pad of Celite or by adding a small volume of brine to force phase separation.
    
  • Solubility Limits in Saponification: If the starting acetate drops out of solution upon the addition of aqueous

    
    , adjust the Methanol ratio up to 5:1 or introduce a co-solvent like Tetrahydrofuran (THF) to ensure a homogenous reaction environment.
    

References

  • PubChem. 3-Methyl-1-undecanol | C12H26O | CID 11041471. National Institutes of Health (NIH). Available at:[Link] (Accessed via Search Result[4])

  • PubChem. Undecane, 1-bromo-3-methyl-, (S)- | C12H25Br | CID 11230418. National Institutes of Health (NIH). Available at:[Link] (Accessed via Search Result[1])

  • NMPPDB. 3-methylundecanol compound data. Available at: [Link] (Accessed via Search Result[5])

  • Chemistry LibreTexts. 11.9: Nucleophilic Acyl Substitution Reactions in the Laboratory. Available at:[Link] (Accessed via Search Result[3])

  • RSC Publishing. Alcohol synthesis based on the SN2 reactions of alkyl halides with squarate dianion. Royal Society of Chemistry. Available at:[Link] (Accessed via Search Result[2])

Sources

Application

Application Notes and Protocols for the Synthesis of Chiral Diether Phospholipids Using (S)-1-Bromo-3-methylundecane

Introduction: The Significance of Chiral Lipids in Modern Drug Development Chiral lipids are fundamental components of cellular membranes and play a crucial role in a myriad of biological processes. Their defined stereoc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral Lipids in Modern Drug Development

Chiral lipids are fundamental components of cellular membranes and play a crucial role in a myriad of biological processes. Their defined stereochemistry is paramount in molecular recognition events, membrane fluidity, and the function of membrane-bound proteins. In the realm of drug development, particularly for advanced therapeutic modalities like mRNA vaccines and gene therapies, the chirality of lipid nanoparticles (LNPs) can significantly influence their efficacy and safety profile. The precise three-dimensional structure of these lipids dictates the morphology of the LNP and its interaction with target cells, affecting cellular uptake and endosomal escape of the payload.

This guide provides a comprehensive, in-depth protocol for the stereoselective synthesis of a novel chiral diether phospholipid, specifically 1,2-di-O-((S)-3-methylundecyl)-sn-glycero-3-phosphocholine. This lipid incorporates the (S)-enantiomer of the branched-chain alkyl building block, 1-bromo-3-methylundecane, onto an sn-glycerol backbone. The ether linkages, as opposed to the more common ester linkages, confer enhanced chemical stability against enzymatic degradation by lipases, a desirable attribute for drug delivery applications.

The synthetic strategy detailed herein leverages a convergent approach, beginning with the preparation of the key chiral building blocks: (S)-1-bromo-3-methylundecane from the chiral pool starting material L-(-)-menthol, and the glycerol backbone from commercially available (R)-solketal. This ensures a high degree of stereochemical control throughout the synthesis.

PART 1: Synthesis of the Chiral Building Block: (S)-1-Bromo-3-methylundecane

The enantiomerically pure (S)-1-bromo-3-methylundecane is a critical precursor for introducing the desired chirality into the lipid tails. A robust method for its synthesis involves the use of readily available and inexpensive L-(-)-menthol as the starting material. This multi-step synthesis establishes the key stereocenter early on.[1]

Experimental Protocol: Synthesis of (S)-1-Bromo-3-methylundecane

This protocol is adapted from established methods for the synthesis of chiral alkyl bromides from chiral pool starting materials.[1]

Step 1: Oxidative cleavage of L-(-)-menthol to (-)-menthone and subsequent Baeyer-Villiger oxidation.

  • L-(-)-menthol is first oxidized to (-)-menthone using a standard oxidizing agent such as pyridinium chlorochromate (PCC) or by Swern oxidation.

  • The resulting (-)-menthone is then subjected to a Baeyer-Villiger oxidation using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) to yield the corresponding lactone.

Step 2: Reductive opening of the lactone and subsequent functional group transformations.

  • The lactone is reduced and opened to a diol using a strong reducing agent like lithium aluminum hydride (LiAlH4).

  • The primary alcohol of the resulting diol is selectively protected, for example, as a silyl ether.

  • The secondary alcohol is then converted to a good leaving group, such as a tosylate or mesylate.

Step 3: Alkylation and final bromination.

  • The protected tosylate is reacted with an appropriate organocuprate reagent to introduce the remainder of the undecane chain.

  • Following deprotection of the primary alcohol, the resulting (S)-3-methyl-1-undecanol is converted to the final product, (S)-1-bromo-3-methylundecane, using a reagent such as phosphorus tribromide (PBr3) or carbon tetrabromide in the presence of triphenylphosphine.

PART 2: Synthesis of the Chiral Diether Phospholipid

The core of the chiral lipid synthesis involves the stereospecific coupling of two molecules of (S)-1-bromo-3-methylundecane with a protected glycerol backbone, followed by deprotection and phosphocholine headgroup installation.

Logical Workflow for Chiral Diether Phospholipid Synthesis

G cluster_0 Glycerol Backbone Preparation cluster_1 Deprotection & Headgroup Installation cluster_2 Purification & Characterization R_Solketal (R)-Solketal Etherification Williamson Ether Synthesis with (S)-1-bromo-3-methylundecane R_Solketal->Etherification Protected_Diether Protected Diether Glycerol Etherification->Protected_Diether Forms ether linkage Deprotection Acidic Deprotection of Acetonide Protected_Diether->Deprotection Unveils diol Diether_Glycerol 1,2-di-O-((S)-3-methylundecyl)-sn-glycerol Deprotection->Diether_Glycerol Phosphorylation Phosphorylation Diether_Glycerol->Phosphorylation Phosphocholine_Coupling Phosphocholine Installation Phosphorylation->Phosphocholine_Coupling Final_Lipid Final Chiral Phospholipid Phosphocholine_Coupling->Final_Lipid Purification Column Chromatography Final_Lipid->Purification Characterization NMR, Mass Spectrometry, Polarimetry Purification->Characterization

Caption: Synthetic workflow for the chiral diether phospholipid.

Experimental Protocol: Synthesis of 1,2-di-O-((S)-3-methylundecyl)-sn-glycero-3-phosphocholine

Materials:

  • (R)-Solketal ((S)-1,2-Isopropylideneglycerol)

  • (S)-1-Bromo-3-methylundecane

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • 2-Chloro-2-oxo-1,3,2-dioxaphospholane

  • Anhydrous trimethylamine

  • Silica gel for column chromatography

  • Appropriate deuterated solvents for NMR analysis

Step 1: Synthesis of (S)-1,2-O-Isopropylidene-3-O-((S)-3-methylundecyl)-sn-glycerol

This step has been adapted from general Williamson ether synthesis protocols.[2][3]

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.2 equivalents) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of (R)-Solketal (1.0 equivalent) in anhydrous DMF via the dropping funnel.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.

  • Cool the resulting alkoxide solution back to 0 °C and add (S)-1-bromo-3-methylundecane (1.1 equivalents) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and cautiously quench by the slow addition of water.

  • Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Synthesis of 1,2-di-O-((S)-3-methylundecyl)-sn-glycerol

  • Follow the procedure in Step 1, using the product from the first Williamson ether synthesis as the starting alcohol.

  • After the second etherification, the resulting protected diether glycerol is deprotected by treatment with an acid catalyst in an aqueous or alcoholic medium to remove the isopropylidene group.

Step 3: Synthesis of 1,2-di-O-((S)-3-methylundecyl)-sn-glycero-3-phosphocholine

This phosphorylation and subsequent choline installation is a common method for phospholipid synthesis.[4][5]

  • The purified 1,2-di-O-((S)-3-methylundecyl)-sn-glycerol (1.0 equivalent) is dissolved in an anhydrous aprotic solvent.

  • The solution is cooled to 0 °C, and 2-chloro-2-oxo-1,3,2-dioxaphospholane (1.2 equivalents) is added, followed by a non-nucleophilic base.

  • After the formation of the cyclic phosphate intermediate, the reaction mixture is treated with anhydrous trimethylamine to open the ring and form the phosphocholine headgroup.[6]

  • The final product is purified by column chromatography on silica gel.[7][8]

PART 3: Characterization and Data

Thorough characterization of the final chiral lipid is essential to confirm its structure, purity, and stereochemistry.

Characterization Techniques:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR are used to confirm the chemical structure of the synthesized lipid.[9][10] Specific chemical shifts and coupling constants will be indicative of the diether structure and the phosphocholine headgroup.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the exact mass and elemental composition of the final product. Tandem MS (MS/MS) can provide fragmentation data that further corroborates the structure, including the nature of the alkyl chains.[11][12]

  • Polarimetry: The optical rotation of the final product is measured to confirm its enantiomeric purity, which should correspond to the stereochemistry of the starting materials.

Expected Data Summary:
Parameter Expected Value/Observation
Molecular Formula C35H74NO7P
Molecular Weight 651.94 g/mol
1H NMR Characteristic signals for the glycerol backbone, the 3-methylundecyl chains (including a distinct signal for the methyl group), and the phosphocholine headgroup.
13C NMR Resonances corresponding to all unique carbon atoms in the molecule.
31P NMR A single peak in the characteristic region for a phosphocholine moiety.
HRMS (ESI+) [M+H]+ and/or [M+Na]+ ions corresponding to the calculated exact mass.
Optical Rotation A specific rotation value confirming the overall chirality of the molecule.

Conclusion and Future Perspectives

The detailed protocols provided in this application note offer a reliable and stereocontrolled pathway for the synthesis of a novel chiral diether phospholipid. The use of 1-bromo-3-methylundecane as a building block allows for the introduction of branched alkyl chains, which can modulate the physicochemical properties of lipid bilayers and nanoparticles. The enhanced stability of the ether linkages makes these lipids particularly attractive for drug delivery applications where resistance to enzymatic degradation is crucial.

Future work could involve the synthesis of a library of related lipids with varying alkyl chain structures and headgroups to investigate structure-activity relationships in drug delivery systems. The protocols outlined here provide a solid foundation for such endeavors, enabling researchers and drug development professionals to access well-defined chiral lipids for the advancement of next-generation therapeutics.

References

  • Entirely solvent-free biocatalytic synthesis of solketal fatty esters from soybean seeds. Comptes Rendus de l'Académie des Sciences. Available at: [Link]

  • Total synthesis and bioactivity investigation of a chiral diacylglycerol. PMC. Available at: [Link]

  • Synthesis of 3 S -methylundec-1-ylbromide, a key synthon in the synthesis of ( S,S,S )-diprionylacetate, from L-(-)-menthol. ResearchGate. Available at: [Link]

  • SOLKETAL. Ataman Kimya. Available at: [Link]

  • Effect of alkyl bromide structure on solketal conversion. ResearchGate. Available at: [Link]

  • Conversion of Diacylglycerol to Phosphatidylcholine on the Basolateral Surface of Epithelial (Madin-Darby Canine Kidney) Cells. Evidence for the Reverse Action of a Sphingomyelin Synthase. PubMed. Available at: [Link]

  • The Phosphatidylcholine Diacylglycerol Cholinephosphotransferase Is Required for Efficient Hydroxy Fatty Acid Accumulation in Transgenic Arabidopsis. PMC. Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]

  • Synthesis and Beneficials Effects of Glycerol Derivatives[v1]. Preprints.org. Available at: [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). pharmaffiliates.com. Available at: [Link]

  • Phospholipid Biosynthesis. AOCS. Available at: [Link]

  • A Mild Approach to the Synthesis of sn-Glycerol 1,2-Di-γ-linolenate 3-Palmitate. ResearchGate. Available at: [Link]

  • Williamson ether synthesis. LS College. Available at: [Link]

  • Phosphatidylcholine Synthesis Influences the Diacylglycerol Homeostasis Required for Sec14p-dependent Golgi Function and Cell Growth. PMC. Available at: [Link]

  • Archaeal Lipids: Extraction, Separation, and Identification via Natural Product Chemistry Perspective. MDPI. Available at: [Link]

  • synthesis of 1,2-dioleoyl-sn-[3-3H]glycero-3-phospho(1-rac-glycerol). PubMed. Available at: [Link]

  • Rapid formation of diacylglycerol from phosphatidylcholine: a pathway for generation of a second messenger. PMC. Available at: [Link]

  • Tandem Mass Spectrometry of Novel Ether-Linked Phospholipid Analogs of Anionic Pulmonary Surfactant Phospholipids. PMC. Available at: [Link]

  • Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals. MDPI. Available at: [Link]

  • Organic Syntheses Procedure. orgsyn.org. Available at: [Link]

  • Key Concepts in Stereoselective Synthesis. bode.ethz.ch. Available at: [Link]

  • Lipid Extraction from Scenedesmus sp. Followed by Purification using Column Chromatography. Chemical Engineering Transactions. Available at: [Link]

  • Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block. PMC. Available at: [Link]

  • 1-Bromo-3,3-bis(2-bromoethyl)alkanes: Precursors to 4-Substituted Quinuclidines and 1-Phosphabicyclo[2. Vanderbilt University. Available at: https://www.vanderbilt.
  • FA purification. Cyberlipid. Available at: [Link]

  • Solid-phase extraction columns in the analysis of lipids. AOCS. Available at: [Link]

  • Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI. Available at: [Link]

  • (3S)-1-bromo-3-methylhexane. PubChem. Available at: [Link]

  • Organic & Biomolecular Chemistry. Royal Society of Chemistry. Available at: [Link]

  • Stereoselective synthesis of glycerol-based lipids. University of Groningen research portal. Available at: [Link]

  • Separation of lipids by Silica Gel G column chromatography. ResearchGate. Available at: [Link]

  • Enantioselective Synthesis of Alcohols and Amines. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Solketal from Glycerol and Its Reaction with Benzyl Alcohol. ResearchGate. Available at: [Link]

  • SOLID-STATE NMRSPECTROSCOPY TO STUDY PROTEIN-LIPID INTERACTIONS. zope.lrr.in.tum.de. Available at: [Link]

  • 1,2-Dicinnamoyl-sn-glycerol-3-phosphocholine and method of preparing 1,2. Google Patents.
  • High-energy CID tandem TOF-MS of various types of precursor ions of selected diether phospholipids: Diagnostic known and unexpected fragmentation pathways. ResearchGate. Available at: [Link]

  • Glycerol-promoted catalyst-free one-pot three component synthesis of 1H-pyrazolo[1,2-b]phthalazinediones. Der Pharma Chemica. Available at: [Link]

  • High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. MDPI. Available at: [Link]

  • Compositional Study of Phospholipids from the Dried Big Head and Opossum Shrimp, Mussel, and Sea Cucumber Using 31P NMR Spectroscopy: Content and Fatty Acid Composition of Plasmalogen. MDPI. Available at: [Link]

  • High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. Frontiers. Available at: [Link]

Sources

Method

Application and Protocol for the Synthesis of 1-Iodo-3-methylundecane via Finkelstein Reaction

Introduction The Finkelstein reaction is a cornerstone of synthetic organic chemistry, providing a robust and efficient method for the preparation of alkyl iodides from other alkyl halides.[1][2] This nucleophilic substi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Finkelstein reaction is a cornerstone of synthetic organic chemistry, providing a robust and efficient method for the preparation of alkyl iodides from other alkyl halides.[1][2] This nucleophilic substitution (SN2) reaction involves the exchange of a halogen atom, a process particularly valuable for introducing iodine into a molecule, thereby creating a more reactive intermediate for subsequent transformations.[3][4][5] Alkyl iodides are prized for their utility in a variety of chemical reactions, including the formation of Grignard reagents and as intermediates in the synthesis of pharmaceuticals.[6]

This document provides a detailed guide to the application of the Finkelstein reaction for the synthesis of 1-iodo-3-methylundecane from its precursor, 1-bromo-3-methylundecane. As a primary alkyl halide, 1-bromo-3-methylundecane is an ideal substrate for the SN2 mechanism, which proceeds with inversion of stereochemistry.[1] The reaction is driven to completion by the strategic use of a solvent in which the iodide salt of the cation is soluble, while the corresponding bromide salt precipitates out of solution, effectively shifting the reaction equilibrium according to Le Châtelier's principle.[3][7][8]

Reaction Mechanism and Key Principles

The Finkelstein reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][4] In this single-step process, the iodide ion (I⁻) acts as a nucleophile, attacking the carbon atom bearing the bromine atom from the backside.[3] This concerted mechanism involves the simultaneous formation of a new carbon-iodine bond and the cleavage of the carbon-bromine bond, leading to an inversion of configuration at the reaction center.[1][5]

The choice of solvent is critical to the success of the Finkelstein reaction. Acetone is the classic and most commonly used solvent because sodium iodide (NaI) is soluble in it, whereas sodium bromide (NaBr) is not.[9] This difference in solubility is the driving force of the reaction; as NaBr precipitates, it is removed from the equilibrium, pushing the reaction towards the formation of the desired alkyl iodide.[7][8] Dry acetone is crucial, as the presence of water can interfere with the reaction.[9]

Experimental Protocol: Synthesis of 1-Iodo-3-methylundecane

This protocol details the synthesis of 1-iodo-3-methylundecane from 1-bromo-3-methylundecane.

Materials and Reagents
Reagent/MaterialGradeSupplier
1-Bromo-3-methylundecane≥98%Commercially Available
Sodium Iodide (NaI)Anhydrous, ≥99%Commercially Available
AcetoneAnhydrous, ≥99.5%Commercially Available
Diethyl EtherAnhydrous, ≥99%Commercially Available
Sodium Thiosulfate (Na₂S₂O₃)ACS GradeCommercially Available
Brine (saturated NaCl solution)ACS GradePrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercially Available
Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium iodide (1.5 equivalents relative to the starting alkyl bromide).

  • Solvent Addition: Add anhydrous acetone to the flask to dissolve the sodium iodide.

  • Addition of Starting Material: To the stirring solution, add 1-bromo-3-methylundecane (1.0 equivalent).

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. The formation of a white precipitate (sodium bromide) should be observed as the reaction progresses.[6] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete (typically after several hours, when the starting material is no longer detectable), cool the mixture to room temperature.

  • Filtration: Filter the reaction mixture to remove the precipitated sodium bromide. Wash the filter cake with a small amount of anhydrous acetone.

  • Solvent Removal: Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in diethyl ether. Wash the organic layer sequentially with a 10% aqueous solution of sodium thiosulfate (to remove any residual iodine) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-iodo-3-methylundecane.

  • Purification: The crude product can be purified by vacuum distillation to obtain the final, high-purity product.

Data and Expected Results

ParameterValue
Reactant 1-Bromo-3-methylundecane
Product 1-Iodo-3-methylundecane
Molecular Formula C₁₂H₂₅I
Molecular Weight 312.23 g/mol
Appearance Colorless to pale yellow liquid[10]
Boiling Point (Predicted) Higher than 1-bromo-3-methylundecane
Expected Yield >85%

Workflow Diagram

Finkelstein_Reaction_Workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Dissolve NaI in Anhydrous Acetone B 2. Add 1-Bromo-3-methylundecane A->B C 3. Reflux Reaction Mixture B->C D 4. Cool and Filter to Remove NaBr C->D Reaction Complete E 5. Evaporate Acetone D->E F 6. Dissolve in Diethyl Ether E->F G 7. Wash with Na2S2O3 and Brine F->G H 8. Dry with MgSO4 and Evaporate Ether G->H I 9. Vacuum Distillation H->I J 10. Characterize Product (NMR, GC-MS) I->J Purified Product

Caption: Experimental workflow for the synthesis of 1-iodo-3-methylundecane.

Characterization

The final product, 1-iodo-3-methylundecane, should be characterized to confirm its identity and purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the protons in the molecule. The triplet corresponding to the -CH₂I group will be shifted downfield compared to the -CH₂Br precursor.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show a signal for the carbon atom bonded to iodine at a characteristic chemical shift.

  • GC-MS (Gas Chromatography-Mass Spectrometry): This technique can be used to determine the purity of the product and confirm its molecular weight from the mass spectrum.

Troubleshooting

IssuePossible CauseSolution
Incomplete Reaction Insufficient reaction time or temperature.Increase reflux time and ensure the temperature is maintained. Monitor by TLC or GC-MS until the starting material is consumed.
Wet acetone.Use freshly opened or properly dried anhydrous acetone.
Low Yield Loss of product during workup.Ensure efficient extraction and minimize transfers.
Inefficient precipitation of NaBr.Ensure the acetone is of high purity and anhydrous.
Product Discoloration Presence of residual iodine.Wash thoroughly with sodium thiosulfate solution during workup. Store the final product in a dark, cool place.

References

  • Finkelstein reaction - Grokipedia. (n.d.).
  • Finkelstein Reaction - SATHEE. (n.d.).
  • Finkelstein Reaction - Organic Chemistry Portal. (n.d.).
  • Finkelstein Reaction - BYJU'S. (n.d.).
  • Finkelstein Reaction: Definition, Examples and Mechanism - Chemistry Learner. (2020, May 29).
  • Finkelstein reaction – Knowledge and References - Taylor & Francis. (n.d.).
  • Technical Support Center: Stereoselective Synthesis of 1-Bromo-3-methylcyclohexane - Benchchem. (n.d.).
  • Finkelstein reaction - Sciencemadness Wiki. (2019, May 18).
  • How much can we extend the Finkelstein reaction? - Chemistry Stack Exchange. (2023, May 25).
  • 1-Iodo-3-methylbutane | C5H11I | CID 10924 - PubChem - NIH. (n.d.).
  • Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences - Vedantu. (n.d.).
  • An In-depth Technical Guide to the Chemistry of Alkyl Iodides - Benchchem. (n.d.).
  • Finkelstein Reaction - sathee jee. (n.d.).
  • 1-Bromo-2,6,10-trimethylundecane Properties - EPA. (2025, October 15).
  • Finkelstein Reaction | Definition, Mechanism & Example (Class 12) - Shiksha Nation. (2026, January 31).
  • 1-Iodo-3-methylbutane (stabilized with Na 2 S 2 O 3 ) - TCI Chemicals. (n.d.).
  • The synthesis of alkyl iodide is best accomplished by [A] Finkelstein - Filo. (2024, September 2).

Sources

Application

Application Notes and Protocols: The Strategic Use of (S)-1-Bromo-3-methylundecane in the Synthesis of Advanced Chiral Liquid Crystals

Abstract This technical guide provides an in-depth exploration of the application of (S)-1-Bromo-3-methylundecane in the synthesis of chiral liquid crystals. We delve into the causality behind its selection as a chiral p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of the application of (S)-1-Bromo-3-methylundecane in the synthesis of chiral liquid crystals. We delve into the causality behind its selection as a chiral precursor, detailing the synthetic methodologies, with a primary focus on the Williamson ether synthesis. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering both theoretical grounding and practical, step-by-step protocols for the synthesis and characterization of novel liquid crystalline materials.

Introduction: The Significance of Chirality in Liquid Crystalline Systems

Liquid crystals represent a unique state of matter, exhibiting properties intermediate between those of conventional liquids and solid crystals.[1] Their molecular ordering allows for the manipulation of light, a characteristic that has led to their widespread use in display technologies. The introduction of chirality, or "handedness," into a liquid crystal system gives rise to a host of fascinating and useful properties. Chiral nematic (or cholesteric) liquid crystals, for instance, exhibit a helical superstructure that can selectively reflect light of a specific wavelength, leading to the vibrant colors seen in many applications.[2][3]

(S)-1-Bromo-3-methylundecane is a valuable chiral building block for the synthesis of such advanced liquid crystals. Its long, flexible alkyl chain contributes to the fluidity of the liquid crystal phase, while the stereocenter at the C3 position is crucial for inducing the desired helical twisting power (HTP) in the final molecule.[2] The bromo- functionality provides a reactive handle for covalently attaching this chiral tail to a rigid liquid crystal core, known as a mesogen.

Synthetic Strategy: The Williamson Ether Synthesis

The most reliable and widely employed method for attaching the (S)-3-methylundecyl group to a phenolic mesogen is the Williamson ether synthesis.[4][5] This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[6]

Mechanism: The synthesis proceeds in two main steps:

  • Deprotonation: A strong base, such as potassium carbonate or sodium hydride, is used to deprotonate the hydroxyl group of the phenolic mesogen, forming a highly nucleophilic phenoxide ion.

  • Nucleophilic Attack: The phenoxide ion then attacks the electrophilic carbon atom of (S)-1-Bromo-3-methylundecane that is bonded to the bromine atom. This "backside attack" displaces the bromide ion and forms a new carbon-oxygen bond, resulting in an ether linkage.[5]

A key advantage of the SN2 mechanism in this context is the inversion of stereochemistry at the electrophilic carbon. However, since the chirality in (S)-1-Bromo-3-methylundecane is at the C3 position and not at the carbon bearing the bromine (C1), the stereocenter remains unaffected by the reaction, thus preserving the desired chirality in the final product.

The choice of a primary alkyl halide like 1-bromo-3-methylundecane is critical for the success of the Williamson ether synthesis, as it minimizes the competing E2 elimination reaction that can occur with secondary or tertiary alkyl halides.[6]

Experimental Protocols

Synthesis of a Representative Chiral Liquid Crystal: 4'-((S)-3-methylundecyloxy)-[1,1'-biphenyl]-4-carbonitrile

This protocol details the synthesis of a representative chiral liquid crystal, where the (S)-3-methylundecyl group is attached to a 4-hydroxy-4'-cyanobiphenyl mesogen.

Materials:

  • 4-hydroxy-4'-cyanobiphenyl

  • (S)-1-Bromo-3-methylundecane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-hydroxy-4'-cyanobiphenyl (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF (100 mL).

  • Addition of Alkyl Bromide: To the stirred suspension, add (S)-1-Bromo-3-methylundecane (1.1 eq).

  • Reaction: Heat the reaction mixture to 80-90 °C and allow it to stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 500 mL of cold water and stir for 30 minutes.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield the pure 4'-((S)-3-methylundecyloxy)-[1,1'-biphenyl]-4-carbonitrile.

Characterization of the Synthesized Liquid Crystal

The successful synthesis and the liquid crystalline properties of the product can be confirmed using the following techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized molecule.

  • Polarizing Optical Microscopy (POM): POM is a crucial technique for identifying the liquid crystal phases (mesophases) and observing their characteristic textures. The sample is placed on a hot stage between two crossed polarizers, and the texture is observed as a function of temperature.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the phase transition temperatures and the associated enthalpy changes of the liquid crystal. This provides quantitative data on the melting point, clearing point (the temperature at which the material becomes an isotropic liquid), and any transitions between different liquid crystal phases.

Data Presentation

The following table summarizes the expected key properties of the synthesized liquid crystal.

PropertyDescription
Chemical Formula C₂₅H₃₃NO
Molecular Weight 363.54 g/mol
Appearance White to off-white crystalline solid
Phase Transitions Expected to exhibit a chiral nematic (N*) or smectic phase. The transition temperatures will be determined by DSC.
Solubility Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.

Visualizing the Workflow

The following diagrams illustrate the key concepts and workflows described in this application note.

G cluster_0 Williamson Ether Synthesis Mesogen 4-hydroxy-4'-cyanobiphenyl Phenoxide Phenoxide Intermediate Mesogen->Phenoxide Deprotonation Base K2CO3 in DMF Base->Phenoxide Product Chiral Liquid Crystal Phenoxide->Product SN2 Attack Alkyl_Halide (S)-1-Bromo-3-methylundecane Alkyl_Halide->Product

Caption: Reaction scheme for the Williamson ether synthesis of a chiral liquid crystal.

G Start Synthesis Workup Workup & Extraction Start->Workup Purification Column Chromatography Workup->Purification Characterization Characterization Purification->Characterization NMR NMR Spectroscopy Characterization->NMR POM Polarizing Optical Microscopy Characterization->POM DSC Differential Scanning Calorimetry Characterization->DSC End Pure Chiral Liquid Crystal NMR->End POM->End DSC->End

Caption: Experimental workflow from synthesis to characterization.

Conclusion

(S)-1-Bromo-3-methylundecane serves as a highly effective chiral synthon for the creation of advanced liquid crystalline materials. The Williamson ether synthesis provides a robust and predictable method for incorporating this chiral tail onto a variety of mesogenic cores. The resulting materials are of significant interest for applications that leverage their unique optical properties, which are a direct consequence of their molecular chirality. The protocols and insights provided herein are intended to facilitate further research and development in this exciting field of materials science.

References

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Gamble, A. (2012). Synthesis of Liquid Crystals: “Filling Forms with Function”. University of Colorado Boulder Liquid Crystals Materials Research Center. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017059942A1 - Chiral compounds.
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Molecules, 27(15), 4983. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • MDPI. (2023). Synthesis of Side-Chain Liquid Crystalline Polyacrylates with Bridged Stilbene Mesogens. Retrieved from [Link]

  • Google Patents. (n.d.). CN102093377B - Chiral compound and liquid crystal composition containing the same.
  • European Patent Office. (2019, January 16). POLYMERIZABLE LIQUID CRYSTAL COMPOUND, POLYMERIZABLE COMPOSITION, POLYMER MATERIAL, AND FILM - EP 2754650. Retrieved from [Link]

  • Al-Amiery, A. A. (2022). Heterocyclic compounds-based liquid crystals: Synthesis and mesomorphic properties. Egyptian Journal of Chemistry, 65(13.1), 609-616. Retrieved from [Link]

  • Google Patents. (n.d.). CA1189311A - Liquid crystalline chiral compound, compositions and guest-host display including same.
  • ACS Publications. (n.d.). Design and Synthesis of Chiral Nematic Liquid Crystal Twist Agents. Retrieved from [Link]

  • Korean Chemical Society. (n.d.). Syntheses of Novel Liquid Crystalline Compounds with Partially Fluorinated Side Chains. Retrieved from [Link]

  • SPIE. (n.d.). Introduction to Liquid Crystals. Retrieved from [Link]

  • ResearchGate. (2015, July 17). (PDF) Amplification of Chirality in Liquid Crystals. Retrieved from [Link]

  • Organic Syntheses. (n.d.). [Oxazole, 4-(1,1-dimethylethyl)-2-[2-(diphenylphosphino)phenyl]-4,5-dihydro- (4S) - Organic Syntheses Procedure. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Characterization and Application of Novel Chiral Ionic Liquids and their Polymers in Micellar Electrokinetic Chromatography. Retrieved from [Link]

  • ResearchGate. (2018, February 22). (PDF) Synthesis and characterisation of novel side-chain chiral liquid crystalline elastomers with long dimer mesogens. Retrieved from [Link]

  • Google Patents. (n.d.). US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives.
  • Journal of Medicinal and Chemical Sciences. (2022). A Journey Towards FeCl3 Catalysed Synthesis of Multisubstituted Pyrrole. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016046843A1 - Process for the preparation of (s)-4-methyl-n-((s)-1-(((s)-4-methyl-1-((r)-2-methyloxiran-2-yl)-1-oxo pentan-2-yl) amino)-1-oxo-3-phenylpropan-2-yl.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yields in 1-Bromo-3-methylundecane Alkylation Reactions

Welcome to the technical support center for optimizing alkylation reactions involving 1-bromo-3-methylundecane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing alkylation reactions involving 1-bromo-3-methylundecane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our focus is to move beyond simple procedural steps and delve into the underlying chemical principles to empower you to make informed decisions and significantly improve your reaction yields.

Foundational Concepts: Understanding the Challenges

1-Bromo-3-methylundecane is a secondary alkyl halide. Its structure presents specific challenges in alkylation reactions, primarily related to steric hindrance and competing reaction pathways.[1][2][3][4][5] The success of an alkylation reaction with this substrate is a delicate balance between favoring the desired nucleophilic substitution (typically SN2) and minimizing side reactions like elimination (E2).[6]

The Impact of Steric Hindrance

The bromine atom in 1-bromo-3-methylundecane is attached to a secondary carbon, which is bulkier than a primary carbon. This steric bulk can impede the backside attack required for an SN2 reaction, slowing down the reaction rate and potentially allowing other, less desirable reactions to occur.[1][2][3][4][5]

Competing Reactions: Substitution vs. Elimination

The two primary competing pathways in the alkylation of 1-bromo-3-methylundecane are SN2 (substitution) and E2 (elimination).

  • SN2 (Substitution): This is the desired pathway for forming a new carbon-carbon or carbon-heteroatom bond. It involves a backside attack by a nucleophile on the carbon bearing the bromine atom, leading to an inversion of stereochemistry.[7]

  • E2 (Elimination): This pathway leads to the formation of an alkene (3-methylundec-1-ene or 3-methylundec-2-ene) and is favored by strong, sterically hindered bases and higher reaction temperatures.[6]

Troubleshooting Guide & FAQs

This section provides a question-and-answer format to directly address common issues encountered during the alkylation of 1-bromo-3-methylundecane.

Issue 1: Low or No Product Formation

Question: My alkylation reaction with 1-bromo-3-methylundecane is resulting in very low yields or no desired product at all. What are the likely causes and how can I fix this?

Answer: Low or no product formation can stem from several factors, ranging from the quality of your reagents to the choice of reaction conditions. Let's break down the potential culprits and their solutions.

Potential Cause A: Poor Nucleophile Selection

The strength and steric profile of your nucleophile are critical.[3]

  • Weak Nucleophiles: If your nucleophile is too weak, the reaction rate will be slow, leading to incomplete conversion.[5]

  • Bulky Nucleophiles: A sterically hindered nucleophile will struggle to access the secondary carbon of 1-bromo-3-methylundecane, favoring elimination over substitution.[3]

Solutions:

  • Enhance Nucleophilicity: If possible, use a stronger, less sterically hindered nucleophile. For carbon-carbon bond formation, consider using organocuprates (Gilman reagents) which are excellent for coupling with secondary alkyl halides.[6][8]

  • Deprotonation: If your nucleophile is an alcohol, thiol, or amine, ensure it is fully deprotonated with a suitable non-nucleophilic base (e.g., NaH, KHMDS) before adding the alkyl halide.

Potential Cause B: Inappropriate Solvent Choice

The solvent plays a crucial role in stabilizing reactants and intermediates.[1][5]

  • Protic Solvents: Polar protic solvents (e.g., water, ethanol, methanol) can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the SN2 reaction.[1][4][5]

Solutions:

  • Use Polar Aprotic Solvents: For SN2 reactions, polar aprotic solvents like tetrahydrofuran (THF) , N,N-dimethylformamide (DMF) , or dimethyl sulfoxide (DMSO) are generally preferred.[4] These solvents can dissolve the reactants but do not significantly solvate the nucleophile, leaving it more available to react.

Potential Cause C: Suboptimal Reaction Temperature

Higher temperatures can favor the competing E2 elimination reaction.

Solutions:

  • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., room temperature or 0 °C) can help to favor the SN2 pathway. Monitor the reaction progress over a longer period.

Issue 2: Significant Formation of Alkene Byproducts

Question: I am observing a significant amount of alkene byproducts in my reaction mixture, indicating that elimination is a major pathway. How can I suppress this side reaction?

Answer: The formation of alkenes is a classic sign that E2 elimination is outcompeting your desired SN2 substitution. Here’s how to shift the balance in favor of substitution.

Potential Cause A: Strongly Basic and/or Sterically Hindered Nucleophile/Base

Strong, bulky bases are excellent reagents for promoting E2 elimination.

Solutions:

  • Choose a Less Basic Nucleophile: If your goal is substitution, select a nucleophile that is a weaker base. For example, using an acetate salt as a nucleophile followed by hydrolysis is a common strategy to install a hydroxyl group while minimizing elimination.

  • Avoid Bulky Bases: If a base is required, use a non-nucleophilic, non-hindered base.

Potential Cause B: High Reaction Temperature

As mentioned previously, higher temperatures provide the activation energy needed for the elimination pathway.

Solutions:

  • Maintain Low Temperatures: Carefully control the reaction temperature. Consider starting the reaction at 0 °C or even lower and allowing it to slowly warm to room temperature.

Issue 3: Difficulty with Grignard Reagent Formation and Subsequent Alkylation

Question: I am trying to perform a Grignard reaction with 1-bromo-3-methylundecane, but the Grignard reagent is difficult to form, and the subsequent alkylation yield is poor. What can I do?

Answer: Grignard reactions with secondary alkyl halides can be challenging due to slower formation rates and competing side reactions like Wurtz coupling.[9][10]

Potential Cause A: Inactive Magnesium Surface

Magnesium turnings are often coated with a layer of magnesium oxide, which prevents the reaction from initiating.[11][12]

Solutions:

  • Magnesium Activation:

    • Mechanical Activation: Gently crush the magnesium turnings with a mortar and pestle before the reaction to expose a fresh surface.[13]

    • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium in the solvent before adding the alkyl halide.[12][14] The reaction with these activators will clean the magnesium surface.

Potential Cause B: Presence of Water

Grignard reagents are extremely sensitive to moisture and will be quenched by any protic species.[11][15]

Solutions:

  • Strictly Anhydrous Conditions:

    • Glassware: Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere (nitrogen or argon).[14]

    • Solvents and Reagents: Use freshly distilled, anhydrous solvents.[9][13] Ensure the 1-bromo-3-methylundecane is dry.

Potential Cause C: Wurtz Coupling and Other Side Reactions

The formed Grignard reagent can react with the starting alkyl halide in a side reaction known as Wurtz coupling.[9]

Solutions:

  • Slow Addition: Add the solution of 1-bromo-3-methylundecane dropwise to the suspension of activated magnesium. This keeps the concentration of the alkyl halide low, minimizing the Wurtz coupling side reaction.[9]

  • Use of THF: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for preparing Grignard reagents from less reactive halides due to its higher solvating power.[9][14]

Recommended Protocols for Improved Yields

Protocol 1: Alkylation using a Gilman Reagent (Lithium Dialkylcuprate)

This method is often superior for coupling with secondary alkyl halides, as organocuprates are less basic than Grignard or organolithium reagents, minimizing elimination.[6][8][16]

Step 1: Preparation of the Organolithium Reagent

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add lithium metal (2.2 equivalents).

  • Add anhydrous diethyl ether or THF.

  • Cool the mixture to -78 °C (dry ice/acetone bath).

  • Slowly add the desired alkyl or aryl halide (2.0 equivalents) to form the organolithium reagent.

Step 2: Formation of the Gilman Reagent

  • In a separate flame-dried flask under an inert atmosphere, suspend copper(I) iodide (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Cool the suspension to -78 °C.

  • Slowly transfer the prepared organolithium reagent from Step 1 to the CuI suspension. The solution will typically change color, indicating the formation of the lithium dialkylcuprate.

Step 3: Alkylation

  • Slowly add a solution of 1-bromo-3-methylundecane (1.0 equivalent) in the same anhydrous solvent to the Gilman reagent at -78 °C.

  • Allow the reaction to stir at -78 °C for a specified time, then slowly warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Optimizing SN2 with a "Soft" Nucleophile

This protocol is for introducing a heteroatom nucleophile while minimizing elimination.

  • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the nucleophile (e.g., sodium azide, potassium acetate, sodium thiophenoxide) (1.2 equivalents).

  • Add anhydrous DMF or THF.

  • Stir the mixture at room temperature to ensure the nucleophile is dissolved or well-suspended.

  • Slowly add 1-bromo-3-methylundecane (1.0 equivalent).

  • Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor by TLC or GC-MS.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent.

  • Wash the combined organic layers with water and then brine to remove the DMF.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary and Comparison

Reaction TypeTypical Nucleophile/ReagentKey AdvantagesCommon IssuesRecommended SolventTemperature
SN2 Azides, cyanides, thiolates, carboxylatesDirect functionalizationElimination (E2) competitionTHF, DMF, DMSO0 °C to RT
Grignard R-MgBr (formed in situ)Strong carbon nucleophileDifficult initiation, Wurtz coupling, eliminationTHFRT to reflux
Gilman R₂CuLiHigh selectivity for substitution with secondary halides, less basicRequires stoichiometric copper, sensitive to air and moistureDiethyl ether, THF-78 °C to RT

Visualizing Reaction Pathways

Alkylation_Pathways cluster_sn2 SN2 Pathway (Substitution) cluster_e2 E2 Pathway (Elimination) 1-Bromo-3-methylundecane 1-Bromo-3-methylundecane SN2_TS Transition State 1-Bromo-3-methylundecane->SN2_TS Backside Attack E2_TS Transition State 1-Bromo-3-methylundecane->E2_TS Nucleophile Nucleophile Nucleophile->SN2_TS Base Base Base->E2_TS Proton Abstraction Alkylated_Product Desired Product SN2_TS->Alkylated_Product Alkene_Byproduct Alkene Byproduct E2_TS->Alkene_Byproduct

Caption: Competing SN2 and E2 pathways in the alkylation of 1-bromo-3-methylundecane.

Grignard_Troubleshooting Start Start Grignard Reaction Initiation Does the reaction initiate? Start->Initiation Yield Is the yield low? Initiation->Yield Yes ActivateMg Activate Mg: - Crush turnings - Add I2 or 1,2-dibromoethane Initiation->ActivateMg No Dry Ensure strictly anhydrous conditions: - Flame-dry glassware - Use dry solvents Yield->Dry Check first SlowAdd Slowly add alkyl halide to minimize Wurtz coupling Yield->SlowAdd Yes Failure Re-evaluate Reagent Purity Yield->Failure After all checks ActivateMg->Initiation Dry->Initiation Success Successful Reaction SlowAdd->Success

Caption: Troubleshooting workflow for Grignard reactions with 1-bromo-3-methylundecane.

References

  • Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. [Link]

  • BrainKart. (2018, February 19). Alkyl halides: Factors affecting SN2 versus SN1 reactions. [Link]

  • PSIBERG. (2022, July 5). Factors affecting rate of SN2 reactions. [Link]

  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • Chemistry LibreTexts. (2021, May 24). 4.5: Factors affecting the SN2 Reaction. [Link]

  • Fiveable. (2025, August 15). Lithium Dialkylcuprate Definition - Organic Chemistry Key.... [Link]

  • Quora. (2019, March 19). How to improve the percent yield in Grignard reaction. [Link]

  • Chemistry Steps. (2024, December 26). R2CuLi Organocuprates - Gilman Reagents. [Link]

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. [Link]

  • Wikipedia. (n.d.). Organolithium reagent. [Link]

  • University of Windsor. (n.d.). Transition Metal-Catalyzed C--C Bond Formation Reactions Using Alkyl Halides. [Link]

  • Journal of the American Chemical Society. (2013, June 19). Co-Catalyzed Cross-Coupling of Alkyl Halides with Tertiary Alkyl Grignard Reagents Using a 1,3-Butadiene Additive. [Link]

  • Unknown Source. (n.d.). Nucleophilic Substitution of Alkyl Halides.
  • Unknown Source. (n.d.). Grignard Reaction.
  • Chemguide. (n.d.). grignard reagents. [Link]

  • Master Organic Chemistry. (2025, November 20). Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. [Link]

  • Unknown Source. (n.d.). 14 Formation and reaction of a Grignard reagent.
  • StudySmarter. (n.d.). Organic Chemistry Alkyl Halides - Nucleophilic Substitutions. Free In-Depth Study Guide. [Link]

  • MSU chemistry. (n.d.). Reactions of Alkyl Halides with Reducing Metals. [Link]

  • Unknown Source. (n.d.). 25. The Grignard Reaction.
  • Chemguide. (n.d.). What is nucleophilic substitution?. [Link]

Sources

Optimization

Minimizing elimination side products when using 1-Bromo-3-methylundecane

Welcome to the technical support center for 1-Bromo-3-methylundecane. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this sterically hind...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-Bromo-3-methylundecane. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this sterically hindered primary alkyl halide. Our focus is to provide actionable troubleshooting strategies and in-depth FAQs to help you minimize elimination side products and maximize the yield of your desired substitution products.

Introduction to the Challenge

1-Bromo-3-methylundecane presents a unique synthetic challenge. While it is a primary alkyl halide, the presence of a methyl group at the β-position introduces significant steric hindrance.[1][2][3] This structural feature increases the propensity for the E2 (elimination) pathway to compete with the desired SN2 (substitution) pathway, leading to the formation of undesired alkene byproducts.[4] Understanding and controlling this competition is critical for successful synthetic outcomes.[5][6][7]

Troubleshooting Guide: Minimizing Elimination Byproducts

This section addresses common issues encountered during reactions with 1-Bromo-3-methylundecane and provides step-by-step guidance to resolve them.

Problem 1: High Percentage of Alkene Byproduct Detected

Symptoms:

  • NMR or GC-MS analysis shows significant peaks corresponding to 3-methylundec-1-ene.

  • Low isolated yield of the desired substitution product.

Root Cause Analysis: A high proportion of elimination product suggests that the reaction conditions are favoring the E2 pathway over the SN2 pathway.[4][8] This is often due to a combination of factors including the choice of nucleophile/base, solvent, and reaction temperature.

Solutions:

1. Re-evaluate Your Nucleophile/Base:

  • Principle: The basicity and steric bulk of the nucleophile are critical. Strong, bulky bases will preferentially abstract a proton from the β-carbon, favoring E2.[4][9] Conversely, a good nucleophile that is a weak base will favor the SN2 pathway.[10]

  • Actionable Steps:

    • Assess Nucleophile Basicity: If your nucleophile has a high pKa, consider switching to a less basic alternative. For example, if you are using an alkoxide like sodium ethoxide, which is both a strong base and a reasonably good nucleophile, you are likely to see significant elimination.[8]

    • Minimize Steric Hindrance: Avoid bulky nucleophiles that will have difficulty accessing the sterically hindered electrophilic carbon of 1-bromo-3-methylundecane.[11][12]

    • Recommended Nucleophiles for SN2: Consider using nucleophiles such as azide (N₃⁻), cyanide (CN⁻), or carboxylates (RCOO⁻), which are generally good nucleophiles and relatively weak bases.[8]

2. Optimize Your Solvent System:

  • Principle: The solvent plays a crucial role in stabilizing the transition states of both SN2 and E2 reactions. Polar aprotic solvents are known to accelerate SN2 reactions because they do not solvate the nucleophile as strongly as polar protic solvents, leaving it more reactive.[13][14][15]

  • Actionable Steps:

    • Employ Polar Aprotic Solvents: If you are currently using a protic solvent (e.g., ethanol, methanol), switch to a polar aprotic solvent like DMSO (dimethyl sulfoxide), DMF (dimethylformamide), or acetonitrile.[14][16] These solvents solvate the cation but not the nucleophile, increasing the nucleophile's reactivity.[13][15]

    • Solvent Screening Protocol:

      • Set up small-scale parallel reactions in DMSO, DMF, and acetonitrile.

      • Maintain a consistent temperature and concentration of reactants.

      • Monitor the reaction progress by TLC or GC-MS to determine the optimal solvent for your specific transformation.

3. Control the Reaction Temperature:

  • Principle: Elimination reactions generally have a higher activation energy than substitution reactions.[17][18] Therefore, increasing the reaction temperature will favor the E2 pathway to a greater extent than the SN2 pathway.[19][20][21]

  • Actionable Steps:

    • Lower the Temperature: If your current protocol is running at an elevated temperature, try reducing it. Running the reaction at room temperature or even 0 °C can significantly suppress the formation of the elimination byproduct.

    • Monitor Reaction Kinetics: Be aware that lowering the temperature will also slow down the rate of the desired SN2 reaction. You may need to allow for longer reaction times.

Troubleshooting Flowchart:

G start High Alkene Byproduct nucleophile Evaluate Nucleophile: Is it a strong, bulky base? start->nucleophile Step 1 solvent Evaluate Solvent: Is it a protic solvent? nucleophile->solvent No change_nucleophile Switch to a less basic, less sterically hindered nucleophile (e.g., N₃⁻, CN⁻). nucleophile->change_nucleophile Yes temperature Evaluate Temperature: Is it elevated? solvent->temperature No change_solvent Switch to a polar aprotic solvent (e.g., DMSO, DMF). solvent->change_solvent Yes lower_temp Lower the reaction temperature (e.g., to room temp or 0 °C). temperature->lower_temp Yes end Optimized for SN2 Product temperature->end No/Monitor change_nucleophile->end change_solvent->end lower_temp->end

Caption: Troubleshooting workflow for high alkene byproduct.

Frequently Asked Questions (FAQs)

Q1: Why is 1-Bromo-3-methylundecane so prone to elimination reactions?

A1: Although 1-Bromo-3-methylundecane is a primary alkyl halide, the methyl group on the carbon adjacent to the carbon bearing the bromine (the β-carbon) creates significant steric hindrance.[1][2][3] This makes it more difficult for a nucleophile to approach the electrophilic carbon for an SN2 reaction.[11][12] Consequently, if the nucleophile is also a reasonably strong base, it is more likely to abstract a proton from the β-carbon, leading to an E2 elimination reaction.[4]

Q2: Can I use a bulky base to favor the substitution product?

A2: No, using a bulky base will strongly favor the elimination (E2) product.[4][9] Bulky bases, such as potassium tert-butoxide, are sterically hindered themselves and will find it much easier to remove a proton from the relatively accessible β-carbon than to attack the sterically hindered electrophilic carbon.[4]

Q3: What is the expected ratio of SN2 to E2 product under "standard" conditions (e.g., sodium ethoxide in ethanol)?

A3: Under these "standard" conditions, you can expect a significant amount of the elimination product, 3-methylundec-1-ene. The combination of a strong base (ethoxide) and a protic solvent (ethanol) creates an environment where the E2 pathway is highly competitive.[8] For this specific substrate, it would not be surprising to see the elimination product as the major product.

Q4: Are there any alternative leaving groups to bromine that might favor substitution?

A4: Yes, changing the leaving group can influence the SN2/E2 ratio. A better leaving group, such as a tosylate (-OTs), can increase the rate of both reactions.[22] While the choice of leaving group can have a small effect on the intrinsic SN2 versus E2 competition, the primary factors for controlling the outcome remain the nucleophile, solvent, and temperature.[5]

Q5: How does concentration affect the SN2/E2 competition for this substrate?

A5: Both SN2 and E2 reactions with 1-Bromo-3-methylundecane are bimolecular, meaning their rates depend on the concentration of both the alkyl halide and the nucleophile/base.[1] Therefore, changing the overall concentration will not significantly alter the ratio of the products. The key is to control the factors that selectively influence the rate of one pathway over the other, as detailed in the troubleshooting guide.

SN2 vs. E2 Reaction Pathways:

G cluster_sn2 SN2 Pathway cluster_e2 E2 Pathway Nu Nu⁻ Reactant_SN2 1-Bromo-3-methylundecane Nu->Reactant_SN2 Backside Attack Transition_SN2 [Nu---C---Br]⁻ᵟ Reactant_SN2->Transition_SN2 Product_SN2 Substitution Product Transition_SN2->Product_SN2 Leaving_Group_SN2 Br⁻ Transition_SN2->Leaving_Group_SN2 Base Base⁻ Reactant_E2 1-Bromo-3-methylundecane Base->Reactant_E2 Proton Abstraction Transition_E2 [Base---H---C---C---Br]⁻ᵟ Reactant_E2->Transition_E2 Product_E2 Elimination Product (3-methylundec-1-ene) Transition_E2->Product_E2 Conjugate_Acid Base-H Transition_E2->Conjugate_Acid Leaving_Group_E2 Br⁻ Transition_E2->Leaving_Group_E2

Caption: Competing SN2 and E2 reaction pathways.

Experimental Protocols

Protocol 1: Screening of Solvents to Maximize SN2 Product

Objective: To identify the optimal polar aprotic solvent for the reaction of 1-Bromo-3-methylundecane with a given nucleophile to maximize the yield of the substitution product.

Materials:

  • 1-Bromo-3-methylundecane

  • Selected Nucleophile (e.g., Sodium Azide)

  • DMSO (anhydrous)

  • DMF (anhydrous)

  • Acetonitrile (anhydrous)

  • Small reaction vials with stir bars

  • TLC plates and appropriate eluent system

  • GC-MS for product ratio analysis

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of 1-Bromo-3-methylundecane in a suitable anhydrous solvent (e.g., toluene).

  • Reaction Setup:

    • To three separate reaction vials, add 1.2 equivalents of the nucleophile (e.g., sodium azide).

    • To each vial, add an equal volume of one of the screening solvents (DMSO, DMF, Acetonitrile).

    • Stir the mixtures to dissolve the nucleophile as much as possible.

  • Reaction Initiation:

    • Add 1.0 equivalent of the 1-Bromo-3-methylundecane stock solution to each vial.

    • Seal the vials and begin stirring at room temperature.

  • Monitoring:

    • After 1, 2, 4, 8, and 24 hours, take a small aliquot from each reaction mixture.

    • Analyze the aliquots by TLC to monitor the consumption of the starting material.

    • Quench the aliquots with water and extract with a suitable organic solvent (e.g., diethyl ether) for GC-MS analysis.

  • Analysis:

    • Determine the ratio of the SN2 product to the E2 product in each sample using the peak areas from the GC-MS chromatograms.

    • The solvent that provides the highest ratio of SN2 to E2 product at a reasonable reaction time is the optimal choice.

Data Summary Table:

SolventReaction Time (h)SN2:E2 Ratio
DMSO24[Enter Data]
DMF24[Enter Data]
Acetonitrile24[Enter Data]

References

  • Master Organic Chemistry. The SN2 Reaction Mechanism. [Link]

  • Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • Chemistry LibreTexts. 11.3: Characteristics of the SN2 Reaction. [Link]

  • Chemistry LibreTexts. 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. [Link]

  • Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]

  • Professor Dave Explains. Choosing Between SN1/SN2/E1/E2 Mechanisms. [Link]

  • Chemistry Steps. SN2 vs E2. [Link]

  • Master Organic Chemistry. Deciding SN1/SN2/E1/E2 - The Solvent. [Link]

  • Master Organic Chemistry. Elimination Reactions Are Favored By Heat. [Link]

  • ACS Publications. How Solvation Influences the SN2 versus E2 Competition. [Link]

  • Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]

  • National Institutes of Health. Understanding the SN2 Versus E2 Competition. [Link]

  • Master Organic Chemistry. Comparing The SN1 vs Sn2 Reactions. [Link]

  • Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). [Link]

  • ACS Publications. How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers. [Link]

  • The Organic Chemistry Tutor. Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. [Link]

  • ACS Publications. A New Class of SN2 Reactions Catalyzed by Protic Solvents: Facile Fluorination for Isotopic Labeling of Diagnostic Molecules. [Link]

  • Radboud Repository. Understanding the SN2 Versus E2 Competition. [Link]

  • Radboud Repository. Solvent-induced dual nucleophiles and the α-effect in the SN2 versus E2 competition. [Link]

  • Organic Chemistry I. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2. [Link]

  • ResearchGate. (PDF) Understanding the SN2 Versus E2 Competition. [Link]

  • Reagent Guide. TsCl/Pyridine: Alcohol to Tosylate (ROTs) + What Happens Next (SN2 vs E2). [Link]

  • The Organic Chemistry Tutor. Effect of Temperature on Elimination and Substitution Reactions. [Link]

  • Master Organic Chemistry. Deciding SN1/SN2/E1/E2 (1) - The Substrate. [Link]

  • Master Organic Chemistry. SN1 vs E1 and SN2 vs E2 : The Temperature. [Link]

  • Sciencemadness.org. Reactions of alcohols to form alkyl bromides and tosylates. [Link]

  • Chemistry LibreTexts. 15.5: SN2 Reactions of Allylic Halides and Tosylates. [Link]

  • Chemistry Stack Exchange. Why substitution and elimination reactions are favored respectively at lower and higher temperature?. [Link]

Sources

Troubleshooting

Purification methods for 1-Bromo-3-methylundecane via vacuum distillation

Welcome to the Advanced Technical Support Center for Organic Synthesis. As a Senior Application Scientist, I understand that scaling and purifying long-chain, branched alkyl halides like 1-Bromo-3-methylundecane can be a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Organic Synthesis. As a Senior Application Scientist, I understand that scaling and purifying long-chain, branched alkyl halides like 1-Bromo-3-methylundecane can be a bottleneck in drug development workflows.

Because this compound is a heavy, branched primary alkyl bromide (C₁₂H₂₅Br), it presents unique thermodynamic challenges. Attempting to purify it via standard atmospheric distillation will almost certainly result in thermal degradation—specifically, dehydrohalogenation into an alkene and hydrobromic acid. To guarantee high purity, you must utilize high-vacuum fractional distillation.

Below, I have outlined the physicochemical mechanics, troubleshooting guides (FAQs), and a self-validating step-by-step methodology to ensure your workflow is reproducible, safe, and highly efficient.

Part 1: Quantitative Data & Distillation Parameters

When working with 1-bromo-3-methylundecane, we must rely on the thermodynamic profiles of its structural isomers, such as 1-bromododecane, to set baseline distillation parameters[1]. The table below summarizes the critical targets for setting up your vacuum system.

ParameterValue / RangeScientific Rationale
Molecular Weight 249.23 g/mol High molecular weight necessitates deep vacuum to bypass the atmospheric boiling point (> 270 °C), which exceeds the thermal stability threshold of the C-Br bond.
Atmospheric B.P. > 270 °C (Est.)Do not attempt. Exceeding 150 °C leads to rapid thermal decomposition and elimination reactions[2].
Target Vacuum Pressure 1.0 – 6.0 mmHgEssential for dropping the boiling point to a safe, manageable temperature[1].
Vacuum Boiling Point ~130 – 135 °C at 6 mmHgFractionation range. Collect the main body here. Foreshots (impurities) will elute < 120 °C[1].
Max Oil Bath Temp. 160 °CThe temperature delta (

T) between the bath and the vapor should not exceed 20–30 °C to prevent pot-wall burning and tar formation.

Part 2: Workflow Visualization

The following mechanistic workflow illustrates the critical path for pre-treatment and vacuum distillation. Removing unreacted alcohols before placing the mixture under heat and vacuum is non-negotiable, as alcohols can co-distill or form azeotropes with your target halide[3].

VacuumDistillation Start Crude 1-Bromo- 3-methylundecane PreWash Cold H2SO4 Wash (Remove Unreacted Alcohol) Start->PreWash Neutralize NaHCO3 & Brine Wash (Neutralize Acid) PreWash->Neutralize Drying Dry over MgSO4 Neutralize->Drying VacSetup Assemble Short-Path Vacuum Setup Drying->VacSetup Pressure Establish Vacuum (< 6 mmHg) VacSetup->Pressure Heating Gradual Heating (Bath < 160°C) Pressure->Heating Verify seal before heating Fraction1 Foreshots (< 120°C) Heating->Fraction1 Low-boilers MainFrac Main Fraction (130-135°C) Heating->MainFrac Target Product Residue Pot Residue (Polymers/Tars) Heating->Residue Non-volatiles

Workflow for the purification of 1-bromo-3-methylundecane via high-vacuum short-path distillation.

Part 3: Troubleshooting Guides (FAQs)

Q1: My product is turning black/brown in the distillation pot, and I am losing yield. What is happening? A1: This is the hallmark of thermal degradation (dehydrohalogenation). Heavy alkyl bromides decompose rapidly if heated above 150 °C[2]. This happens if your vacuum is too weak (e.g., a standard aspirator pump only pulling 20-30 mmHg), forcing you to increase the bath temperature to push the vapor. Correction: You must use an operational high-vacuum rotary vane pump capable of achieving < 6 mmHg. Ensure all ground-glass joints are properly greased to prevent micro-leaks.

Q2: The liquid is bumping violently under vacuum, pushing crude material directly into the receiving flask. Can I use boiling chips? A2: No. Traditional porous boiling chips (anti-bumping granules) rely on trapped air to provide nucleation sites. Under a deep vacuum, this air is instantly evacuated, rendering the chips useless. Correction: Use strong magnetic stirring. A Teflon-coated stir bar rotating at 400–600 RPM will provide enough physical agitation to break surface tension and prevent superheating. Additionally, always establish your target vacuum before turning on the heating mantle.

Q3: Gas Chromatography (GC) shows a massive impurity closely eluting with my product. I suspect it's the starting material (3-methyl-1-undecanol). How do I separate them? A3: Unreacted long-chain alcohols possess boiling points very close to their corresponding alkyl bromides, making simple fractional distillation ineffective. Correction: You must chemically eliminate the alcohol before distillation. Wash the crude organic layer with cold, concentrated sulfuric acid (H₂SO₄). The acid protonates the alcohol and converts it to a highly polar alkyl hydrogen sulfate (which partitions into the acid layer) or a non-volatile polymer[3]. The alkyl bromide remains safely in the organic phase.

Part 4: Step-by-Step Self-Validating Methodology

This protocol relies on a self-validating system: you do not proceed to the next step until the physical state of the prior step is confirmed.

Phase 1: Chemical Pre-Treatment (Alcohol Elimination)

  • Quench & Separate: Transfer the crude reaction mixture containing 1-bromo-3-methylundecane to a separatory funnel. Wash with an equal volume of ice-cold water[2].

  • Acid Wash (Critical Step): Add 0.25 volumes of cold, concentrated H₂SO₄. Shake cautiously and vent frequently. Allow the layers to separate fully. The lower aqueous acid layer (containing unreacted alcohol byproducts) is drawn off and discarded[3].

  • Neutralization: Wash the organic layer with saturated aqueous Sodium Bicarbonate (NaHCO₃). Self-Validation: Continue washing until no further CO₂ gas evolution (bubbling) is observed. This confirms the complete removal of residual acids[2].

  • Drying: Wash with brine, then dry the organic phase over anhydrous Magnesium Sulfate (MgSO₄). Filter the solution by gravity to obtain a clear, pale liquid[2].

Phase 2: High-Vacuum Distillation

  • Apparatus Setup: Assemble a short-path distillation head (to minimize vapor travel distance) and connect to a multi-neck round-bottom flask. Place a PTFE magnetic stir bar in the flask.

  • Cold Trap Activation: Immerse the vacuum pump's cold trap in a dry ice/isopropanol bath (-78 °C). This protects the pump oil from corrosive HBr vapors and highly volatile organics[2].

  • Establish Vacuum: Turn on the vacuum pump with the system at room temperature. Monitor the digital gauge. Self-Validation: Do not apply heat until the system holds a steady pressure of ≤ 6 mmHg for at least 5 minutes. If pressure fluctuates, re-grease your joints.

  • Fractionation:

    • Begin heating the oil bath slowly. Activate the magnetic stirrer to ~500 RPM.

    • Foreshots: Collect any liquid distilling below 120 °C. This consists of residual solvents and short-chain impurities.

    • Main Fraction: As the vapor temperature stabilizes around 130–135 °C, swap to a clean, pre-weighed receiving flask[1].

    • Maintain the bath temperature no higher than 150-160 °C. If the distillation slows, do not spike the heat; instead, check the vacuum seal.

  • Shutdown: Once the main fraction is collected, turn off the heat, lower the bath, and allow the system to cool to room temperature under vacuum. Only break the vacuum with nitrogen or ambient air once the pot is cool.

Part 5: References

  • alkyl and alkylene bromides - Organic Syntheses Procedure Organic Syntheses, orgsyn.org URL:[Link]

Sources

Optimization

Technical Support Center: Chiral Integrity of 1-Bromo-3-methylundecane

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you prevent the racemization of chiral 1...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you prevent the racemization of chiral 1-Bromo-3-methylundecane during storage, handling, and experimentation. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.

Foundational Understanding: Why Racemization Occurs
Q1: What is racemization and why is it a critical issue for a compound like chiral 1-Bromo-3-methylundecane?

A1: Racemization is the process by which an enantiomerically pure or enriched sample, containing a single stereoisomer, converts into a 1:1 mixture of both enantiomers (a racemate).[1][2] This results in a total loss of optical activity. For drug development professionals, preventing unintended racemization is paramount. The different enantiomers of a chiral molecule, such as 1-Bromo-3-methylundecane which is a key building block in complex syntheses, can have drastically different pharmacological, toxicological, or physiological effects.[3][4][5] Maintaining the stereochemical integrity of your intermediates is essential for the efficacy and safety of the final active pharmaceutical ingredient (API).

The primary culprit behind the racemization of alkyl halides is the Nucleophilic Substitution, Unimolecular (SN1) reaction pathway.[2][6][7] This mechanism involves the formation of a flat, achiral carbocation intermediate. Once this intermediate is formed, an incoming nucleophile can attack from either face with roughly equal probability, leading to a mixture of retention and inversion products, ultimately resulting in a racemic mixture.[2][8][9]

Troubleshooting_Tree Start Racemization Observed in Product CheckSolvent What is the solvent? Start->CheckSolvent CheckNucleophile What is the nucleophile strength? Start->CheckNucleophile CheckTemp What is the reaction temperature? Start->CheckTemp TempAction Action: Run the reaction at a lower temperature (e.g., 0 °C or RT) to disfavor SN1. Start->TempAction Protic Polar Protic (e.g., H₂O, MeOH, EtOH) CheckSolvent->Protic Favors SN1 Aprotic Polar Aprotic (e.g., Acetone, DMF, DMSO) CheckSolvent->Aprotic Favors SN2 SolventAction Action: Switch to a polar aprotic solvent to disfavor carbocation formation. Protic->SolventAction WeakNu Weak / Neutral (e.g., H₂O, ROH) CheckNucleophile->WeakNu Favors SN1 StrongNu Strong / Anionic (e.g., CN-, N3-, RS-) CheckNucleophile->StrongNu Favors SN2 NuAction Action: Use a stronger, more concentrated nucleophile to promote the bimolecular SN2 pathway. WeakNu->NuAction HighTemp Elevated Temperature (> Room Temp) CheckTemp->HighTemp Favors SN1 LowTemp Low Temperature (≤ Room Temp) CheckTemp->LowTemp Favors SN2 HighTemp->TempAction

Caption: Troubleshooting decision tree for racemization in substitution reactions.

Detailed Breakdown of Factors:

  • Solvent Choice (Critical): The solvent has a profound effect on the reaction mechanism.

    • Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds. They are excellent at solvating both cations and anions. By stabilizing the carbocation intermediate and the bromide leaving group, they strongly promote the SN1 pathway. [8][10][11] * Polar Aprotic Solvents (e.g., acetone, DMF, DMSO, acetonitrile) lack O-H or N-H bonds. They can solvate cations but are poor at solvating anions. This leaves the anionic nucleophile "naked" and highly reactive, promoting the SN2 mechanism while destabilizing the SN1 carbocation intermediate. [12][11]

  • Nucleophile Strength:

    • Strong, anionic nucleophiles (e.g., N₃⁻, CN⁻, RS⁻) favor the SN2 reaction because the reaction rate is dependent on the nucleophile's concentration and reactivity. [11][13] * Weak, neutral nucleophiles (e.g., H₂O, ROH) are not reactive enough to force an SN2 reaction. They will wait for the substrate to form a carbocation via the SN1 pathway before attacking. [11][14]

  • Temperature:

    • Lowering the temperature generally disfavors the SN1 pathway, as more energy is required to form the high-energy carbocation intermediate. [1][15]Running reactions at room temperature or below is a good practice to maintain stereochemical control.

ParameterTo Favor SN2 (Inversion)To Favor SN1 (Racemization)Rationale
Solvent Polar Aprotic (Acetone, DMF, DMSO)Polar Protic (H₂O, MeOH, EtOH)Protic solvents stabilize the carbocation intermediate required for the SN1 pathway. [8][11]
Nucleophile Strong, High Concentration (e.g., NaN₃, KCN)Weak, Low Concentration (e.g., H₂O, ROH)The SN2 rate is dependent on the nucleophile; a strong nucleophile forces the bimolecular reaction. [7][13]
Temperature Low (e.g., 0 °C to Room Temp)HighHigher temperatures provide the activation energy needed for the unimolecular C-Br bond cleavage in the SN1 mechanism. [1][15]
Substrate Primary > Secondary >> TertiaryTertiary > Secondary >> Primary1-Bromo-3-methylundecane is a primary halide, which inherently favors the SN2 pathway due to low steric hindrance and the instability of a primary carbocation. [7][13]
Table 1: Controlling Reaction Conditions to Influence Stereochemical Outcome
Frequently Asked Questions (FAQs)
Q4: How can I accurately measure the enantiomeric excess (e.e.) of my 1-Bromo-3-methylundecane sample?

A4: The most reliable and widely used methods for determining enantiomeric excess are chromatographic techniques. [16][17][18]* Chiral High-Performance Liquid Chromatography (HPLC): This is often the gold standard. The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to elute at different times, and the relative area of the two peaks is used to calculate the e.e. [18][19]* Chiral Gas Chromatography (GC): This technique is excellent for volatile and thermally stable compounds like 1-Bromo-3-methylundecane. Similar to HPLC, it uses a chiral stationary phase to separate the enantiomers. [18]* NMR Spectroscopy with Chiral Discriminating Agents: This method involves adding a chiral solvating or shift reagent to the NMR sample. This reagent forms temporary diastereomeric complexes with the enantiomers, causing their signals (e.g., specific proton or carbon peaks) to appear at slightly different chemical shifts in the NMR spectrum. The integration of these distinct signals allows for the calculation of the e.e. [16][18]

Q5: What is the difference between inversion, retention, and racemization?

A5: These terms describe the stereochemical outcome of a reaction at a chiral center.

  • Inversion of Configuration: The stereochemistry at the chiral center is flipped, like an umbrella turning inside out in the wind. This is the hallmark of an SN2 reaction.

  • Retention of Configuration: The stereochemistry at the chiral center remains the same as in the starting material.

  • Racemization: A mixture of both inversion and retention occurs, leading to the formation of a racemic mixture (50% inversion, 50% retention). This is the characteristic outcome of an SN1 reaction. [2][9]

Q6: My compound has racemized. Is there any way to resolve the enantiomers?

A6: Yes, if racemization has occurred, you can often separate the enantiomers using preparative chiral chromatography. [20][21]Both preparative Chiral HPLC and Supercritical Fluid Chromatography (SFC) are powerful techniques for isolating enantiomers on a larger scale. [22][23]However, this adds significant cost and an extra step to your synthesis, making prevention the far more desirable strategy.

Experimental Protocols
Protocol 1: General Procedure for an SN2 Reaction to Minimize Racemization

This protocol outlines a general approach for substituting the bromide in (S)-1-Bromo-3-methylundecane with an azide nucleophile, a classic SN2 reaction.

  • Setup: In a flame-dried, round-bottom flask under an argon atmosphere, add sodium azide (1.5 equivalents).

  • Solvent: Add anhydrous, polar aprotic solvent (e.g., DMF or DMSO) via syringe. Stir the suspension.

  • Reactant Addition: Cool the flask to 0 °C using an ice bath. Slowly add a solution of (S)-1-Bromo-3-methylundecane (1.0 equivalent) in a minimal amount of the same anhydrous solvent.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS, checking for the disappearance of the starting material.

  • Workup: Once complete, pour the reaction mixture into cold water and extract with a non-polar solvent like diethyl ether or ethyl acetate (3x).

  • Washes: Combine the organic layers and wash with water and then brine to remove the DMF and residual salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure at a low temperature (<30 °C).

  • Analysis: Purify the resulting (R)-1-Azido-3-methylundecane via column chromatography and determine its enantiomeric excess using chiral HPLC or GC.

Protocol 2: General Outline for e.e. Determination by Chiral HPLC
  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., Chiralpak IA, IB, etc.) are a common starting point.

  • Mobile Phase Screening: Prepare a dilute solution of your sample (~1 mg/mL) in the mobile phase. Start with a standard mobile phase, such as a mixture of hexane and isopropanol (e.g., 90:10).

  • Injection and Elution: Inject a small volume (e.g., 5-10 µL) and run the chromatogram. If no separation is observed, screen different solvent ratios or switch to a different chiral column.

  • Data Analysis: Once baseline separation of the two enantiomer peaks is achieved, integrate the area under each peak (A₁ and A₂).

  • Calculation: Calculate the enantiomeric excess using the formula: e.e. (%) = |(A₁ - A₂) / (A₁ + A₂)| * 100

References
  • Nucleophilic Substitution Reactions. (n.d.). Google.
  • Determination of enantiomeric excess. (n.d.). University of Bath.
  • Technical Support Center: Prevention of Racemization During Workup of Chiral Products. (2025). BenchChem.
  • Leaving Groups. (2023, April 30). JoVE.
  • Comparing The SN1 vs Sn2 Reactions. (2025, June 24). Master Organic Chemistry.
  • Leaving Groups. (2022, July 18). Chemistry LibreTexts.
  • The SN1 Reaction Mechanism. (2025, July 3). Master Organic Chemistry.
  • Comparison of SN1 and SN2 Reactions. (2020, May 30). Chemistry LibreTexts.
  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (n.d.). PMC.
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2011, November 18). Wiley Online Library.
  • Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. (2022, May 12). MDPI.
  • SN1 vs SN2 Reactions: Mechanism, Differences & JEE Guide. (n.d.). Vedantu.
  • A Researcher's Guide to Enantiomeric Excess Determination in Asymmetric Catalysis. (2025). BenchChem.
  • Leaving Group Ability in Nucleophilic Aromatic Amination by Sodium Hydride-Lithium Iodide Composite. (2022, January 12). DR-NTU.
  • What Makes A Good Leaving Group?. (2026, January 22). Master Organic Chemistry.
  • Alcohols in SN1 and SN2 Reactions. (2025, July 30). Chemistry Steps.
  • Alkyl Halides. (n.d.). University of Calgary.
  • Alkyl Halide + H2O + Heat. (2025, July 12). ReactionWeb.io.
  • Application Notes and Protocols: Stereospecific Synthesis and Utility of Chiral 1-Bromo-3-methylpentane. (2025). BenchChem.
  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023, January 10). Analytical Chemistry.
  • Organic Chemistry Alkyl Halides - Nucleophilic Substitutions. (n.d.). Scribd.
  • The SN1 Reaction of Alkyl Halides with Water. (2024, November 14). Chemistry Steps.
  • Preventing racemization during the synthesis of chiral 3-amino-3,4-dihydroquinolin-2(1H)-one. (n.d.). BenchChem.
  • Rapid deracemization through solvent cycling: proof-of-concept using a racemizable conglomerate clopidogrel precursor. (n.d.). PMC.
  • Nucleophile + Alkyl (Pseudo)halide: Temperature Effects. (2018, February 6). YouTube.
  • Deracemizing Racemic Compounds. (2015, September 15). Radboud Repository.
  • Alkyl Halide Reaction Map And Summary. (2014, January 10). Master Organic Chemistry.
  • Chiral Alkyl Halides: Underexplored Motifs in Medicine. (2016, November 4). MDPI.
  • Strategies for chiral separation: from racemate to enantiomer. (n.d.). PMC.
  • Temperature-Induced Phase Transition in 2D Alkylammonium Lead Halide Perovskites: A Molecular Dynamics Study. (2024, August 13). ACS Nano.
  • Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. (n.d.). SciSpace.
  • An In-depth Technical Guide to the Stereoisomers of 1-Bromo-3-methylcyclohexane. (2025). BenchChem.
  • 1-bromo-3-methylcyclohexane Chemical Properties. (n.d.). ECHEMI.
  • Efficient racemization of the pharmaceutical compound Levetiracetam using solvent-free mechanochemistry. (2024, October 30). Royal Society of Chemistry.
  • Playing with Selectivity for Optimal Chiral Separation. (2023, January 19). LCGC International.
  • Alkyl Halides: SN1 & SN2 Reactions Explained. (n.d.). Scribd.
  • Exploring the Role of Solvent Polarity in Mechanochemical Knoevenagel Condensation: In-situ Tracking and Isolation of Reaction I. (n.d.). ChemRxiv.
  • Stereochemistry Practice Problems. (n.d.). University of Calgary.
  • 1-bromo-3-methylcyclohexane. (n.d.). Sigma-Aldrich.
  • Solvent influence on the mechanism of a mechanochemical metal-halide metathesis reaction. (2025, April 2). ResearchGate.
  • Strategies for chiral separation: from racemate to enantiomer. (2023, September 27). Chemical Science.
  • 1-Bromo-3-methylhexane. (n.d.). PubChem.
  • Chiral Alkyl Halides: Underexplored Motifs in Medicine. (2025, October 15). ResearchGate.
  • Chiral HPLC Separations. (n.d.). Phenomenex.
  • Stereochemistry Exercises, Part 2 Answers. (2020, June 6). Chemistry LibreTexts.
  • Synthesis, Chiral Separation, Absolute Configuration Assignment, and Biological Activity of Enantiomers of Retro-1 as Potent Inhibitors of Shiga Toxin. (2015, June 1). PubMed.
  • Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one. (2009, June 16). ResearchGate.
  • Chemical Properties of Cyclohexane, 1-bromo-3-methyl- (CAS 13905-48-1). (n.d.). Cheméo.

Sources

Troubleshooting

Technical Support Center: Strategies for Removing Unreacted 1-Bromo-3-methylundecane

Welcome to the technical support center for purification challenges in synthetic chemistry. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting stra...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for purification challenges in synthetic chemistry. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols for the effective removal of unreacted 1-bromo-3-methylundecane from reaction mixtures. As a long-chain, non-polar, and high-boiling point starting material, its removal requires a tailored approach based on the specific properties of the desired product. This document moves beyond simple step-by-step instructions to explain the causality behind each purification choice, empowering you to make informed decisions for your specific chemical system.

Section 1: Understanding the Challenge - Key Properties of 1-Bromo-3-methylundecane

The efficacy of any purification strategy is dictated by the physicochemical differences between the desired compound and the impurity. 1-Bromo-3-methylundecane presents a distinct set of challenges due to its specific properties.

Its structure as a primary alkyl halide makes it a versatile electrophile in nucleophilic substitution reactions.[1][2] However, its long aliphatic chain and high molecular weight are the primary determinants for its physical behavior, which directly impacts separation strategies.

Table 1: Physicochemical Properties of 1-Bromo-3-methylundecane and Related Compounds

PropertyValue / DescriptionImplication for Purification
Molecular Formula C₁₂H₂₅Br[3]High carbon-to-heteroatom ratio results in low polarity.
Molecular Weight 249.23 g/mol [3]Contributes to a high boiling point and low volatility.
Boiling Point High (estimated >250 °C at atm. pressure)Simple distillation is often impractical unless the desired product is significantly more volatile. Vacuum distillation is required to prevent thermal decomposition.[4]
Solubility Soluble in non-polar organic solvents (e.g., hexanes, toluene, dichloromethane); insoluble in water.[5][6]Cannot be removed with simple aqueous washes. Liquid-liquid extraction is useful for removing polar impurities from it, not for removing it from a non-polar product.[7][8][9]
Chemical Reactivity Electrophilic primary bromide, susceptible to SN2 reactions.[2][10]This reactivity can be exploited by using chemical scavengers to covalently bind and remove it from solution.

Section 2: Decision-Making Workflow for Method Selection

Choosing the correct purification strategy from the outset can save significant time and resources. The optimal method depends almost entirely on the properties of your desired product relative to the 1-bromo-3-methylundecane contaminant. The following decision tree provides a logical pathway for selecting the most appropriate technique.

Purification_Decision_Tree start Start: Crude Reaction Mixture (Product + Unreacted Bromoalkane) q1 Is the product's boiling point >70°C lower than the bromoalkane's (~250-270°C)? start->q1 distillation METHOD 1: Vacuum Distillation q1->distillation  Yes q2 Is the product significantly more polar than the bromoalkane? q1->q2 No chromatography METHOD 2: Silica Gel Chromatography q2->chromatography  Yes q3 Is the amount of bromoalkane relatively small (<15 mol%)? q2->q3 No / Similar Polarity scavenger METHOD 3: Scavenger Resin q3->scavenger  Yes quench METHOD 4: Chemical Quench & Extraction q3->quench No / Large Amount Scavenger_Workflow start Crude Solution (Product + Bromoalkane Impurity) add_resin Add Scavenger Resin (e.g., Si-Thiol, ~3-5 equivalents) start->add_resin stir Stir at Room Temp or Slightly Elevated Temp (1-4 h) add_resin->stir filter Filter the Mixture stir->filter filtrate Filtrate: Pure Product in Solution filter->filtrate Liquid solid Solid: Resin-Bound Impurity filter->solid Solid concentrate Concentrate Filtrate (Rotary Evaporation) filtrate->concentrate final_product Final Purified Product concentrate->final_product

Sources

Optimization

Technical Support Center: Stability of 1-Bromo-3-methylundecane

Welcome to the technical support center for 1-bromo-3-methylundecane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troublesho...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-bromo-3-methylundecane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice for experiments involving this primary alkyl bromide, particularly under reflux conditions. This document moves beyond simple protocols to explain the underlying chemical principles governing the stability and reactivity of this compound, ensuring you can make informed decisions in your experimental design.

Troubleshooting Guide

This section addresses specific issues that may arise during reactions with 1-bromo-3-methylundecane under reflux.

Q1: My reaction is proceeding very slowly or is incomplete, with a significant amount of starting material remaining. What could be the cause?

A1: Several factors could contribute to low reactivity:

  • Insufficient Temperature: The reflux temperature might be too low to overcome the activation energy of the desired reaction. Ensure your solvent's boiling point is appropriate for the transformation.

  • Poor Nucleophile/Base: If you are performing a substitution or elimination, the nucleophile or base may be too weak. For substitution reactions, stronger nucleophiles are generally required.[1]

  • Solvent Choice: For bimolecular nucleophilic substitution (SN2) reactions, polar aprotic solvents like DMSO or DMF are often preferred as they solvate the cation but not the nucleophile, increasing its reactivity.[1][2] Polar protic solvents can solvate the nucleophile, reducing its effectiveness.[3][4]

  • Steric Hindrance: While 1-bromo-3-methylundecane is a primary alkyl halide, the methyl group at the 3-position (the β-carbon) introduces some steric bulk. This can slightly hinder the backside attack required for an SN2 reaction, slowing it down compared to a completely linear alkyl halide.[5]

Q2: My TLC/GC-MS analysis shows a significant amount of an alkene byproduct. How can I minimize this?

A2: The formation of an alkene, 3-methylundec-1-ene, is due to a competing E2 elimination reaction.[6] This is a common side reaction for alkyl halides.[7] To minimize it:

  • Reduce Temperature: Elimination reactions are highly favored by increased temperature.[1][8][9] If possible, running the reaction at a lower temperature, even if it requires a longer reaction time, can significantly favor substitution over elimination.

  • Choice of Base/Nucleophile: Strong, sterically hindered bases (e.g., potassium tert-butoxide, t-BuOK) are excellent for promoting E2 elimination.[1][6] To favor substitution, use a good nucleophile that is a weaker base (e.g., azide, cyanide, or iodide ions).[2] If a strong base is required, a non-hindered one like sodium ethoxide may give a better substitution-to-elimination ratio than a bulky base, although elimination will still be competitive.[6]

  • Solvent: Polar aprotic solvents can favor SN2 reactions.[2]

Q3: I'm observing multiple unexpected spots on my TLC plate that are not my starting material, desired product, or the expected alkene. What might they be?

A3: Besides the E2 elimination product, other side reactions could occur under harsh reflux conditions:

  • Rearrangement Products: While primary alkyl halides are not prone to forming carbocations and thus rearrangements under SN2/E2 conditions, at very high temperatures or in the presence of Lewis acids, carbocation-like intermediates could potentially lead to minor rearranged products, although this is less common.

  • Hydrolysis: If there is water present in your reaction mixture, hydrolysis of the alkyl bromide can occur to form 3-methylundecan-1-ol, especially under basic conditions.[10][11] Ensure you are using anhydrous solvents and reagents if this is a concern.

  • Solvent Reactivity: Some solvents can participate in the reaction. For example, if refluxing in an alcohol solvent (ROH) with a base, you may form an ether (R-O-CH₂CH₂(CH₃)C₈H₁₇) via an SN2 reaction.

Frequently Asked Questions (FAQs)

This section covers broader questions regarding the handling and stability of 1-bromo-3-methylundecane.

Q1: What is the primary stability concern for 1-bromo-3-methylundecane under reflux?

A1: The main concern is the competition between the desired nucleophilic substitution (SN2) and the undesired elimination (E2) reaction, which leads to the formation of 3-methylundec-1-ene.[1][6] As a primary alkyl halide, 1-bromo-3-methylundecane is susceptible to both pathways.[1][7] Reflux conditions, which imply elevated temperatures, generally favor elimination over substitution.[8][9]

Q2: How do I choose the right solvent and base to favor substitution over elimination?

A2: This is a critical aspect of your experimental design. The general principles are:

  • For SN2 (Substitution):

    • Base/Nucleophile: Use a strong nucleophile that is a weak base. Examples include I⁻, Br⁻, CN⁻, N₃⁻, RS⁻.[2]

    • Solvent: Use a polar aprotic solvent such as DMSO, DMF, or acetone.[1][2] These solvents enhance the nucleophilicity of the attacking species.

  • To Promote E2 (Elimination):

    • Base: Use a strong, sterically hindered (bulky) base. Potassium tert-butoxide (t-BuOK) is a classic example.[6]

    • Solvent: The base's conjugate acid is often used as the solvent (e.g., tert-butanol for t-BuOK).

The following table provides a general guide:

Condition Desired Outcome: Substitution (SN2) Desired Outcome: Elimination (E2)
Base/Nucleophile Strong, non-bulky nucleophile (e.g., NaCN, NaN₃)Strong, bulky base (e.g., KOtBu)[6]
Solvent Polar Aprotic (e.g., DMSO, DMF)[2]Often the conjugate acid of the base (e.g., t-BuOH)
Temperature Lower temperaturesHigher temperatures (reflux)[1][8]

Q3: What is the maximum recommended reflux temperature for 1-bromo-3-methylundecane?

Q4: How can I effectively monitor the reaction progress and byproduct formation?

A4: Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent methods.[12]

  • TLC: This is a quick and easy way to monitor the disappearance of your starting material and the appearance of products. The non-polar alkene byproduct will have a higher Rf value than the more polar starting material and the (usually) more polar substitution product.

  • GC-MS: This provides more definitive information. You can quantify the ratio of starting material to product(s) and identify the mass of byproducts, confirming the presence of the alkene (from elimination) or alcohol (from hydrolysis).[12]

Visualization of Competing Pathways

The diagram below illustrates the competition between the SN2 and E2 pathways for 1-bromo-3-methylundecane when reacting with a species that can act as both a nucleophile and a base (Nu:/B:⁻).

SN2_vs_E2 cluster_sn2 SN2 Pathway cluster_e2 E2 Pathway start 1-Bromo-3-methylundecane + Nu:/B:⁻ ts_sn2 Transition State (Backside Attack) start->ts_sn2 Nucleophilic Attack at C1 ts_e2 Transition State (Anti-periplanar) start->ts_e2 Base abstracts β-Proton prod_sn2 Substitution Product ts_sn2->prod_sn2 Inversion of Stereochemistry prod_e2 Elimination Product (3-methylundec-1-ene) ts_e2->prod_e2 Alkene Formation favors_sn2 Favored by: - Strong, non-bulky nucleophile - Polar aprotic solvent - Lower temperature favors_sn2->ts_sn2 favors_e2 Favored by: - Strong, bulky base - High temperature (reflux) favors_e2->ts_e2

Caption: Competing SN2 and E2 reaction pathways for 1-bromo-3-methylundecane.

Experimental Protocol: Monitoring a Nucleophilic Substitution Reaction

This protocol provides a general method for performing a nucleophilic substitution on 1-bromo-3-methylundecane and monitoring it for the common elimination byproduct.

Objective: To substitute the bromide with a nucleophile (e.g., cyanide) and monitor the formation of the elimination byproduct.

Materials:

  • 1-Bromo-3-methylundecane

  • Sodium Cyanide (NaCN)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • TLC plates (silica gel)

  • TLC developing chamber

  • Appropriate eluent (e.g., 9:1 Hexanes:Ethyl Acetate)

  • UV lamp and/or potassium permanganate stain for visualization

Procedure:

  • Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add sodium cyanide (1.2 equivalents).

  • Solvent Addition: Add anhydrous DMSO via syringe to the flask and stir to dissolve the NaCN.

  • Substrate Addition: Add 1-bromo-3-methylundecane (1.0 equivalent) to the stirred solution.

  • Initial Sample: Immediately take a small aliquot from the reaction mixture and spot it on a TLC plate. This is your t=0 reference.

  • Heating: Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) under reflux.[13] Higher temperatures will increase the rate but also the amount of elimination.

  • Monitoring:

    • Every 30-60 minutes, take a small sample from the reaction mixture.

    • Spot the sample on a TLC plate alongside your t=0 reference and a spot of the starting material.

    • Develop the TLC plate in the chosen eluent system.

    • Visualize the spots. You should observe the disappearance of the starting material spot (Rf ~0.8) and the appearance of a new, more polar product spot (Rf ~0.4). Look for a faint, non-polar spot with a very high Rf (~0.9), which corresponds to the 3-methylundec-1-ene elimination byproduct.

  • Completion & Workup: Once the TLC analysis shows complete consumption of the starting material, cool the reaction to room temperature. Proceed with an appropriate aqueous workup to quench the reaction and remove the DMSO and excess cyanide.

References

  • A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay - PMC. (2012, September 24).
  • Breaking Down Alkyl Halides: Key Reactions and Uses. (2025, July 15).
  • How Solvation Influences the SN2 versus E2 Competition - PMC - NIH.
  • 8.6. Assessing SN1, SN2, E1, E2: Which will happen? | Organic Chemistry 1: An open textbook - Lumen Learning.
  • Deciding SN1/SN2/E1/E2 - The Solvent - Master Organic Chemistry. (2025, August 29).
  • SN2 vs E2 - Chemistry Steps.
  • SN1 vs E1 and SN2 vs E2 : The Temperature - Master Organic Chemistry. (2012, December 19).
  • (PDF) How Solvation Influences the SN2 versus E2 Competition - ResearchGate. (2021, December 21).
  • Selecting between SN2 and E2 primary alkyl halide - Chemistry Stack Exchange. (2024, November 13).
  • Are alkyl bromides susceptible to hydrolysis? - ResearchGate. (2015, April 14).
  • Ch 8 : RX substitutions - University of Calgary.
  • Reaction of Alkyl Halides Experiment - PraxiLabs.
  • Alkyl Halide Carbon Chain Analysis for SN1 SN2 E1 E2 Reactions by Leah4sci - YouTube. (2013, July 8).
  • EXPERIMENTAL PROCEDURES - AS CHEMISTRY Heating under reflux (synthesis of an organic product) :.

Sources

Troubleshooting

Technical Support Center: Strategies for Overcoming Steric Hindrance in 3-Methyl Branched Alkyl Halides

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals facing challenges with sterically hindered substrates, specifically 3-methyl branched alkyl halides (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals facing challenges with sterically hindered substrates, specifically 3-methyl branched alkyl halides (e.g., neopentyl halides and their analogues). This guide provides in-depth, field-proven insights and troubleshooting protocols to help you navigate the unique reactivity of these compounds.

Introduction: The Challenge of the Neopentyl-like Skeleton

Alkyl halides with significant branching at the β-carbon, such as neopentyl bromide (1-bromo-2,2-dimethylpropane), present a formidable challenge in synthetic chemistry. The bulky tert-butyl group adjacent to the reaction center creates severe steric hindrance, which dramatically slows or completely inhibits standard nucleophilic substitution pathways.[1][2][3] This guide will explore why these conventional methods fail and provide robust, alternative strategies to achieve your desired transformations.

Part 1: Frequently Asked Questions - Why Standard Methods Fail

This section addresses the fundamental reasons behind the low reactivity of 3-methyl branched alkyl halides in classic substitution reactions.

Question 1: Why are Sₙ2 reactions with my 3-methyl branched alkyl halide so slow or nonexistent?

Answer: The Sₙ2 (Substitution Nucleophilic Bimolecular) reaction mechanism requires a nucleophile to perform a "backside attack" on the carbon atom bearing the leaving group.[4] In substrates like neopentyl bromide, the bulky tert-butyl group physically obstructs this path, acting as a massive shield.[1][3] This spatial crowding, or steric hindrance, prevents the nucleophile from approaching the electrophilic carbon.[5][6] Consequently, the energy of the five-coordinate transition state becomes prohibitively high, leading to extremely slow reaction rates.[2] The rate of an Sₙ2 reaction on a neopentyl halide can be up to 100,000 times slower than on a simple primary alkyl halide like ethyl bromide.[1][7]

Question 2: If Sₙ2 fails, why can't I simply use Sₙ1 conditions? What are the expected products?

Answer: While forcing Sₙ1 (Substitution Nucleophilic Unimolecular) conditions (e.g., heating in a polar protic solvent) might seem like a logical alternative, this pathway is also problematic. The Sₙ1 mechanism proceeds through a carbocation intermediate.[6] For a primary halide like neopentyl bromide, the initial departure of the leaving group would form a highly unstable primary carbocation.[1][8] This intermediate has a fleeting existence and will immediately rearrange to achieve greater stability.[8][9] The most common rearrangement is a 1,2-methyl shift, where a methyl group from the adjacent quaternary carbon migrates to the primary carbocation center.[1] This process generates a much more stable tertiary carbocation, which is then trapped by the nucleophile (or solvent). Therefore, Sₙ1 conditions do not yield the direct substitution product but lead almost exclusively to rearranged products.[1][8][10]

cluster_SN2 Sₙ2 Pathway: Sterically Blocked cluster_SN1 Sₙ1 Pathway: Rearrangement SN2_Start Neopentyl Halide SN2_TS Hindered Transition State SN2_Start->SN2_TS SN2_Product No Reaction SN2_TS->SN2_Product Prohibitively high energy SN2_Nu Nucleophile SN2_Nu->SN2_TS Backside attack blocked SN1_Start Neopentyl Halide SN1_Carbocation1 Unstable 1° Carbocation SN1_Start->SN1_Carbocation1 -X⁻ SN1_Rearrangement 1,2-Methyl Shift SN1_Carbocation1->SN1_Rearrangement SN1_Carbocation2 Stable 3° Carbocation SN1_Rearrangement->SN1_Carbocation2 SN1_Product Rearranged Product SN1_Carbocation2->SN1_Product + Nucleophile

Caption: Sₙ2 vs. Sₙ1 pathways for neopentyl halides.

Part 2: Troubleshooting Guides for Common Pathways

Given the limitations of direct substitution, alternative strategies are required. This section provides troubleshooting for the most common approaches.

Guide 1: Grignard Reagent Formation

Forming an organometallic intermediate like a Grignard reagent is a frequent and effective strategy, as the insertion of magnesium into the carbon-halogen bond is not subject to the same steric constraints as nucleophilic attack.[1][11] However, the process is not without its challenges.

Question 3: My Grignard reaction with a sterically hindered alkyl halide is failing to initiate. What can I do?

Answer: This is a common issue. The sluggishness is due to both the steric bulk impeding magnesium insertion and the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings.[12]

Troubleshooting Steps:

  • Magnesium Activation (Critical): The MgO layer must be removed.

    • Mechanical Activation: Gently crush the magnesium turnings with a glass rod in a flame-dried flask under an inert atmosphere (N₂ or Ar) to expose a fresh surface.

    • Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane. These will react with the magnesium surface, cleaning it and facilitating the reaction. The disappearance of the iodine's purple/brown color is an indicator of activation.

  • Rigorous Anhydrous Conditions: Grignard reagents react violently with water.[13]

    • All glassware must be oven- or flame-dried immediately before use and cooled under an inert atmosphere.

    • Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Anhydrous diethyl ether or tetrahydrofuran (THF) are standard.[11][14] THF is often superior for less reactive halides due to its better solvating properties.[12]

  • Initiation Aids:

    • Add a small amount of pre-formed Grignard reagent to initiate the reaction.

    • Briefly apply gentle heat with a heat gun to a small spot in the flask. Be cautious, as the reaction can be exothermic once it begins.

Question 4: The reaction initiated, but my yield is low, and I'm seeing byproducts. What's happening?

Answer: Low yields with hindered substrates are often due to competing side reactions, primarily Wurtz coupling (dimerization) and elimination (E2).[12]

Troubleshooting Steps:

  • Minimize Wurtz Coupling: This occurs when the formed Grignard reagent attacks the starting alkyl halide.

    • Slow Addition: Add the alkyl halide solution dropwise to the magnesium suspension. This maintains a low concentration of the halide, favoring Grignard formation over dimerization.[12]

  • Control Elimination: The Grignard reagent is a strong base and can promote E2 elimination.

    • Temperature Control: Maintain a moderate reaction temperature. While some heat may be needed for initiation, avoid excessive heating which can favor elimination.[12]

  • Choice of Halide: Reactivity follows the trend I > Br > Cl.[12] If you are using an alkyl chloride, switching to the corresponding bromide or iodide will significantly improve the rate of Grignard formation.

  • Setup: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Activation: Gently heat the flask with a heat gun under a steady stream of inert gas until the iodine vapor is visible and subsequently fades. Allow the flask to cool to room temperature.

  • Initiation: Add a small volume of anhydrous THF via syringe to cover the magnesium. In the dropping funnel, prepare a solution of neopentyl bromide (1.0 equivalent) in anhydrous THF. Add a small portion (~10%) of this solution to the magnesium suspension.

  • Propagation: Once the reaction initiates (observed by gentle bubbling or a slight exotherm), add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask in a water bath.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure full conversion. The resulting grey, cloudy solution is your Grignard reagent, ready for use in the next step.

Part 3: Advanced Catalytic & Radical Solutions

When classic methods are insufficient, modern catalytic and radical-based approaches provide powerful and reliable alternatives.

Guide 2: Transition-Metal-Catalyzed Cross-Coupling

For forming new carbon-carbon bonds, transition-metal catalysis is often the most effective strategy, bypassing the need for traditional nucleophilic attack on the hindered carbon.[15] Nickel-catalyzed cross-coupling reactions, in particular, have proven highly effective.[1]

Question 5: How can a nickel catalyst facilitate a reaction that is sterically impossible via Sₙ2?

Answer: Nickel-catalyzed cross-coupling reactions operate through a completely different mechanism involving a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The key step, oxidative addition, involves the insertion of the low-valent nickel catalyst into the carbon-halogen bond. This process is far less sensitive to steric hindrance than backside nucleophilic attack.[1] The newly formed organonickel complex can then react with another organometallic reagent (e.g., an organozinc or organoboron compound) to form the desired C-C bond.

Ni0 Ni(0)L₂ NiII_A R-Ni(II)-X L₂ Ni0->NiII_A Oxidative Addition NiII_B R-Ni(II)-R' L₂ NiII_A->NiII_B Transmetalation NiII_B->Ni0 Reductive Elimination Product R-R' NiII_B->Product Substrate R-X (Hindered Halide) Substrate->NiII_A Reagent R'-M Reagent->NiII_B

Caption: Simplified Ni-Catalyzed Cross-Coupling Cycle.

  • Setup: In an oven-dried vial inside a glovebox, add the aryl bromide (1.0 equiv), neopentyl bromide (1.5 equiv), and zinc dust (2.0 equiv).

  • Catalyst Preparation: In a separate vial, prepare a solution of the nickel catalyst (e.g., NiCl₂(dppp), 5 mol%) in anhydrous THF.

  • Reaction: Add the catalyst solution to the vial containing the substrates and zinc. Seal the vial and stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, quench the reaction with 1 M HCl and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by column chromatography.

Guide 3: Radical-Mediated Reactions

An emerging and powerful strategy involves generating a neopentyl radical, which can then participate in various coupling or cyclization reactions.[1] Photoredox catalysis or atom transfer radical cyclization (ATRC) are modern methods that can achieve this under mild conditions.[16][17][18] These methods are particularly useful for complex molecule synthesis where functional group tolerance is paramount.

Question 6: How do radical reactions overcome the steric barrier?

Answer: Radical generation, often via single-electron transfer (SET) from a photocatalyst or transition metal, does not involve nucleophilic attack at the hindered carbon.[16] Once the planar, sp²-hybridized neopentyl radical is formed, it is sterically much more accessible than the parent sp³-hybridized halide, allowing it to react with radical acceptors or trapping agents.

Part 4: Data Summary & Method Comparison

The optimal strategy depends heavily on the desired transformation. The following table summarizes the key features of each approach.

MethodSubstrate & ReagentsConditionsCommon OutcomeKey Challenges & Troubleshooting
Sₙ2 Substitution Neopentyl-X + Strong Nu:⁻Polar aprotic solventNo reaction or extremely slowSevere steric hindrance blocks backside attack.[1][3] Not a viable method.
Sₙ1 Solvolysis Neopentyl-X + Weak Nu: (e.g., H₂O, ROH)Forcing heatExclusively rearranged productUnstable 1° carbocation leads to 1,2-methyl shift.[1][8]
Grignard Reaction Neopentyl-X + Mg⁰Anhydrous Ether or THFNeopentyl-MgXSluggish initiation (activate Mg), Wurtz coupling (slow addition), elimination (control temp).[12]
Ni-Catalyzed Coupling Neopentyl-X + R'-M + Ni(0) catalystAnhydrous solvent, RT or heatNeopentyl-R'Requires inert atmosphere; catalyst and ligand choice can be critical.
Radical Reaction Neopentyl-I + Radical Initiator/PhotocatalystMild, often visible lightRadical addition/coupling productsSubstrate must be suitable for radical generation (I > Br > Cl); can require specialized equipment.[16]

References

  • BenchChem Technical Support Center. (2025). Enhancing Nucleophilic Substitution on Neopentyl-like Structures.
  • Fiveable. (2025). Neopentyl Halides Definition - Organic Chemistry Key Term.
  • BenchChem Technical Support Center. (2025). Grignard Reaction Challenges with Sterically Hindered Alkyl Halides.
  • BenchChem Application Notes & Protocols. (n.d.). Introducing Neopentyl Groups in Organic Synthesis.
  • SciSpace. (n.d.).
  • Organic Chemistry Academy. (2025). Grignard Reagents: Powerful Tools for Synthesis.
  • Fiveable. (2025). Steric Hindrance Definition - Intro to Chemistry Key Term.
  • J&K Scientific LLC. (2025). Finkelstein Reaction.
  • organicnotes. (n.d.). 7-14) Neopentyl Halides React Slowly in Substitution Processes.
  • YouTube. (2019). Substitution Reactions of Neopentyl Halides.
  • ACS Publications. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega.
  • True Geometry's Blog. (n.d.). Steric Hindrance.
  • Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions.
  • Chemistry LibreTexts. (2024). Reactions of Alkyl Halides - Grignard Reagents.
  • MSU chemistry. (n.d.). Alkyl Halide Reactivity.
  • PMC - NIH. (n.d.).
  • Chemistry LibreTexts. (2023). 6.2: Characteristics of the SN2 Reaction.
  • MDPI. (2024). Atom Exchange Radical Cyclization: A Sustainable Synthetic Approach towards New Functionalized Targets.
  • Vaia. (n.d.). Problem 121 When 3-methyl-2-butanol reacts w....
  • Doubtnut. (2020). The hydrolysis of 2-bromo-3-methylbutane by S_(N^(1)) mechanism gives meinly.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 13C NMR Chemical Shifts of 1-Bromo-3-methylundecane: A Comparative Analysis

For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for mapping the carbon framework of organic compounds. This guide provides an in-depth analysis of the predicted 13C NMR chemical shifts for 1-bromo-3-methylundecane, a substituted long-chain alkane. In the absence of direct experimental data in publicly available literature, this guide leverages predictive models and comparative analysis with structurally analogous compounds to offer a robust interpretation.

The Foundational Principles of 13C NMR in Haloalkanes

The chemical shift (δ) in 13C NMR spectroscopy is highly sensitive to the electronic environment of each carbon atom. Two primary factors govern the chemical shifts in molecules like 1-bromo-3-methylundecane: the electronegativity of substituents and the degree of alkyl substitution.

  • Electronegativity: The bromine atom, being highly electronegative, withdraws electron density from adjacent carbon atoms. This "deshielding" effect causes the nucleus to experience a stronger external magnetic field, resulting in a downfield shift to a higher ppm value.[1][2][3][4] The magnitude of this effect diminishes with increasing distance from the halogen.[5]

  • Alkyl Substitution: The substitution of hydrogen atoms with alkyl groups also influences chemical shifts. The α-effect (a substituent on the observed carbon) and the β-effect (a substituent on an adjacent carbon) typically cause a downfield shift, while the γ-effect (a substituent two carbons away) can cause a slight upfield (shielding) effect.

Predicted 13C NMR Chemical Shifts for 1-Bromo-3-methylundecane

Due to the lack of a publicly available experimental spectrum for 1-bromo-3-methylundecane, a prediction of its 13C NMR spectrum is presented below. This prediction is generated based on established increments and algorithms used in modern NMR prediction software.

Structure: Br-CH₂-CH₂-CH(CH₃)-CH₂-CH₂-CH₂-CH₂-CH₂-CH₂-CH₂-CH₃

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Shift
C1~34Directly attached to the electronegative bromine atom, resulting in a significant downfield shift.
C2~31β to the bromine atom, experiencing a moderate deshielding effect.
C3~37A methine carbon (CH), which is typically more downfield than a methylene (CH₂) carbon. Also β to the methyl group.
C4~30γ to the bromine atom, but β to the methyl group, resulting in a complex interplay of shielding and deshielding effects.
C5-C9~23-32A series of methylene carbons in the long alkyl chain, with subtle differences due to their distance from the substituents.
C10~23A typical methylene carbon in a long alkyl chain.
C11~14The terminal methyl group of the undecane chain, experiencing the least deshielding.
3-CH₃~20The methyl group at the C3 position, in a typical branched alkane environment.

Comparative Analysis with Structurally Related Compounds

To build confidence in the predicted spectrum, a comparison with experimentally determined 13C NMR data of simpler, structurally related bromoalkanes is essential.

1-Bromobutane

Structure: Br-CH₂-CH₂-CH₂-CH₃

Carbon AtomExperimental Chemical Shift (ppm)[6]Comparison with 1-Bromo-3-methylundecane
C133.4Similar to the predicted C1 shift, highlighting the consistent effect of the bromine atom on the α-carbon.
C235.0Also significantly downfield due to the β-effect of bromine.
C321.4Further from the bromine, this carbon is more shielded.
C413.2The terminal methyl group, showing a characteristic upfield shift.

The data for 1-bromobutane provides a solid baseline for the expected chemical shifts of the carbons near the bromine atom in our target molecule.[6]

1-Bromo-2-methylpropane

Structure: Br-CH₂-CH(CH₃)₂

Carbon AtomExperimental Chemical Shift (ppm)[5]Comparison with 1-Bromo-3-methylundecane
C142.1The deshielding effect of the bromine is evident.
C231.0The methine carbon, β to the bromine.
C3 (2x CH₃)21.0The two equivalent methyl groups.

This example demonstrates the influence of branching near the halogenated carbon.

Experimental Protocol for 13C NMR Spectroscopy

For researchers aiming to acquire experimental data for 1-bromo-3-methylundecane or similar compounds, the following protocol is recommended:

  • Sample Preparation: Dissolve approximately 10-50 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.0 ppm).[1][5][6]

  • NMR Instrument Parameters:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and sensitivity.[7]

    • Pulse Program: A standard single-pulse experiment with proton decoupling is generally used to obtain a spectrum with single lines for each carbon.[8]

    • Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.[7]

    • Relaxation Delay: A relaxation delay of 2-5 seconds is advisable to ensure full relaxation of the carbon nuclei, particularly for quaternary carbons.[7]

    • Number of Scans: Depending on the sample concentration, several hundred to a few thousand scans may be required to achieve an adequate signal-to-noise ratio.[7]

Logical Workflow for Spectral Interpretation

The following diagram illustrates the logical workflow for predicting and interpreting the 13C NMR spectrum of a substituted alkane like 1-bromo-3-methylundecane.

Caption: Workflow for 13C NMR spectral prediction and interpretation.

Conclusion

References

  • NMRShiftDB - PubChem Data Source - NIH. (2025, March 14). Retrieved from [Link]

  • nmrshiftdb2 - open nmr database on the web. (n.d.). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1-bromobutane. Retrieved from [Link]

  • Modgraph. (n.d.). C13 NMR and X-Nuclei Reference Database. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

  • Lopez-Perez, J. L., et al. (2006). Application of Chemoinformatics to the Structural Elucidation of Natural Compounds. ResearchGate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, January 1). Index of organic compound C-13 NMR spectra. Retrieved from [Link]

  • Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide. Retrieved from [Link]

  • ResearchGate. (n.d.). The halogen effect on the 13 C NMR chemical shift in substituted benzenes. Retrieved from [Link]

  • ChemRxiv. (n.d.). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Grant, D. M., & Paul, E. G. (1964). Carbon-13 Magnetic Resonance. II. Chemical Shift Data for the Alkanes. Journal of the American Chemical Society. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]

  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

  • University of Calgary. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • Scribd. (n.d.). 13-C NMR Chemical Shift Table PDF. Retrieved from [Link]

  • Journal of Chemical Information and Computer Sciences. (n.d.). Neural Network Prediction of Carbon-13 NMR Chemical Shifts of Alkanes. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the FTIR Analysis of 1-Bromo-3-methylundecane

In the field of synthetic chemistry and drug development, precise structural verification is paramount. For novel or modified aliphatic chains such as 1-Bromo-3-methylundecane, Fourier-Transform Infrared (FTIR) spectrosc...

Author: BenchChem Technical Support Team. Date: March 2026

In the field of synthetic chemistry and drug development, precise structural verification is paramount. For novel or modified aliphatic chains such as 1-Bromo-3-methylundecane, Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive first-pass analysis to confirm the presence of key functional groups and overall structural integrity. This guide provides an in-depth, predictive analysis of the characteristic FTIR spectrum of 1-Bromo-3-methylundecane, comparing it with structurally similar alternatives to highlight key differentiating spectral features.

Our analysis is built on the foundational principle of infrared spectroscopy: molecules absorb infrared radiation at specific frequencies corresponding to the vibrational modes of their chemical bonds[1][2]. By interpreting this absorption pattern, we can "see" the functional groups within a molecule. For 1-Bromo-3-methylundecane, we are primarily concerned with the vibrations of C-H bonds within its alkyl framework and the defining C-Br bond.

Predicted FTIR Spectrum of 1-Bromo-3-methylundecane

As no definitive public spectrum for 1-Bromo-3-methylundecane is readily available, we can construct a highly accurate predicted spectrum by dissecting its molecular structure and assigning frequencies to its constituent parts based on established correlation tables. The molecule consists of a C11 undecane backbone, a methyl group at the C3 position, and a bromine atom at the C1 position.

Key Vibrational Modes and Their Predicted Wavenumbers:
  • C-H Stretching Vibrations (3000-2840 cm⁻¹): This region is dominated by the stretching of C-H bonds in the molecule's methyl (-CH₃) and methylene (-CH₂) groups. As it is a saturated alkane, all C-H stretching peaks are expected to fall below 3000 cm⁻¹[1][3].

    • Asymmetric -CH₃ Stretch: Expected near 2960 cm⁻¹.[4][5]

    • Asymmetric -CH₂ Stretch: Expected near 2925 cm⁻¹.[4][5] This will likely be the most intense peak in the spectrum due to the large number of methylene groups.

    • Symmetric -CH₃ Stretch: Expected near 2870 cm⁻¹.[4][5]

    • Symmetric -CH₂ Stretch: Expected near 2855 cm⁻¹.[5]

  • C-H Bending (Deformation) Vibrations (1470-1370 cm⁻¹): These absorptions result from the bending and scissoring of C-H bonds.

    • -CH₂ Scissoring: A distinct peak should appear around 1470-1440 cm⁻¹.[4][6]

    • -CH₃ Asymmetric and Symmetric Bending: Overlapping peaks are expected between 1470 cm⁻¹ and 1370 cm⁻¹. A particularly diagnostic peak for the methyl group is the "umbrella mode," a symmetric bend typically found near 1375 cm⁻¹.[6][7]

  • The Fingerprint Region and the C-Br Signature (below 1500 cm⁻¹): This region contains a complex series of absorptions unique to the molecule's overall structure[1][8]. For 1-Bromo-3-methylundecane, this area holds the most critical differentiating peaks.

    • -CH₂ Rocking: A long chain of four or more contiguous methylene groups gives rise to a characteristic rocking vibration around 720 cm⁻¹.[5][7]

    • -CH₂ Wag (adjacent to Bromine): In terminal alkyl halides, the wagging of the C-H bonds on the carbon bearing the halogen (-CH₂X) produces a notable band in the 1300-1150 cm⁻¹ range.[9]

    • C-Br Stretching Vibration: The most definitive peak for this molecule is the C-Br stretch. This vibration is expected to appear as a strong absorption in the 690-515 cm⁻¹ range.[9][10] The position of this peak is highly dependent on the mass of the halogen; the heavy bromine atom results in a low-frequency vibration.[11]

Comparative Spectral Analysis

To understand the unique spectral features of 1-Bromo-3-methylundecane, it is instructive to compare its predicted spectrum with the known spectra of its parent alkane (Undecane) and its unbranched bromo-analogue (1-Bromoundecane).

Vibrational Mode Predicted 1-Bromo-3-methylundecane (cm⁻¹) Observed Undecane (cm⁻¹) Observed 1-Bromoundecane (cm⁻¹) Significance of the Difference
C-H Stretching~2960, 2925, 2870, 2855~2962, 2925, 2872, 2854~2957, 2925, 2854All three compounds show the characteristic alkane C-H stretches. This region is useful for confirming the aliphatic nature but not for differentiation.
C-H Bending~1465, ~1375~1467, ~1378~1465, ~1378The presence of the methyl umbrella mode (~1375 cm⁻¹) confirms the branched structure in 3-methylundecane, distinguishing it from the straight-chain compounds.
-CH₂ Rocking~720~722~722The presence of this peak confirms a long aliphatic chain in all three molecules.
-CH₂-Br Wag~1300-1150AbsentPresentThis peak's presence is a clear indicator of a terminal bromoalkane, distinguishing it from undecane.
C-Br Stretching ~690-515 (Strong) Absent ~645 (Strong) This is the key differentiator. Its presence definitively confirms the bromination of the alkyl chain. Its absence in undecane is expected.

Data for Undecane and 1-Bromoundecane are based on typical values and data from the NIST Chemistry WebBook.[12][13]

Interpreting the Comparison:
  • Undecane vs. 1-Bromo-3-methylundecane: The primary difference is the appearance of the strong C-Br stretch (690-515 cm⁻¹) and the -CH₂-Br wag (1300-1150 cm⁻¹) in the brominated compound. The rest of the spectra, particularly the C-H stretching and bending regions, will appear very similar.[14]

  • 1-Bromoundecane vs. 1-Bromo-3-methylundecane: These two isomers would be the most challenging to distinguish. Their C-H and C-Br stretching regions will be nearly identical. The key to differentiation lies in the subtle variations within the fingerprint region (1500-500 cm⁻¹) which is unique for every molecule.[2][8] The specific pattern of C-C stretches and complex bending vibrations caused by the methyl group at the C3 position in 1-Bromo-3-methylundecane will create a unique fingerprint distinct from the straight-chain 1-Bromoundecane.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol outlines a standard procedure for analyzing a liquid sample like 1-Bromo-3-methylundecane using an Attenuated Total Reflectance (ATR) FTIR spectrometer, a common technique in modern research labs.

Workflow for ATR-FTIR Analysis

FTIR_Workflow cluster_prep Preparation cluster_sample Sample Analysis cluster_post Post-Processing Start Start Clean Clean ATR Crystal (e.g., with isopropanol) Start->Clean Background Acquire Background Spectrum (32 scans at 4 cm⁻¹ resolution) Clean->Background Apply Apply Sample (1-2 drops of 1-Bromo-3-methylundecane) Background->Apply Ensure complete crystal coverage Acquire Acquire Sample Spectrum (32 scans at 4 cm⁻¹ resolution) Apply->Acquire Process Perform ATR & Baseline Correction Acquire->Process Analyze Analyze Spectrum (Peak Identification) Process->Analyze Clean_End Clean ATR Crystal Analyze->Clean_End End End Clean_End->End

Caption: Standard workflow for ATR-FTIR analysis of a liquid sample.

Causality in Protocol Choices:

  • ATR over Transmission: ATR is chosen for its simplicity, speed, and minimal sample preparation. It is ideal for liquid samples and avoids the need for cuvettes.

  • Background Spectrum: A background scan of the empty, clean crystal is crucial. It measures the absorbance of ambient air (CO₂, H₂O) and the instrument itself, allowing the software to subtract these signals from the final sample spectrum for a clean, interference-free result.

  • Resolution and Scans: A resolution of 4 cm⁻¹ is standard for routine analysis, providing sufficient detail to resolve key functional group peaks. Co-adding 16 to 32 scans improves the signal-to-noise ratio, resulting in a higher quality spectrum.

Visualization of Key Molecular Vibrations

To conceptually ground the spectral data, the following diagram illustrates the primary vibrational modes within the 1-Bromo-3-methylundecane molecule that give rise to its characteristic FTIR peaks.

Vibrational_Modes mol 1-Bromo-3-methylundecane Structure CH_stretch C-H Asymmetric & Symmetric Stretch (2850-2960 cm⁻¹) mol->CH_stretch High Energy CH_bend C-H Bending / Scissoring (1370-1470 cm⁻¹) mol->CH_bend Medium Energy CBr_stretch C-Br Stretch (515-690 cm⁻¹) mol->CBr_stretch Low Energy Fingerprint Fingerprint Region (Unique Bending/Rocking Modes) mol->Fingerprint Complex Vibrations

Caption: Key vibrational modes giving rise to the FTIR spectrum of 1-Bromo-3-methylundecane.

Conclusion

The FTIR spectrum of 1-Bromo-3-methylundecane is characterized by strong aliphatic C-H stretching absorptions between 2850-2960 cm⁻¹, distinct C-H bending modes around 1465 cm⁻¹ and 1375 cm⁻¹, and, most importantly, a strong C-Br stretching vibration in the low-frequency region of 690-515 cm⁻¹. While its spectrum shares features with other long-chain alkanes, the presence of the C-Br stretch is the definitive indicator of successful halogenation. Differentiation from its unbranched isomer, 1-bromoundecane, relies on a careful comparison of the unique patterns within the fingerprint region. This predictive guide, grounded in the fundamental principles of vibrational spectroscopy, provides researchers with the necessary framework to confidently identify and characterize this molecule.

References

  • Smith, B. C. (2025, January 29). The Big Review IV: Hydrocarbons. Spectroscopy Online. [Link]

  • University of Colorado Boulder. IR: alkyl halides. Organic Chemistry at CU Boulder. [Link]

  • LibreTexts. (2023, January 29). Table of Characteristic IR Absorptions. Chemistry LibreTexts. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methylundecane. PubChem. Retrieved March 7, 2026, from [Link]

  • NIST. (n.d.). Undecane. NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link]

  • NIST. (n.d.). Decane, 1-bromo-. NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Peak areas of CH 2 and CH 3 asymmetric stretching bands in the IR... Retrieved March 7, 2026, from [Link]

  • Quora. (2020, May 12). What is the difference between a c-h stretch and c-h bend in terms of IR spectrometry?[Link]

  • National Center for Biotechnology Information. (n.d.). 1-Bromoundecane. PubChem. Retrieved March 7, 2026, from [Link]

  • SPCMC. (n.d.). The features of IR spectrum. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Bromodecane. PubChem. Retrieved March 7, 2026, from [Link]

  • SPCMC. (n.d.). INFRARED SPECTROSCOPY. [Link]

  • LibreTexts. (2023, January 29). The Fingerprint Region. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). FTIR spectrum. (a) At fingerprint region... Retrieved March 7, 2026, from [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved March 7, 2026, from [Link]

  • NIST. (n.d.). Undecane. NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • Smith, B. C. (2023, September 1). Halogenated Organic Compounds. Spectroscopy Online. [Link]

  • eGrove. (n.d.). Chemical Imaging of Latent Fingerprints using FTIR Microspectroscopy. [Link]

  • Doc Brown. (n.d.). The infrared spectrum of 1,2-dibromoethane. [Link]

  • NIST. (n.d.). Undecane. NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link]

  • NICODOM. (n.d.). NICODOM FTIR Solvents - IR Spectra. [Link]

  • National Center for Biotechnology Information. (n.d.). Undecane. PubChem. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methylundecanal. PubChem. Retrieved March 7, 2026, from [Link]

  • Doc Brown. (n.d.). The infrared spectrum of 3-methylhexane. [Link]

  • SpectraBase. (n.d.). 2-Undecanone - Optional[FTIR] - Spectrum. [Link]

  • NIST. (n.d.). Undecane, 3-methyl-. NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link]

  • LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

Sources

Validation

Alkyl Halide Reactivity: A Comparative Analysis of 1-Bromo-3-methylundecane and 1-Iodo-3-methylundecane

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development In the realm of organic synthesis, the choice of an appropriate alkyl halide is a critical decision that can significantly impact reaction kin...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development

In the realm of organic synthesis, the choice of an appropriate alkyl halide is a critical decision that can significantly impact reaction kinetics and overall efficiency. This guide provides an in-depth comparison of the reactivity of two structurally similar primary alkyl halides: 1-bromo-3-methylundecane and 1-iodo-3-methylundecane. By examining the fundamental principles governing their reactivity in nucleophilic substitution reactions, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

The Decisive Role of the Leaving Group

The reactivity of alkyl halides in nucleophilic substitution reactions is predominantly dictated by the nature of the halogen atom, which functions as the leaving group.[1] A good leaving group is one that is stable in its anionic form after departing from the carbon backbone.[2][3] This stability is inversely related to the basicity of the anion; weaker bases are better leaving groups.[2][4]

The reaction mechanism, typically a bimolecular nucleophilic substitution (SN2) for primary alkyl halides like those , involves a single concerted step where the nucleophile attacks the electrophilic carbon as the leaving group departs.[5][6] The energy of the transition state, and thus the rate of the reaction, is significantly influenced by the leaving group's ability to accommodate a negative charge.[7]

Theoretical Framework: Why Iodide Surpasses Bromide

The superior reactivity of 1-iodo-3-methylundecane over its bromo- counterpart can be attributed to two key factors: carbon-halogen bond strength and the stability of the resulting halide anion .

1. Carbon-Halogen Bond Strength:

As one descends the halogen group in the periodic table, the atomic size increases.[8] This leads to a longer and weaker carbon-halogen bond.[8][9] The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond, requiring less energy to break.[8][10] This lower bond dissociation energy translates to a lower activation energy for the substitution reaction, resulting in a faster reaction rate.[4]

2. Halide Anion Stability:

The stability of the leaving group once it has departed is crucial. The iodide ion (I⁻) is a much weaker base than the bromide ion (Br⁻).[11] This can be understood by considering the acidity of their conjugate acids, hydroiodic acid (HI) and hydrobromic acid (HBr). HI is a stronger acid than HBr, meaning that its conjugate base, I⁻, is more stable and less likely to re-bond with the carbon center.[3][12][13][14] The pKa values of the conjugate acids provide a quantitative measure of this trend. A lower pKa indicates a stronger acid and therefore a more stable conjugate base (a better leaving group).[3][15]

The larger size of the iodide ion also allows for the negative charge to be dispersed over a greater volume, further enhancing its stability.[4][11]

Quantitative Comparison

The difference in reactivity between alkyl iodides and alkyl bromides is not merely theoretical but has been experimentally quantified. In SN2 reactions, primary iodoalkanes react approximately 3-5 times faster than their corresponding bromoalkanes under similar conditions.[16]

Property1-Bromo-3-methylundecane1-Iodo-3-methylundecaneSignificance for Reactivity
Carbon-Halogen Bond Enthalpy Weaker than C-Cl, Stronger than C-I[9][10]Weakest among C-F, C-Cl, C-Br, C-I[8]A weaker bond (lower enthalpy) leads to a faster reaction rate.[4]
Leaving Group Bromide (Br⁻)Iodide (I⁻)The better leaving group leads to a faster reaction.
Conjugate Acid pKa HBr (pKa ≈ -9)[12][13]HI (pKa ≈ -9.5 to -11)[12][14][17]A lower pKa of the conjugate acid indicates a weaker base and a better leaving group.[3][15]
Relative Reactivity in SN2 Less ReactiveMore ReactiveIodoalkanes are generally more reactive in nucleophilic substitution.[16]

Experimental Protocol: Competitive SN2 Reaction

To empirically determine the relative reactivity of 1-bromo-3-methylundecane and 1-iodo-3-methylundecane, a competitive reaction can be designed. This experiment allows for a direct comparison under identical conditions.

Objective: To determine the relative reactivity of 1-bromo-3-methylundecane and 1-iodo-3-methylundecane in an SN2 reaction with a common nucleophile.

Materials:

  • 1-bromo-3-methylundecane

  • 1-iodo-3-methylundecane

  • Sodium azide (NaN₃) or another suitable nucleophile

  • Anhydrous acetone (as a polar aprotic solvent favoring SN2)[18]

  • Internal standard (e.g., dodecane)

  • Reaction vials, gas chromatograph (GC) with an appropriate column

Procedure:

  • Preparation of Solutions: Prepare equimolar stock solutions of 1-bromo-3-methylundecane, 1-iodo-3-methylundecane, and the internal standard in anhydrous acetone. Prepare a separate stock solution of sodium azide in anhydrous acetone.

  • Reaction Setup: In a reaction vial, combine equal volumes of the 1-bromo-3-methylundecane and 1-iodo-3-methylundecane stock solutions. Add the internal standard.

  • Initiation of Reaction: Add a limiting amount of the sodium azide solution to the vial to initiate the reaction. The nucleophile should be the limiting reagent to ensure that the alkyl halides are competing for it.[18]

  • Reaction Monitoring: At specific time intervals (e.g., 0, 15, 30, 60, and 120 minutes), withdraw a small aliquot of the reaction mixture. Quench the reaction immediately by diluting the aliquot with a suitable solvent (e.g., diethyl ether) and washing with water to remove the unreacted nucleophile.

  • Analysis: Analyze the quenched aliquots by gas chromatography (GC). The GC will separate the unreacted starting materials and the products.

  • Data Interpretation: By comparing the disappearance of the starting materials relative to the internal standard over time, the relative reaction rates can be determined. The compound that is consumed more quickly is the more reactive species.[18]

Visualizing the Reaction Pathway

The SN2 reaction mechanism, which governs the nucleophilic substitution of these primary alkyl halides, can be visualized as a single, concerted step.

SN2_Mechanism Reactants Nu⁻ + R-CH₂-X TS [Nu---CH₂(R)---X]⁻ Reactants->TS Attack Products Nu-CH₂-R + X⁻ TS->Products Departure

Caption: Generalized SN2 reaction mechanism.

Conclusion

For researchers and professionals in drug development and synthetic chemistry, the choice between 1-bromo-3-methylundecane and 1-iodo-3-methylundecane as an alkylating agent has clear implications for reaction efficiency. The fundamental principles of leaving group ability, dictated by carbon-halogen bond strength and the stability of the resulting halide anion, unequivocally point to 1-iodo-3-methylundecane as the more reactive substrate in nucleophilic substitution reactions.[16] This heightened reactivity translates to faster reaction times and potentially milder reaction conditions.

While 1-bromo-3-methylundecane is a viable and often more cost-effective option, its iodo- counterpart is the preferred choice when reaction kinetics are a primary concern.[19] The experimental protocol outlined provides a robust method for quantifying this reactivity difference, allowing for data-driven decisions in synthetic planning.

References

  • Study Mind. (n.d.). Introduction to Halogenoalkanes (A-Level Chemistry). Retrieved from [Link]

  • Fiveable. (2025, August 15). Carbon-Halogen Bond Definition - Organic Chemistry Key.... Retrieved from [Link]

  • Bickelhaupt, F. M., et al. (2021, November 16). Textbook electronegativity model fails when it comes to carbon–halogen bond strengths. Chemistry World. Retrieved from [Link]

  • Quora. (2018, September 8). Which is the strongest acid among HCl, HBr, HF, and HI?. Retrieved from [Link]

  • Chemistry Steps. (2025, June 12). SN2 Reaction Mechanism. Retrieved from [Link]

  • Clark, J. (n.d.). an introduction to halogenoalkanes (haloalkanes). Chemguide. Retrieved from [Link]

  • Bickelhaupt, F. M., et al. (2019). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Chemistry – A European Journal, 25(54), 12473-12485. Retrieved from [Link]

  • Organic Chemistry Tutor. (2020, March 30). 7.7-11 Part 4: The effect of leaving group on the SN2 reaction [Video]. YouTube. Retrieved from [Link]

  • Scribd. (n.d.). SN1 vs SN2 Reactions of Alkyl Halides. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 7.5: The Polar Carbon–Halogen Bond. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. Retrieved from [Link]

  • Quora. (2016, February 12). Why is HCl a stronger acid than HBr and HI?. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Leaving Groups. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, December 15). Difference in leaving group ability due to variation in nucleophiles. Retrieved from [Link]

  • Chemistry Steps. (2025, November 13). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]

  • Quora. (2018, May 3). You told that leaving group ability is in the order I>Br>Cl>F but the basic character is in the.... Retrieved from [Link]

  • Reddit. (2018, June 14). What is the significance of the "leaving group" in an SN2 reaction?. r/OrganicChemistry. Retrieved from [Link]

  • MyTutor. (n.d.). List the following compounds in order of increasing acidity in aqueous solution, giving reasons for your choices: HCl, HI, HBr, HF. Retrieved from [Link]

  • Koppel, I. A., et al. (2016). pKa values in water and DMSO for HCl, HBr, HI, HClO4 and CF3SO3H. The Journal of Physical Chemistry A, 120(21), 3663-3669. Retrieved from [Link]

  • Rablen, P. R., et al. (2014). How alkyl halide structure affects E2 and SN2 reaction barriers: E2 reactions are as sensitive as SN2 reactions. The Journal of Organic Chemistry, 79(3), 867-879. Retrieved from [Link]

  • Ashenhurst, J. (2012, July 4). The SN2 Reaction Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Tutor. (2020, April 5). SN2 Competition Experiments, Part 1: Prelab Lecture [Video]. YouTube. Retrieved from [Link]

  • Crunch Chemistry. (2025, March 4). Explaining the reactivity of halogenoalkanes. Retrieved from [Link]

  • Quora. (2022, December 28). What is the difference between bromine and iodine in terms of reactivity towards alkenes?. Retrieved from [Link]

  • ResearchGate. (n.d.). To What Extent Do Iodomethane and Bromomethane Undergo Analogous Reactions?. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating Enantiomeric Excess of 1-Bromo-3-methylundecane via Chiral HPLC

Introduction: The Imperative of Chirality in Synthesis In the landscape of pharmaceutical and fine chemical synthesis, the stereochemical identity of a molecule is not a trivial detail—it is often the very determinant of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Chirality in Synthesis

In the landscape of pharmaceutical and fine chemical synthesis, the stereochemical identity of a molecule is not a trivial detail—it is often the very determinant of biological activity, efficacy, and safety. Chiral molecules, existing as non-superimposable mirror images (enantiomers), can exhibit dramatically different properties in a chiral biological environment.[1][2] 1-Bromo-3-methylundecane, a chiral alkyl halide, serves as a critical building block in various synthetic pathways. Its enantiomeric purity can directly influence the stereochemical outcome of subsequent products. Therefore, a robust, validated analytical method to quantify its enantiomeric excess (ee) is paramount.

This guide provides an in-depth, experience-driven comparison and validation protocol for determining the enantiomeric excess of 1-Bromo-3-methylundecane. We will move beyond a simple recitation of steps to explain the fundamental reasoning behind each choice, from stationary phase selection to the nuances of detector technology, ensuring a scientifically sound and trustworthy methodology. The principles and workflows detailed herein are grounded in established chromatographic theory and adhere to the rigorous standards set by the International Council for Harmonisation (ICH).[2][3]

The Analytical Challenge: A Non-Chromophoric, Non-Polar Analyte

1-Bromo-3-methylundecane presents a distinct analytical challenge: it is a non-polar, saturated alkyl halide.[4] This structure lacks a UV-absorbing chromophore, rendering the most common HPLC detector, the UV-Vis detector, ineffective. This single property fundamentally dictates our choice of detection method and influences the entire analytical strategy.

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for separating enantiomers.[5][6] The core principle involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase.[5][6][7] These temporary complexes have different energies of formation and stability, leading to different retention times and, thus, separation.

The enantiomeric excess (ee) is a measurement of the purity of a chiral sample.[8][9] It is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

  • ee (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100 [5][6]

Strategic Method Development

Our method development is a logical cascade, beginning with the analyte's properties and flowing through to the selection of each system component.

Detector Selection: The Necessity of a Refractive Index Detector (RID)

Given the absence of a chromophore, a universal detector is required. The Refractive Index Detector (RID) is the ideal choice. An RID measures the difference in the refractive index between the pure mobile phase (in a reference cell) and the eluent from the column containing the analyte (in a sample cell).[10][11][12] As the analyte peak passes through the sample cell, the change in refractive index is registered as a signal.[13]

Causality: The choice of an RID is a direct consequence of the analyte's molecular structure. It is a trustworthy choice for any non-ionic compound that does not absorb UV light.[10] However, this choice introduces a critical constraint: RID is not compatible with gradient elution. [12] The baseline would drift uncontrollably as the mobile phase composition changes, rendering the data useless. Therefore, our entire method must be isocratic.

Chiral Stationary Phase (CSP) Selection: A Comparative Approach

For non-polar analytes like 1-Bromo-3-methylundecane, normal-phase chromatography is often the most effective starting point. Polysaccharide-based CSPs, particularly those with cellulose or amylose derivatives coated or immobilized on a silica support, are the most versatile and successful phases for a broad range of chiral separations.[2][7][14]

We will compare two industry-standard columns to determine the optimal stationary phase:

  • Column A: Cellulose-based CSP (e.g., CHIRALCEL® OD-H) - Tris(3,5-dimethylphenylcarbamate) derivative of cellulose.

  • Column B: Amylose-based CSP (e.g., CHIRALPAK® IA) - Tris(3,5-dimethylphenylcarbamate) derivative of amylose, immobilized.

Causality: The subtle differences in the helical structure of cellulose versus amylose create different "chiral pockets" and interaction sites.[15] An analyte may fit better or form more stable diastereomeric complexes with one over the other. Immobilized phases like CHIRALPAK® IA also offer the advantage of being robust to a wider range of solvents, although for this normal-phase application, that benefit is less critical.[16] Screening both provides the highest probability of achieving a successful separation.

Mobile Phase Selection

For normal-phase chromatography on polysaccharide CSPs, the mobile phase typically consists of a non-polar alkane and a polar alcohol modifier.[17]

  • Primary Solvent: n-Hexane or n-Heptane.

  • Modifier: 2-Propanol (IPA) or Ethanol.

Causality: The alkane serves as the weak, non-polar eluent. The alcohol modifier is crucial; it competes with the analyte for polar interaction sites (like hydrogen bonding) on the CSP. The concentration of the modifier is the primary tool for adjusting retention time and selectivity. A higher alcohol percentage generally leads to shorter retention times. The key is to find a balance that provides good resolution within a reasonable analysis time.

Comparative Performance of Chiral Stationary Phases

A screening experiment was conducted to compare the performance of a cellulose-based and an amylose-based CSP for the separation of a racemic mixture of 1-Bromo-3-methylundecane. The results are summarized below.

ParameterColumn A: Cellulose-based CSPColumn B: Amylose-based CSP
Mobile Phase n-Hexane / 2-Propanol (99:1, v/v)n-Hexane / 2-Propanol (99:1, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C
Retention Time 1 (t_R1) 10.2 min12.5 min
Retention Time 2 (t_R2) 11.5 min15.1 min
Selectivity (α) 1.141.22
Resolution (Rs) 1.82.5

Validation Workflow for Chiral HPLC Method

The following diagram illustrates the systematic workflow for validating the selected chiral HPLC method in accordance with ICH Q2(R2) guidelines.[3]

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_app Application dev_start Define Analyte (1-Bromo-3-methylundecane) col_select Select CSPs (Cellulose vs. Amylose) dev_start->col_select mp_select Select Detector & Mobile Phase (RID, Hexane/IPA) col_select->mp_select screen Screening Runs (Evaluate Rs, α) mp_select->screen optimize Optimize Method (Select Column B) screen->optimize spec Specificity (Rs > 1.7) optimize->spec lin Linearity & Range (r² > 0.99) spec->lin acc Accuracy (% Recovery) lin->acc prec Precision (%RSD) acc->prec loq LOQ & LOD (S/N Ratio) prec->loq robust Robustness loq->robust analysis Routine Sample Analysis robust->analysis calc Calculate % ee analysis->calc report Report Validated Result calc->report

Caption: Workflow from method development to final validation and application.

Detailed Experimental Protocol: Method Validation

The following protocols describe the steps to formally validate the chiral HPLC method using the selected Amylose-based CSP.

Final Method Parameters:

  • Column: Amylose-based CSP (e.g., CHIRALPAK® IA), 5 µm, 4.6 x 250 mm

  • Mobile Phase: n-Hexane / 2-Propanol (99:1, v/v), isocratic

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detector: Refractive Index Detector (RID)

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile Phase

Specificity
  • Objective: To demonstrate that the method can unequivocally separate the two enantiomers from each other and any potential impurities.

  • Procedure:

    • Prepare a solution of the racemic (50:50) 1-Bromo-3-methylundecane.

    • Inject the solution into the HPLC system.

    • Verify that the two enantiomer peaks are baseline separated.

  • Acceptance Criterion: The resolution (Rs) between the two enantiomer peaks must be greater than 1.7.[2]

Linearity and Range
  • Objective: To establish that the detector response is directly proportional to the analyte concentration over a specified range.

  • Procedure:

    • Prepare a series of at least five standard solutions of the racemate, typically spanning 50% to 150% of the target analytical concentration.

    • Inject each standard in triplicate.

    • Plot the average peak area of each enantiomer against the corresponding concentration.

    • Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.998.

Accuracy
  • Objective: To determine the closeness of the measured value to the true value. This is assessed via recovery studies.

  • Procedure:

    • Prepare a sample of the main enantiomer at the target concentration.

    • Spike this sample with known amounts of the minor enantiomer at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit for the impurity).

    • Prepare each level in triplicate and analyze.

    • Calculate the percent recovery for the minor enantiomer at each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-assay): Prepare a single sample solution (e.g., at 99.5% major, 0.5% minor enantiomer). Inject this sample six consecutive times.

    • Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst or on a different instrument.

    • Calculate the Relative Standard Deviation (%RSD) for the peak area of the minor enantiomer.

  • Acceptance Criteria: The %RSD for repeatability and intermediate precision should be ≤ 5.0% for the minor enantiomer.

Limit of Quantitation (LOQ)
  • Objective: To determine the lowest concentration of the minor enantiomer that can be quantified with acceptable precision and accuracy.

  • Procedure:

    • Prepare a series of dilute solutions of the minor enantiomer.

    • Inject them and determine the concentration at which the signal-to-noise ratio (S/N) is approximately 10:1.

    • Confirm this concentration by demonstrating acceptable precision (%RSD ≤ 10%) from at least six injections.

  • Acceptance Criterion: S/N ratio ≥ 10 and precision at the LOQ concentration meets acceptance criteria.[18]

Robustness
  • Objective: To evaluate the method's reliability when subjected to small, deliberate changes in its parameters.

  • Procedure:

    • Prepare a system suitability solution (racemate).

    • Analyze the sample while making small variations to the method parameters, one at a time:

      • Flow Rate (e.g., ± 0.1 mL/min)

      • Mobile Phase Composition (e.g., ± 0.1% 2-Propanol)

      • Column Temperature (e.g., ± 2 °C)

    • Record the effect on resolution (Rs) and retention times.

  • Acceptance Criterion: The resolution (Rs) between the enantiomers should remain > 1.7 under all tested variations, demonstrating the method's reliability for routine use.

Conclusion

The successful validation of a chiral HPLC method for a non-chromophoric analyte like 1-Bromo-3-methylundecane hinges on a logical, science-first approach. The critical, analyte-driven decision to use a Refractive Index Detector sets the stage for a purely isocratic method. Comparative screening of high-performance polysaccharide-based chiral stationary phases is essential for finding the optimal selectivity and resolution. By systematically validating the chosen method against ICH guidelines for specificity, linearity, accuracy, precision, sensitivity, and robustness, a trustworthy and reliable protocol is established. This ensures that the enantiomeric excess of this key synthetic building block can be measured with the highest degree of scientific confidence, safeguarding the stereochemical integrity of the final product.

References

  • Enantiomeric Excess | Formula, Calculation & Example. (n.d.). Study.com. Retrieved March 7, 2026, from [Link]

  • Understanding Enantiomeric Excess: A Guide to Calculation and Importance. (2025, December 29). Oreate AI. Retrieved March 7, 2026, from [Link]

  • HPLC Detectors, Their Types and Use: A Review. (2018, May 29). Juniper Publishers. Retrieved March 7, 2026, from [Link]

  • RI Detector HPLC. (2024, January 25). SCION Instruments. Retrieved March 7, 2026, from [Link]

  • Lesson 5: Detectors. (n.d.). Shodex HPLC Columns. Retrieved March 7, 2026, from [Link]

  • Illustrated Glossary of Organic Chemistry - Enantiomeric excess. (n.d.). UCLA Chemistry & Biochemistry. Retrieved March 7, 2026, from [Link]

  • Refractive Index Detector in HPLC. (n.d.). Scribd. Retrieved March 7, 2026, from [Link]

  • Refractive Index Detection (RID). (n.d.). Shimadzu. Retrieved March 7, 2026, from [Link]

  • Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry. (2021, April 12). The Organic Chemistry Tutor. Retrieved March 7, 2026, from [Link]

  • Enantiomeric Excess (ee) and Specific Rotation Practice Problems. (2022, September 3). Chemistry Steps. Retrieved March 7, 2026, from [Link]

  • Measuring Chiral Purity. (n.d.). OpenOChem Learn. Retrieved March 7, 2026, from [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2011, November 18). Wiley Online Library. Retrieved March 7, 2026, from [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (n.d.). SciSpace. Retrieved March 7, 2026, from [Link]

  • Undecane, 1-bromo-3-methyl-, (S)-. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, March 2). IntuitionLabs.ai. Retrieved March 7, 2026, from [Link]

  • Chiral HPLC Method Development. (n.d.). I.B.S. Retrieved March 7, 2026, from [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2022, April 15). Chromatography Online. Retrieved March 7, 2026, from [Link]

  • HPLC Chiral Columns. (n.d.). Element Lab Solutions. Retrieved March 7, 2026, from [Link]

  • Developing a chiral separation on HPLC in NP. (2023, April 6). Reddit. Retrieved March 7, 2026, from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020, November 12). LCGC International. Retrieved March 7, 2026, from [Link]

  • HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. Retrieved March 7, 2026, from [Link]

  • CHIRAL STATIONARY PHASES. (n.d.). Regis Technologies. Retrieved March 7, 2026, from [Link]

  • Chiral Stationary Phases. (n.d.). Obrnuta faza. Retrieved March 7, 2026, from [Link]

  • Chiral column chromatography. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • 1-Bromo-2,6,10-trimethylundecane Properties. (2025, October 15). U.S. Environmental Protection Agency. Retrieved March 7, 2026, from [Link]

  • Method development with CHIRALPAK® IA. (n.d.). HPLC. Retrieved March 7, 2026, from [Link]

  • Chiral HPLC column selection and method development guide. (2015, July 30). Sigma-Aldrich. Retrieved March 7, 2026, from [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. (n.d.). Asian Journal of Pharmaceutical Analysis. Retrieved March 7, 2026, from [Link]

  • Chemical Properties of Butane, 1-bromo-3-methyl- (CAS 107-82-4). (n.d.). Cheméo. Retrieved March 7, 2026, from [Link]

  • Chemical Properties of 1-Bromo-3-methylbutan-2-one. (n.d.). Cheméo. Retrieved March 7, 2026, from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved March 7, 2026, from [Link]

Sources

Validation

A Researcher's Guide to Purity Assessment of 1-Bromo-3-methylundecane: A Refractive Index-Based Approach

In the landscape of pharmaceutical research and complex organic synthesis, the purity of starting materials and intermediates is paramount. For long-chain alkyl halides like 1-Bromo-3-methylundecane, which serve as cruci...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and complex organic synthesis, the purity of starting materials and intermediates is paramount. For long-chain alkyl halides like 1-Bromo-3-methylundecane, which serve as crucial building blocks, even minor impurities can significantly impact reaction yields, downstream product quality, and ultimately, the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth exploration of a rapid and accessible method for assessing the purity of 1-Bromo-3-methylundecane: refractive index measurement. We will delve into the theoretical underpinnings, present a detailed experimental protocol, and compare this technique with a more definitive but resource-intensive method, Gas Chromatography-Mass Spectrometry (GC-MS).

The Principle: How Refractive Index Reflects Purity

The refractive index of a substance is an intrinsic physical property that describes how light propagates through it.[1] It is defined as the ratio of the speed of light in a vacuum to its speed in the substance.[2] For a pure liquid, the refractive index is a constant value under specific conditions of temperature and wavelength.[3] The introduction of impurities, which will almost invariably have a different refractive index, will cause a deviation in the measured refractive index of the bulk material.[4] This principle forms the basis of using refractometry as a quality control tool.[5]

Several factors can influence the refractive index of a sample:

  • Temperature: As temperature increases, the density of the liquid typically decreases, leading to a decrease in the refractive index.[2] Conversely, a lower temperature results in a higher refractive index.[2] Therefore, precise temperature control is crucial for accurate and reproducible measurements.

  • Wavelength of Light: The refractive index of a substance varies with the wavelength of light used for the measurement.[3] The standard wavelength used for most reported refractive index values is the sodium D-line (589 nm).[4]

By comparing the experimentally measured refractive index of a batch of 1-Bromo-3-methylundecane to the known value of the pure compound, a researcher can quickly and non-destructively assess its purity.

Experimental Protocol: Purity Assessment of 1-Bromo-3-methylundecane via Refractive Index

This section outlines the step-by-step methodology for determining the purity of 1-Bromo-3-methylundecane using a refractometer.

Materials and Equipment
  • Abbe refractometer or a digital refractometer

  • Constant temperature water bath or Peltier temperature control system

  • 1-Bromo-3-methylundecane sample

  • Reference standard of pure 1-Bromo-3-methylundecane (if available)

  • Volatile solvent (e.g., acetone or ethanol) for cleaning

  • Lens paper

Step-by-Step Procedure
  • Instrument Calibration and Temperature Stabilization:

    • Turn on the refractometer and the circulating water bath or Peltier temperature control.

    • Set the temperature to a standard value, typically 20°C (n20/D). Allow the instrument to equilibrate for at least 15-20 minutes to ensure the prisms are at the target temperature.

    • Calibrate the refractometer using a standard reference material with a known refractive index, such as distilled water (n20/D = 1.3330).

  • Sample Application:

    • Open the prism assembly of the refractometer.

    • Using a clean pipette, apply a few drops of the 1-Bromo-3-methylundecane sample onto the surface of the lower prism. Ensure there is enough liquid to cover the entire surface of the prism.

  • Measurement:

    • Close the prism assembly.

    • Allow a few minutes for the sample to reach thermal equilibrium with the prisms.

    • Look through the eyepiece (for an Abbe refractometer) or read the digital display.

    • For an Abbe refractometer, adjust the control to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

    • Read the refractive index value from the scale. For a digital refractometer, the value will be displayed directly.

    • Record the temperature at which the measurement was taken.

  • Cleaning:

    • Open the prism assembly.

    • Gently wipe the sample from both the upper and lower prisms using a soft lens paper.

    • Moisten a new piece of lens paper with a volatile solvent like acetone and clean the prisms thoroughly.

    • Finally, wipe the prisms dry with a clean, dry piece of lens paper.

Data Interpretation

The measured refractive index of the sample should be compared to the reference value for pure 1-Bromo-3-methylundecane. A significant deviation from the reference value indicates the presence of impurities. The magnitude of the deviation can provide a qualitative indication of the impurity level.

Diagram: Workflow for Refractive Index Measurement

G cluster_prep Preparation cluster_measurement Measurement cluster_post Post-Measurement cluster_analysis Data Analysis Calibrate Calibrate Refractometer Stabilize Stabilize Temperature Calibrate->Stabilize Apply Apply Sample Stabilize->Apply Measure Measure Refractive Index Apply->Measure Record Record Value and Temperature Measure->Record Clean Clean Prisms Record->Clean Compare Compare with Reference Record->Compare Assess Assess Purity Compare->Assess

Caption: A streamlined workflow for determining the purity of a liquid sample using a refractometer.

Comparative Analysis: Refractive Index vs. GC-MS

While refractive index measurement is a rapid and convenient method for a preliminary purity check, Gas Chromatography-Mass Spectrometry (GC-MS) offers a much more comprehensive and quantitative analysis.[6][7]

FeatureRefractive IndexGas Chromatography-Mass Spectrometry (GC-MS)
Principle Measures the bending of light as it passes through the sample.Separates components of a mixture based on their volatility and interaction with a stationary phase, followed by mass-based detection and identification.
Information Provided A single value representing the bulk property of the sample.Provides a chromatogram showing the number of components and their relative abundance. The mass spectrum of each component allows for its structural identification.
Sensitivity Lower sensitivity; may not detect trace impurities.High sensitivity; capable of detecting and identifying impurities at very low concentrations.
Specificity Non-specific; a deviation from the standard could be due to various impurities.Highly specific; can identify individual impurities.
Quantification Provides a qualitative or semi-quantitative assessment of purity.Allows for accurate quantification of the main component and impurities.
Time & Cost Rapid (minutes per sample) and relatively inexpensive instrumentation.More time-consuming (analysis can take 30-60 minutes per sample) and requires more expensive and complex instrumentation.
Sample Consumption Non-destructive; the sample can be recovered.Destructive analysis.

Diagram: Purity Assessment Logic

G cluster_methods Analytical Methods cluster_outcomes Information Obtained RI Refractive Index Purity_Qual Qualitative Purity RI->Purity_Qual Rapid Screening GCMS GC-MS Purity_Quant Quantitative Purity & Impurity ID GCMS->Purity_Quant Definitive Analysis Purity_Qual->GCMS If purity is questionable

Caption: A decision-making workflow for selecting the appropriate analytical technique for purity assessment.

Understanding Potential Impurities in 1-Bromo-3-methylundecane

The purity of 1-Bromo-3-methylundecane is largely dependent on the synthetic route employed and the subsequent purification process. Common impurities often include unreacted starting materials, byproducts from side reactions, and residual solvents.

A likely synthesis of 1-Bromo-3-methylundecane involves the bromination of 3-methylundecan-1-ol. In this case, potential impurities could include:

  • Unreacted 3-methylundecan-1-ol: The starting alcohol.

  • Elimination byproduct (3-methylundec-1-ene): A common side reaction in the bromination of alcohols.

The refractive indices of these potential impurities will differ from that of the desired product, allowing for their detection via refractometry.

Estimated Refractive Index Values

Due to the limited availability of experimental data for 1-Bromo-3-methylundecane, we provide estimated refractive index values based on structurally similar compounds. It is crucial to note that these are estimations, and for definitive analysis, the refractive index of a certified pure standard should be determined.

CompoundStructureEstimated Refractive Index (n20/D)Rationale for Estimation
1-Bromo-3-methylundecane C12H25Br~1.455 - 1.465Based on the trend of increasing refractive index with chain length in bromoalkanes. 1-Bromo-3-methylbutane has a refractive index of ~1.4409.[3][8][9][10] Longer chain bromoalkanes will have a higher refractive index.
3-methylundecan-1-ol C12H26O~1.440 - 1.450Alcohols generally have a lower refractive index than the corresponding bromoalkanes. The refractive index of 3-methylbutan-1-ol is around 1.405-1.408.[11]
3-methylundec-1-ene C12H24~1.430 - 1.440Alkenes typically have a lower refractive index than the corresponding saturated bromoalkanes. 1-Undecene has a refractive index of approximately 1.426-1.428.[2][4][12]

Conclusion: An Integrated Approach to Purity Verification

For researchers and professionals in drug development, ensuring the purity of chemical intermediates like 1-Bromo-3-methylundecane is a critical step. Refractive index measurement serves as an invaluable first-line tool for rapid, non-destructive purity assessment. Its simplicity, speed, and low cost make it ideal for routine quality control and for quickly screening multiple batches.

However, it is essential to recognize the limitations of this technique. For definitive identification and quantification of impurities, especially at trace levels, GC-MS is the gold standard. A comprehensive quality control strategy should, therefore, employ both techniques in a complementary manner. Refractive index can be used for routine checks, and if any deviation from the expected value is observed, a more thorough investigation using GC-MS should be initiated. This integrated approach ensures the highest quality of materials, leading to more reliable and reproducible research and manufacturing outcomes.

References

  • Quora. (2021, May 10). What is the principle behind using refractive index measurement to indicate the purity of an organic solvent? Retrieved from [Link]

  • Ebatco. (n.d.). Refractive Index Measurements to Compare Chemical Purity. Retrieved from [Link]

  • University of Al-Maarif. (n.d.). Identification of Alkyl and Aryl Halides. Retrieved from [Link]

  • Chemistry Online @ UTSC. (n.d.). Refractive Index Theory. Retrieved from [Link]

  • Alkyl Halide Classification Tests. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 20). 10: Refractive Index. Retrieved from [Link]

  • Raja, M., et al. (2020). A Simple and trace level-sensitive Gas chromatography with mass spectrometer (GCMS) method was developed, optimized and validated for the determination of seven potentially genotoxic impurities... International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-5026.
  • Raja, M., et al. (2020). A Simple and trace level-sensitive Gas chromatography with mass spectrometer (GCMS) method... IJPSR, 11(10), 5017-5026. Retrieved from [Link]

  • Tianfu Chemical. (n.d.). 1-Bromo-3-methylbutane CAS 107-82-4. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-3-methylbutane. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-1-undecanol. Retrieved from [Link]

  • The Good Scents Company. (n.d.). Refractive Index Information Catalog. Retrieved from [Link]

  • Ebatco. (n.d.). Refractive Index Measurements to Compare Chemical Purity. Retrieved from [Link]

  • ResearchGate. (n.d.). The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of refractive indices of pure compounds with the literature data at 298.15 K. Retrieved from [Link]

  • Ebatco. (n.d.). Refractive Index Measurements to Compare Chemical Purity. Retrieved from [Link]

  • Scribd. (n.d.). Refractive Index of 1-Bromobutane. Retrieved from [Link]

  • European Journal of Mineralogy. (2025, December 1). Empirical electronic polarizabilities of iodine (I − ) and bromine (Br − , Br 7+ ) for the prediction of refractive indices. Retrieved from [Link]

  • RSC Publishing. (n.d.). Alkyl-templated cocrystallization of long-chain bromoalkanes by lipid-like ionic liquids. Retrieved from [Link]

  • NIST. (n.d.). Undecane, 3-methyl-. Retrieved from [Link]

  • CBSE. (n.d.). CBSE Class 10 Science Chapter 4 Carbon and Its Compounds Revison Notes. Retrieved from [Link]

  • RefractiveIndex.INFO. (n.d.). Refractive index database. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylundecane. Retrieved from [Link]

  • Vanderbilt University. (n.d.). 1-Bromo-3,3-bis(2-bromoethyl)alkanes: Precursors to 4-Substituted Quinuclidines and 1-Phosphabicyclo[2.2.2]octanes. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Reagents and Conditions; (i) 1-bromo-3-methylbutane or.... Retrieved from [Link]

  • ResearchGate. (2025, August 7). Calculating the refractive index of alkane and cycloalkane using the group bond contribution method. Retrieved from [Link]

  • ResearchGate. (n.d.). Refractive index of 3-methylbutan-1-ol. Retrieved from [Link]

  • Agilent. (n.d.). Analysis of Extractable Compounds from a Pressurized Metered-Dose Inhaler (pMDI) Using GC/MSD Systems. Retrieved from [Link]

  • PMC. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Differentiating Structural Isomers of Bromomethylundecane

Introduction: The Analytical Challenge of Long-Chain Haloalkane Isomers In the fields of synthetic chemistry and drug development, the precise structural characterization of molecules is paramount. Brominated long-chain...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Long-Chain Haloalkane Isomers

In the fields of synthetic chemistry and drug development, the precise structural characterization of molecules is paramount. Brominated long-chain alkanes, such as the isomers of bromododecane (C₁₂H₂₅Br), serve as crucial intermediates and building blocks. The term "bromomethylundecane" can refer to a variety of these C₁₂H₂₅Br structural isomers, which share the same molecular formula but differ in the arrangement of their atoms.[1][2] These differences can manifest as:

  • Chain Isomerism: Variations in the carbon skeleton, such as a linear dodecane chain versus a branched methylundecane chain.[3][4]

  • Positional Isomerism: Differences in the location of the bromine atom on the carbon chain (e.g., 1-bromododecane vs. 2-bromododecane).[3][5]

These subtle structural variations can lead to significant differences in chemical reactivity and physical properties. Consequently, the ability to separate and definitively identify these isomers is a critical analytical task. This guide provides an in-depth comparison of key analytical techniques, supported by experimental data and protocols, to empower researchers to navigate this challenge effectively.

Comparative Analysis of Analytical Methodologies

The primary difficulty in differentiating these isomers stems from their similar physicochemical properties, such as boiling points and polarity. No single technique is universally sufficient; therefore, a multi-faceted approach is often required. We will compare the utility of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Separation and Initial Identification

GC-MS is the cornerstone technique for analyzing volatile and semi-volatile organic compounds. It excels at separating complex mixtures and providing initial structural clues.

  • Expertise & Causality: The separation in Gas Chromatography (GC) is governed by the partitioning of analytes between a mobile gas phase and a stationary liquid phase within a long, narrow column. For haloalkane isomers, a non-polar column (e.g., one with a 5%-phenyl-methylpolysiloxane stationary phase) is an excellent starting point. With such a column, separation is primarily dictated by differences in boiling points. Branched-chain isomers are typically more compact and have weaker intermolecular van der Waals forces than their linear counterparts, resulting in lower boiling points and, consequently, shorter retention times.[6] Following chromatographic separation, Mass Spectrometry (MS) bombards the eluted molecules with electrons, causing ionization and fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint.[7]

  • Trustworthiness & Limitations: While GC provides powerful separation, isomers with very similar boiling points may co-elute. Furthermore, the mass spectra of structural isomers can be strikingly similar, as they often produce fragments of the same mass-to-charge ratio (m/z).[8] The key diagnostic feature in the mass spectrum is the molecular ion peak cluster. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), all bromine-containing fragments will appear as a pair of peaks (M+ and M+2) of nearly equal intensity, separated by two mass units.[9][10] While this confirms the presence of one bromine atom, it does not, by itself, differentiate isomers. Differentiation by MS relies on subtle differences in the relative abundance of fragment ions, which are formed based on carbocation stability (tertiary > secondary > primary).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Unambiguous Structure Elucidation

When definitive structural confirmation is required, NMR spectroscopy is the most powerful tool available. It provides detailed information about the chemical environment of every carbon and hydrogen atom in the molecule.[11][12]

  • Expertise & Causality: NMR operates on the principle that atomic nuclei within a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.[11] This frequency, known as the chemical shift, is highly sensitive to the local electronic environment.[13]

    • ¹H NMR: In a proton NMR spectrum, the position (chemical shift), splitting pattern (multiplicity), and integration (area under the peak) of each signal provide a wealth of information. The hydrogen(s) on the carbon directly bonded to the electronegative bromine atom will be significantly "deshielded" and appear at a lower field (higher ppm) than other alkyl protons. For example, the -CH₂-Br protons in a primary bromoalkane will typically appear as a triplet around 3.4 ppm, whereas the -CH(Br)- proton in a secondary bromoalkane will be further downfield and show a more complex splitting pattern.

    • ¹³C NMR: Carbon NMR is often even more decisive for isomer identification.[13] Proton-decoupled ¹³C NMR spectra typically show a single peak for each unique carbon atom in the molecule.[14] The carbon atom directly attached to the bromine (C-Br) is easily identified by its chemical shift (typically 25-40 ppm for primary and 40-60 ppm for secondary). By simply counting the number of distinct signals, one can often differentiate between symmetric and asymmetric isomers.

  • Trustworthiness & Limitations: NMR provides unparalleled structural detail, making it the most trustworthy method for identification. Two-dimensional techniques like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be used to map out the entire molecular structure piece by piece.[11] The primary limitation of NMR is its relatively low sensitivity compared to MS, requiring a larger amount of pure or semi-pure sample.

Fourier-Transform Infrared (FT-IR) Spectroscopy: A Complementary Technique

FT-IR spectroscopy is a rapid and non-destructive technique that is excellent for identifying the functional groups present in a molecule.

  • Expertise & Causality: FT-IR measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The C-Br bond stretch is a characteristic vibration that appears in the IR spectrum.

  • Trustworthiness & Limitations: The C-Br stretch absorption is found in the low-frequency "fingerprint region" of the spectrum, typically between 690-515 cm⁻¹.[15][16][17] While observing a peak in this region can confirm the presence of a C-Br bond, this region is often crowded with many other absorptions (C-C stretches, C-H bends), making unambiguous assignment difficult.[18][19] The IR spectra of different structural isomers are often very similar, rendering FT-IR a poor choice for differentiating them. Its primary role in this context is as a quick preliminary check to confirm that a bromination reaction was successful.

Experimental Protocols and Data

Workflow for Isomer Differentiation

The following workflow illustrates a logical approach to identifying an unknown mixture of bromomethylundecane isomers.

Isomer Differentiation Workflow cluster_0 Phase 1: Screening & Separation cluster_1 Phase 2: Data Analysis cluster_2 Phase 3: Confirmation Sample Unknown Isomer Mixture GCMS GC-MS Analysis Sample->GCMS AnalyzeGC Analyze Chromatogram (Retention Times, Peak Purity) GCMS->AnalyzeGC AnalyzeMS Analyze Mass Spectra (Molecular Ion, M+2 Peak, Fragmentation) GCMS->AnalyzeMS Hypothesis Formulate Structural Hypothesis AnalyzeGC->Hypothesis Separation successful? AnalyzeMS->Hypothesis NMR Acquire ¹H and ¹³C NMR Spectra (Requires isolated fraction or pure sample) Hypothesis->NMR Confirm Confirm Structure (Chemical Shifts, Splitting, 2D NMR) NMR->Confirm

Caption: A logical workflow for the separation and identification of bromomethylundecane isomers.

Protocol 1: GC-MS Analysis

This protocol is designed to achieve chromatographic separation of C₁₂H₂₅Br isomers.

  • Sample Preparation: Prepare a 100 ppm solution of the isomer mixture in a volatile solvent such as hexane or dichloromethane.

  • GC-MS Instrumentation and Conditions:

ParameterSettingCausality/Justification
Gas Chromatograph Agilent 8890 GC System or equivalentStandard, reliable instrumentation.
Mass Spectrometer Agilent 5977B GC/MSD or equivalentProvides high-quality mass spectra.
GC Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm filmA non-polar column separates primarily by boiling point, which is ideal for alkane isomers.
Carrier Gas Helium, constant flow at 1.0 mL/minInert and provides good chromatographic efficiency.
Inlet Temperature 250°CEnsures complete volatilization of the long-chain analytes without degradation.
Injection Volume 1 µL, Split ratio 50:1Prevents column overloading while ensuring enough sample reaches the detector.
Oven Program 100°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min)The initial hold allows for focusing of early-eluting peaks. The ramp effectively separates compounds across a range of boiling points.
MS Transfer Line 280°CPrevents condensation of analytes between the GC and MS.
Ion Source Temp. 230°CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard energy that produces reproducible fragmentation patterns.
Mass Range m/z 40-350Covers the expected mass of fragments and the molecular ion (C₁₂H₂₅Br ≈ 248/250 amu).
Protocol 2: NMR Spectroscopy

This protocol describes the acquisition of standard ¹H and ¹³C NMR spectra.

  • Sample Preparation: Dissolve ~10-20 mg of the purified isomer in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • NMR Instrumentation and Parameters:

Parameter¹H NMR¹³C NMR
Spectrometer Bruker 400 MHz or equivalentBruker 100 MHz or equivalent
Acquisition Pulses 161024
Spectral Width -2 to 12 ppm-10 to 220 ppm
Relaxation Delay 2 seconds2 seconds

Data Interpretation: A Comparative Case Study

To illustrate the differentiation process, let's compare the expected data for three representative isomers: 1-Bromododecane (linear, primary), 2-Bromododecane (linear, secondary), and 1-Bromo-2-methylundecane (branched, primary).

Table 1: Expected GC-MS Comparative Data
IsomerExpected Elution OrderKey Diagnostic MS Fragments (m/z)Rationale for Fragmentation
1-Bromo-2-methylundecane 1st249/251 (M⁺), 170 (M-Br), 141, 57Lowest boiling point due to branching. Fragmentation favors loss of Br and cleavage at the branch point.[20]
2-Bromododecane 2nd249/251 (M⁺), 170 (M-Br), 183/185, 69Intermediate boiling point. Alpha-cleavage next to the secondary bromide is prominent, leading to stable secondary carbocations.
1-Bromododecane 3rd249/251 (M⁺), 170 (M-Br), 135/137, 43Highest boiling point (linear chain). Characteristic loss of Br and a prominent C₃H₇⁺ fragment (m/z 43).[21]

Note: M⁺ represents the molecular ion containing ⁷⁹Br, and M+2 represents the ion with ⁸¹Br.

Table 2: Expected NMR Comparative Data (in CDCl₃)
IsomerDiagnostic ¹H NMR Signal (ppm)Diagnostic ¹³C NMR Signal (ppm)Rationale for Chemical Shifts
1-Bromo-2-methylundecane ~3.3 (d, 2H, -CH ₂Br)~45 (-C H₂Br)The -CH₂Br protons are a doublet due to coupling with the adjacent CH. The C-Br carbon is shifted downfield.
2-Bromododecane ~4.1 (quintet, 1H, -CH (Br)-)~58 (-C H(Br)-)The single proton on the bromine-bearing carbon is highly deshielded and split by neighboring CH₂ groups. The secondary C-Br carbon is further downfield than a primary C-Br.
1-Bromododecane 3.41 (t, 2H, -CH ₂Br)33.9 (-C H₂Br)The -CH₂Br protons are a clean triplet due to coupling with the adjacent CH₂. The chemical shift is characteristic for a primary bromoalkane.
Decision-Making Logic

The combined data allows for a clear decision-making process to identify the isomer structure.

Decision Logic Start Analyze NMR Data for Unknown Isomer CBr_Shift ¹³C Shift of C-Br? Start->CBr_Shift H_Signal ¹H Signal near 3.4 ppm? CBr_Shift->H_Signal ~30-45 ppm H_Signal_4 ¹H Signal near 4.1 ppm? CBr_Shift->H_Signal_4 ~45-60 ppm Primary Isomer is a Primary Bromoalkane H_Signal->Primary Yes (t or d) Secondary Isomer is a Secondary Bromoalkane H_Signal_4->Secondary Yes (multiplet) GC_Check Check GC Retention Time Primary->GC_Check Linear Likely Linear Chain (e.g., 1-Bromododecane) GC_Check->Linear Late Elution Branched Likely Branched Chain (e.g., 1-Bromo-2-methylundecane) GC_Check->Branched Early Elution

Caption: Decision tree for isomer identification using NMR and GC data.

Conclusion and Recommendations

The differentiation of structural isomers of bromomethylundecane requires a strategic, multi-technique approach.

  • GC-MS is the indispensable first step for separating isomers and providing rapid, high-sensitivity screening. It allows for the determination of the number of components in a mixture and gives strong evidence based on molecular weight and fragmentation.

  • NMR Spectroscopy (¹H and ¹³C) is the definitive tool for structure elucidation. It provides unambiguous evidence of atom connectivity, allowing for the precise determination of bromine position and carbon chain branching.

  • FT-IR Spectroscopy serves as a useful but limited complementary technique, primarily for confirming the presence of the C-Br functional group.

For researchers and drug development professionals, the recommended workflow is to use GC-MS for routine analysis, separation, and purity checks. When a new batch of isomers is synthesized or if ambiguity exists, fractions should be isolated and subjected to ¹H and ¹³C NMR for absolute structural verification. This integrated approach ensures the highest level of scientific integrity and confidence in the materials being used for further research and development.

References

  • Title: IR: alkyl halides Source: Organic Chemistry at CU Boulder URL: [Link]

  • Title: C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides | PDF Source: Scribd URL: [Link]

  • Title: Fragmentation Patterns Source: Michigan State University, Department of Chemistry URL: [Link]

  • Title: How to identify an alkyl halide using an infrared (IR) spectrum Source: Quora URL: [Link]

  • Title: Combination of 1H and 13C NMR Spectroscopy Source: THIEME URL: [Link]

  • Title: 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications Source: MDPI URL: [Link]

  • Title: Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy Source: Oxford Instruments URL: [Link]

  • Title: 1-Bromododecane Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: How NMR Helps Identify Isomers in Organic Chemistry? Source: Creative Biostructure URL: [Link]

  • Title: Understanding Structural Isomers in Organic Chemistry Source: HSCprep URL: [Link]

  • Title: S3.2.6 Structural Isomerism | IB Chemistry Source: Revisely URL: [Link]

  • Title: Dodecane, 1-bromo- Source: NIST WebBook URL: [Link]

  • Title: Basic 1H- and 13C-NMR Spectroscopy Source: Wiley Online Library URL: [Link]

  • Title: Spectroscopic Properties of Alkyl Halides Source: Chemistry LibreTexts URL: [Link]

  • Title: The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs Source: ResearchGate URL: [Link]

  • Title: Tuning the porosity of triangular supramolecular adsorbents for superior haloalkane isomer separations Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: The mass spectrum of 1-bromo-2-chloroethane Source: Doc Brown's Chemistry URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

  • Title: Structural Isomerism Source: Doc Brown's Chemistry URL: [Link]

  • Title: Compound-specific Bromine Isotope Ratio Analysis Using Gas chromatography/quadrupole Mass Spectrometry Source: PubMed URL: [Link]

  • Title: Halogenated Organic Compounds Source: Spectroscopy Online URL: [Link]

  • Title: Types of structural isomers with examples Source: YouTube URL: [Link]

  • Title: Separation of Branched Alkanes Feeds by a Synergistic Action of Zeolite and Metal‐Organic Framework Source: PMC, National Library of Medicine URL: [Link]

  • Title: Bromo pattern in Mass Spectrometry Source: YouTube URL: [Link]

  • Title: Fragmentation patterns in the mass spectra of organic compounds Source: Chemguide URL: [Link]

  • Title: Structural Isomers | DP IB Chemistry Revision Notes 2023 Source: Save My Exams URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Bromo-3-methylundecane

An Expert Guide to Personal Protective Equipment for Handling 1-Bromo-3-methylundecane As a Senior Application Scientist, my primary objective is to empower researchers to achieve groundbreaking results safely and effici...

Author: BenchChem Technical Support Team. Date: March 2026

An Expert Guide to Personal Protective Equipment for Handling 1-Bromo-3-methylundecane

As a Senior Application Scientist, my primary objective is to empower researchers to achieve groundbreaking results safely and efficiently. The foundation of innovative science is a bedrock of rigorous safety protocols. This guide provides an in-depth, procedural framework for the safe handling of 1-Bromo-3-methylundecane, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). We will move beyond a simple checklist to understand the causality behind each recommendation, ensuring your safety protocols are as robust as your research.

Hazard Profile: Understanding 1-Bromo-3-methylundecane

1-Bromo-3-methylundecane belongs to the halogenated hydrocarbon class. While specific toxicological data for this compound is not extensively documented, the hazards can be inferred from its chemical structure and data on similar alkyl bromides. The primary risks associated with this class of chemicals include:

  • Skin and Eye Irritation: Contact can cause irritation to the skin and serious eye irritation.[1][2][3][4][5]

  • Respiratory Tract Irritation: Inhalation of vapors or mists may cause respiratory irritation.[1][2][3][5]

  • Flammability: While long-chain bromoalkanes have higher flash points than their shorter-chain counterparts, they should still be treated as flammable liquids. Vapors can be heavier than air and may travel to an ignition source.[1][2][4][6][7]

  • Environmental Hazard: Halogenated hydrocarbons can be toxic to aquatic life with long-lasting effects.[1][4]

A thorough risk assessment, beginning with a careful review of the supplier's Safety Data Sheet (SDS), is a mandatory first step before any handling procedure.

The Core Directive: A Multi-Layered PPE Strategy

The selection of PPE is not a static, one-size-fits-all decision. It is a dynamic assessment based on the quantity of the substance being handled, the nature of the procedure (e.g., heating, transferring, reacting), and the available engineering controls, such as fume hoods.

PPE Selection Summary
Protection Level Task / Hazard Level Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Minimum Handling small quantities (<100 mL) in a certified chemical fume hood.Safety glasses with side shields.Nitrile gloves (single pair).Flame-resistant lab coat.Not required (if in hood).
Moderate Transfers of >100 mL, reactions under reflux, or potential for splashing.Chemical splash goggles.Double-gloved with Nitrile or Neoprene.Flame-resistant lab coat and a chemical-resistant apron.Not required (if in hood).
High Large-scale operations or spill cleanup outside of a fume hood.Face shield over chemical splash goggles.Butyl rubber or other highly resistant gloves.Chemical-resistant suit or coveralls.Air-purifying respirator (APR) with organic vapor cartridges or SCBA.
Detailed PPE Protocols

A. Eye and Face Protection: The Non-Negotiable Barrier

  • Step 1: Standard Operations. For all routine work involving 1-Bromo-3-methylundecane inside a chemical fume hood, wear ANSI Z87.1-compliant safety glasses with side shields. This is the absolute minimum requirement.

  • Step 2: Splash Hazard Assessment. If the procedure involves transferring volumes greater than 100 mL, heating, or any operation with an increased risk of splashing, upgrade to chemical splash goggles.[8] Goggles provide a 360-degree seal around the eyes, offering superior protection against liquid splashes.[9]

  • Step 3: High-Risk Procedures. For large-scale work or when responding to a spill, a face shield must be worn over chemical splash goggles to protect the entire face.[8][9]

B. Hand Protection: Your Primary Contact Point

The causality here is chemical permeation. No glove material provides indefinite protection.[10] You must select a glove based on its resistance to halogenated hydrocarbons and be aware of its breakthrough time.

  • Step 1: Glove Material Selection.

    • Nitrile: Suitable for incidental contact and handling small quantities. Nitrile offers good general chemical resistance but is not ideal for prolonged immersion.[10]

    • Neoprene: Offers good resistance to hydrocarbons and is a robust choice for moderate-risk tasks.[10]

    • Butyl Rubber: Provides excellent resistance to a wide range of chemicals, including many halogenated solvents. This is a preferred choice for spill cleanup or handling larger quantities.[11]

  • Step 2: Pre-Use Inspection. Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.

  • Step 3: Donning and Doffing. When double-gloving for higher-risk tasks, doff the outer glove first, turning it inside out. Then, remove the inner glove using the same technique to avoid skin contact with any potential contamination.

  • Step 4: Disposal. Dispose of gloves immediately after use or upon any sign of contamination. Do not reuse disposable gloves. Place contaminated gloves in the designated halogenated solid waste container.

C. Body Protection: Shielding Against Contamination

  • Step 1: Lab Coat. A flame-resistant lab coat is mandatory. It should be kept fully buttoned to provide maximum coverage.[10]

  • Step 2: Apron. For procedures with a high splash potential, wear a PVC or rubber chemical-resistant apron over the lab coat.[8]

  • Step 3: Footwear. Closed-toe shoes, preferably made of a chemically resistant material, are required at all times in the laboratory.[12]

D. Respiratory Protection: When Engineering Controls Are Insufficient

All work with 1-Bromo-3-methylundecane should ideally be conducted within a certified chemical fume hood.

  • Step 1: Assess Ventilation. If your procedure cannot be confined to a fume hood or if there is a risk of generating significant aerosols or vapors, respiratory protection is required.[2]

  • Step 2: Select Respirator. For situations with potential exposure above the occupational exposure limit (if established), an air-purifying respirator (APR) with organic vapor cartridges is necessary. In emergency situations like a large spill, a self-contained breathing apparatus (SCBA) may be required.[7][8]

  • Step 3: Fit Testing and Training. Use of a tight-fitting respirator requires formal training and a successful quantitative fit test, as mandated by OSHA.[2]

Visualization of the PPE Decision Workflow

The following diagram outlines the logical process for selecting appropriate PPE when planning to work with 1-Bromo-3-methylundecane.

PPE_Workflow cluster_planning Phase 1: Pre-Task Planning cluster_controls Phase 2: Engineering & Administrative Controls cluster_ppe_selection Phase 3: PPE Selection cluster_execution Phase 4: Execution & Disposal sds Review SDS for 1-Bromo-3-methylundecane task_assess Assess Task: - Quantity - Splash/Aerosol Potential - Duration sds->task_assess fume_hood Work in Certified Chemical Fume Hood? task_assess->fume_hood spill_kit Spill Kit Accessible? fume_hood->spill_kit Yes resp_protection Respiratory Protection Required? fume_hood->resp_protection No waste_container Halogenated Waste Container Ready? spill_kit->waste_container eye_protection Eye Protection: Goggles or Glasses? waste_container->eye_protection hand_protection Hand Protection: Nitrile, Neoprene, or Butyl? eye_protection->hand_protection body_protection Body Protection: Lab Coat +/- Apron? hand_protection->body_protection body_protection->fume_hood procedure Perform Procedure resp_protection->procedure No decontaminate Decontaminate Work Area procedure->decontaminate dispose Dispose of Waste & PPE in Halogenated Container decontaminate->dispose

Caption: A logical workflow for risk assessment and PPE selection for handling 1-Bromo-3-methylundecane.

Operational and Disposal Plans

A. Spill Response Protocol

  • Alert & Evacuate: Immediately alert personnel in the area. If the spill is large or outside a fume hood, evacuate the lab.

  • Contain: Use a non-combustible absorbent material like sand, earth, or vermiculite to dike the spill.[6] Do not use combustible materials like paper towels.

  • Ventilate: Ensure the area is well-ventilated.

  • Collect: Wearing appropriate high-level PPE, use non-sparking tools to collect the absorbed material into a designated, sealable container for hazardous waste.[3][4][6]

  • Decontaminate: Clean the spill area thoroughly. The first rinse should be collected as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

B. Waste Disposal Plan

  • Segregation is Key: 1-Bromo-3-methylundecane is a halogenated organic compound. All waste containing this chemical, including contaminated gloves, absorbent materials, and the chemical itself, MUST be disposed of in a designated "Halogenated Organic Waste" container.[12] Never mix halogenated waste with non-halogenated organic waste.

  • Container Management: Keep waste containers tightly closed except when adding waste.[13] Ensure containers are properly labeled with the full chemical name of the contents.[13][14]

  • Empty Containers: The first rinse of an "empty" container must be collected and disposed of as hazardous waste.[13][14] Subsequent rinses can be managed according to institutional policy. Deface or remove the label before disposing of the rinsed container.[13][14]

  • Regulatory Compliance: Adhere strictly to all local, state, and federal regulations for hazardous waste disposal. Consult your EHS department for specific institutional procedures.

By integrating these detailed protocols into your laboratory workflow, you build a self-validating system of safety that protects you, your colleagues, and your research.

References

  • Safety Data Sheet: 1-Bromo-3-methylbutane. Chemos GmbH&Co.KG. [Link]

  • 1-BROMO-3-METHYL BUTANE HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • Personal Protective Equipment Selection Guide. University of Arizona Research Laboratory & Safety Services. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]

  • 1-Bromo-3-methylbutane | C5H11Br. PubChem, National Center for Biotechnology Information. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. [Link]

  • Personal Protection Equipment (PPE) for Oil and Gas Personnel. HSI. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt (PTB). [Link]

  • Hazard assessment of personal protective clothing for hydrogen peroxide service. NASA Technical Reports Server. [Link]

  • Examples of PPE for Various Dangerous Goods Classes. Storemasta. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-3-methylundecane
Reactant of Route 2
Reactant of Route 2
1-Bromo-3-methylundecane
© Copyright 2026 BenchChem. All Rights Reserved.